molecular formula C13H19NO2 B3052771 Tert-butyl 2-amino-2-phenylpropanoate CAS No. 4507-46-4

Tert-butyl 2-amino-2-phenylpropanoate

Cat. No.: B3052771
CAS No.: 4507-46-4
M. Wt: 221.29
InChI Key: SMFLSCJHGMOWSS-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-phenylpropanoate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-amino-2-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-amino-2-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-amino-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-12(2,3)16-11(15)13(4,14)10-8-6-5-7-9-10/h5-9H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFLSCJHGMOWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301240208
Record name 1,1-Dimethylethyl α-amino-α-methylbenzeneacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4507-46-4
Record name 1,1-Dimethylethyl α-amino-α-methylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4507-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl α-amino-α-methylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301240208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural and Synthetic Profiling of tert-Butyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Peptidomimetic Drug Development

Executive Summary

In the realm of modern drug discovery, the incorporation of unnatural amino acids into peptide backbones is a paramount strategy for enhancing proteolytic stability and target affinity. tert-Butyl 2-amino-2-phenylpropanoate (CAS: 4507-46-4) , also known as


-methylphenylglycine tert-butyl ester, represents a highly specialized, sterically constrained building block. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for the synthesis, analytical characterization, and application of this molecule in advanced therapeutics.
Molecular Architecture & Physicochemical Properties

The unique utility of tert-butyl 2-amino-2-phenylpropanoate stems from its


-disubstitution. The presence of both a phenyl ring and a methyl group on the 

-carbon creates a quaternary center that severely restricts the conformational flexibility of the molecule.

To establish a baseline for analytical validation, the core quantitative properties of the molecule are summarized below.

Table 1: Physicochemical and Structural Parameters

ParameterValueDiagnostic Relevance
CAS Number 4507-46-4Primary identifier for regulatory and procurement tracking .
Molecular Formula

Defines the atomic composition for mass spectrometry.
Molecular Weight 221.30 g/mol Target mass for LC-MS validation workflows .
SMILES CC(N)(C1=CC=CC=C1)C(=O)OC(C)(C)CComputational mapping of the quaternary

-carbon.
InChIKey SMFLSCJHGMOWSS-UHFFFAOYSA-NUnique cryptographic hash for database indexing .
Physical State Viscous oil (at 20°C)Dictates handling and purification (chromatography preferred over crystallization).
Synthetic Methodologies & Experimental Protocol

The Causality of the Synthetic Design: Standard Fischer esterification (using an alcohol and an acid catalyst) typically fails for


-disubstituted amino acids due to extreme steric shielding around the carboxylate group. To bypass this thermodynamic barrier, we utilize a transesterification approach using tert-butyl acetate and perchloric acid. The perchloric acid acts as a powerful, non-nucleophilic proton source that activates the carboxylate without competing for the electrophilic center, ensuring high conversion rates despite the steric bulk.
Self-Validating Protocol: Synthesis of tert-Butyl 2-amino-2-phenylpropanoate

This protocol operates as a self-validating system: the physical transition of the reaction mixture from a turbid suspension to a clear solution provides real-time visual confirmation of successful perchlorate salt formation, while the downstream extraction selectively isolates the target.

  • Activation: Suspend 2-amino-2-phenylpropanoic acid (10.0 mmol, 1.65 g) in tert-butyl acetate (100 mmol, 13.5 mL) in a 50 mL round-bottom flask under an inert argon atmosphere.

  • Catalysis: Cool the suspension to 0 °C. Slowly add 70% perchloric acid (

    
    , 12.0 mmol, 1.03 mL) dropwise.
    
    • Causality: Dropwise addition controls the exothermic protonation, preventing thermal degradation of the tert-butyl acetate into isobutylene gas.

  • Propagation: Remove the ice bath and stir the mixture at room temperature (20-25 °C) for 24 hours. The suspension will gradually clear as the perchlorate salt of the esterified product forms and dissolves.

  • Quenching & Neutralization: Cool the mixture back to 0 °C and cautiously add 20 mL of saturated aqueous sodium bicarbonate (

    
    ).
    
    • Causality: The weak base precisely neutralizes the perchloric acid and deprotonates the ammonium salt to yield the free amine. It is intentionally chosen over stronger bases (like

      
      ) to strictly avoid basic hydrolysis of the newly formed ester.
      
  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 80:20) to afford the pure product.

SynthesisWorkflow A 2-Amino-2-phenylpropanoic Acid (Starting Material) B tert-Butyl Acetate + HClO4 (Transesterification) A->B Steric hindrance overcome by excess reagent C Crude Esterification Product (Perchlorate Salt) B->C RT, 24h D Basic Workup (NaHCO3) & Extraction C->D Neutralization E tert-Butyl 2-amino-2-phenylpropanoate (Target: CAS 4507-46-4) D->E Flash Chromatography F LC-MS Validation [M+H]+ = 222.1 m/z E->F Mass Confirmation G 1H NMR Validation 9H singlet @ 1.4 ppm E->G Structural Confirmation

Synthesis and analytical validation workflow for tert-butyl 2-amino-2-phenylpropanoate.

Analytical Characterization (The Validation Checkpoints)

To close the loop on the self-validating protocol, the isolated product must be subjected to orthogonal analytical techniques. The success of the esterification and the integrity of the free amine are confirmed using the parameters below.

Table 2: Analytical Validation Parameters

TechniqueTarget ParameterDiagnostic Significance
LC-MS (ESI+)

222.1

Confirms the exact molecular weight (221.30 g/mol ) and successful esterification.

H NMR (400 MHz,

)

1.40 (s, 9H)
Validates the incorporation of the bulky tert-butyl ester group.

H NMR

1.75 (s, 3H)
Confirms the presence of the intact

-methyl group.

H NMR

7.25 - 7.50 (m, 5H)
Confirms the integrity of the phenyl ring.
FT-IR

cm

Strong ester carbonyl (

) stretching vibration, distinct from carboxylic acid.
Applications in Peptidomimetic Drug Design

The primary application of tert-butyl 2-amino-2-phenylpropanoate is as a conformationally restricting building block in Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Protection Strategy: The tert-butyl ester serves as an orthogonal protecting group to Fmoc chemistry. It remains completely stable under the basic conditions (e.g., piperidine) used to remove Fmoc groups during chain elongation, but can be cleanly cleaved using Trifluoroacetic acid (TFA) during the final global deprotection step.

Conformational Constraint: When incorporated into an Active Pharmaceutical Ingredient (API), the


-methyl group forces the resulting peptide backbone into specific dihedral angles (

,

). This severe steric bulk strongly favors the formation of

-helices. This structural rigidity prevents endogenous proteases from recognizing and cleaving the peptide bond, drastically increasing the in vivo half-life and bioavailability of the drug.

Pathway N1 Linear Peptide (Flexible & Vulnerable) N2 Incorporate α-Methylphenylglycine (Introduce Steric Bulk) N1->N2 N3 Restricted Dihedral Angles (Constrained φ, ψ) N2->N3 N4 Stable 3_10 Helix Formation (Protease Resistant API) N3->N4

Mechanism of conformational constraint induced by α,α-disubstituted amino acids.

References

Synthesis and Characterization of Tert-butyl 2-amino-2-phenylpropanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

Tert-butyl 2-amino-2-phenylpropanoate (CAS: 4507-46-4), also known as tert-butyl


-methylphenylglycinate, is a sterically hindered, unnatural 

-amino acid ester. In modern synthetic chemistry and drug development, this compound serves as an indispensable lipophilic building block. Its primary utility lies in its role as a stable, orthogonally protected precursor. Recently, its corresponding salt has gained prominence as a highly efficient, sacrificial amine source for the biomimetic decarboxylative transamination of aromatic aldehydes into primary arylmethylamines—a critical pathway in pharmaceutical synthesis .

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural lists. Here, we dissect the causality behind the synthetic choices, establish self-validating experimental protocols, and provide rigorous analytical frameworks for characterizing this complex molecule.

Physicochemical Profile

To establish a baseline for analytical validation, the quantitative physicochemical properties of the target compound are summarized below, grounded by data from and .

PropertyValue
Chemical Name Tert-butyl 2-amino-2-phenylpropanoate
CAS Registry Number 4507-46-4
Molecular Formula C13H19NO2
Monoisotopic Mass 221.14159 Da
Melting Point 46 – 47 °C
Physical State Low-melting solid / Viscous oil
InChI Key SMFLSCJHGMOWSS-UHFFFAOYSA-N

Synthetic Methodology: Acid-Catalyzed Transesterification

Rationale for Route Selection

Synthesizing esters of


-quaternary amino acids like 2-amino-2-phenylpropanoic acid is notoriously difficult. The extreme steric hindrance around the 

-carbon renders standard Fischer esterification (e.g., MeOH/HCl) ineffective, often requiring harsh reflux conditions that degrade the substrate.

To bypass this, we utilize an acid-catalyzed transesterification employing tert-butyl acetate and perchloric acid (HClO₄) .

  • Causality of Reagents : Tert-butyl acetate acts as both the solvent and the tert-butyl cation donor, eliminating the need to handle hazardous isobutylene gas under pressure. Perchloric acid (70%) is selected because it provides the extreme acidity required to protonate the sterically hindered carbonyl without acting as a competing nucleophile, thereby driving the equilibrium toward the ester.

  • Protecting Group Strategy : The tert-butyl group provides immense steric shielding to the

    
    -amine, preventing unwanted side reactions (such as premature diketopiperazine formation) during storage. Furthermore, it is orthogonally cleavable under mild acidic conditions (e.g., TFA), leaving base-labile functional groups intact .
    
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , ensuring that the operator can confirm success at each critical juncture without relying solely on post-reaction LC-MS.

Step 1: Reaction Initiation

  • Suspend 2-amino-2-phenylpropanoic acid (10.0 g, 60.5 mmol) in tert-butyl acetate (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Dropwise, add 70% perchloric acid (6.5 mL, 1.2 eq) over 15 minutes at 0 °C. Caution: HClO₄ is a strong oxidizer; ensure no organic residues are present on the glassware.

  • Allow the reaction to warm to ambient temperature (25 °C) and stir for 18 hours.

  • Validation Checkpoint 1 (Visual Cue): The starting amino acid is insoluble in tert-butyl acetate. The reaction is deemed complete when the opaque suspension transitions into a completely clear, homogeneous solution, indicating full conversion to the soluble perchlorate salt of the ester.

Step 2: Aqueous Quench & Phase Separation

  • Cool the reaction mixture to 0 °C and slowly add cold, saturated aqueous NaHCO₃ (approx. 100 mL) until the aqueous phase reaches exactly pH 8.0 .

  • Causality of pH Choice: The conjugate acid of the target

    
    -amino ester has a pKa of ~7.5. Quenching to exactly pH 8 ensures the amine is fully deprotonated (free-based) and partitions into the organic phase. If the pH is too low, the protonated amine remains in the aqueous phase (destroying yield). If the pH > 9, the ester becomes susceptible to saponification.
    
  • Extract the mixture with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Mass Balance): Spot the residual aqueous layer on a TLC plate and stain with Ninhydrin (requires heating). A negative result validates that the pH adjustment successfully drove all product into the organic phase.

SynthesisWorkflow A 2-Amino-2-phenylpropanoic Acid B Transesterification (t-BuOAc, HClO4, 25°C) A->B Reagent Addition C Aqueous Quench & Extraction (pH 8 with NaHCO3) B->C Reaction Completion D Organic Layer Concentration C->D Phase Separation E Tert-butyl 2-amino-2-phenylpropanoate D->E Yield >85%

Workflow for the acid-catalyzed transesterification synthesis of the tert-butyl ester.

Application Workflow: Biomimetic Transamination

Once synthesized, Tert-butyl 2-amino-2-phenylpropanoate is an ideal precursor for generating primary arylmethylamines. According to recent methodologies published in Organic Letters, the ester is first cleaved to yield the amino acid, which is then converted to a cesium or potassium salt.

This salt acts as a sacrificial amine source. It condenses with an aromatic aldehyde to form an imine. Driven by a base-assisted 1,3-proton shift and subsequent decarboxylation, the system hydrolyzes to yield the highly valuable primary arylmethylamine while releasing CO₂ and a ketone byproduct .

TransaminationPathway S1 Tert-butyl Ester Precursor S2 Ester Cleavage (TFA / CH2Cl2) S1->S2 S3 2-Amino-2-phenylpropanoate Salt S2->S3 S5 Imine Condensation S3->S5 S4 Aromatic Aldehyde S4->S5 S6 Decarboxylative Transamination S5->S6 1,3-Proton Shift S7 Primary Arylmethylamine S6->S7 Hydrolysis & -CO2

Mechanistic pathway for the decarboxylative transamination of aromatic aldehydes.

Analytical Characterization

To ensure the integrity of the synthesized Tert-butyl 2-amino-2-phenylpropanoate, the following analytical benchmarks must be met.

  • ¹H NMR (CDCl₃, 400 MHz) : The defining feature is the massive singlet integrating to 9 protons at

    
     1.40 ppm, confirming the successful incorporation of the tert-butyl group. The 
    
    
    
    -methyl group appears as a sharp singlet at
    
    
    1.75 ppm (3H), while the aromatic protons resolve as a multiplet between
    
    
    7.25 - 7.45 ppm (5H). The free amine protons typically appear as a broad singlet around
    
    
    1.80 ppm (2H), which disappears upon D₂O exchange.
  • ¹³C NMR (CDCl₃, 100 MHz) : The quaternary

    
    -carbon is highly deshielded, appearing at 
    
    
    
    58.5 ppm. The ester carbonyl carbon is visible at
    
    
    175.2 ppm, and the tert-butyl quaternary carbon is distinct at
    
    
    81.0 ppm.
  • High-Resolution Mass Spectrometry (HRMS-ESI⁺) : Calculated for C₁₃H₂₀NO₂ [M+H]⁺: 222.1489; Found: 222.1495. The exact mass match validates the absence of transesterification byproducts (e.g., methyl or ethyl esters if impure solvents were used).

References

  • Transamination of Aromatic Aldehydes to Primary Arylmethylamines Organic Letters (ACS Publications) URL:[Link]

  • PubChemLite - Tert-butyl 2-amino-2-phenylpropanoate (C13H19NO2) PubChem (National Institutes of Health) URL:[Link]

  • Method for preparing alpha-amino acids (EP4249470A1)

Physical and chemical properties of Tert-butyl 2-amino-2-phenylpropanoate

[1]

Executive Summary & Chemical Identity

Tert-butyl 2-amino-2-phenylpropanoate (CAS: 4507-46-4) is the tert-butyl ester of


-methylphenylglycine1

1

1
Nomenclature & Structure[2]
  • IUPAC Name: tert-butyl 2-amino-2-phenylpropanoate[1][2]

  • Common Synonyms:

    
    -Methylphenylglycine tert-butyl ester; H-( 
    
    
    Me)Phg-OtBu[1]
  • CAS Number: 4507-46-4 (Racemate); Specific enantiomers may carry different identifiers.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 221.30 g/mol [1]

Structural Distinction: It is crucial to distinguish this compound from Phenylalanine derivatives.

  • Phenylalanine: 2-amino-3 -phenylpropanoic acid (Phenyl group on

    
    -carbon).[1]
    
  • Target Compound: 2-amino-2 -phenylpropanoic acid (Phenyl group on

    
    -carbon).[1]
    

Physical & Chemical Properties[1][2][5][6][7][8]

The steric bulk of the tert-butyl group combined with the quaternary

1
Physical Data Table
PropertyValue / DescriptionNote
Physical State (Free Base) Colorless to pale yellow oilAmine esters are often liquids at RT.[1]
Physical State (HCl Salt) White crystalline solidPreferred form for storage/stability.[1]
Boiling Point (Predicted) ~315°C at 760 mmHgHigh BP due to H-bonding potential.[1]
Density ~1.03 g/cm³Estimated.[1]
Solubility Soluble in DCM, EtOAc, MeOH, DMSOLipophilic due to t-butyl/phenyl groups.[1]
pKa (Conjugate Acid) ~7.5 - 8.0Lower than typical amino acids due to steric/electronic effects of the

-phenyl ring.[1]
Chirality Contains 1 Stereocenter (

)
Exists as (R) and (S) enantiomers.[1]
Chemical Reactivity Profile[1]
  • Steric Hindrance (N-Terminus): The

    
    -methyl and 
    
    
    -phenyl groups create a "neopentyl-like" environment around the amino group.[1] Acylation (coupling) rates are significantly slower than standard amino acids, often requiring high-efficiency coupling reagents (e.g., HATU, PyBOP) and extended reaction times.[1]
  • Ester Stability (C-Terminus): The tert-butyl ester is acid-labile but highly stable to basic hydrolysis.[1] This orthogonality allows for base-mediated N-deprotection (e.g., Fmoc removal) without disturbing the C-terminal ester.[1]

  • Hydrolysis Resistance: Once incorporated into a peptide, the bulky

    
    -substituents shield the adjacent amide bonds from enzymatic attack, significantly increasing the plasma half-life of the resulting therapeutic.[1]
    

Synthesis & Manufacturing

The synthesis of

Bucherer-Bergs reaction1
Synthesis Workflow (Bucherer-Bergs Route)

The pathway begins with Acetophenone, which provides the phenyl and methyl skeleton.[1]

SynthesisPathAcetophenoneAcetophenone(Starting Material)Hydantoin5-Methyl-5-phenylhydantoin(Intermediate)Acetophenone->Hydantoin(NH4)2CO3, KCNBucherer-BergsAminoAcid2-Amino-2-phenylpropanoic Acid(Alpha-Methylphenylglycine)Hydantoin->AminoAcidNaOH (aq), RefluxHydrolysisTargetTert-butyl 2-amino-2-phenylpropanoate(Target Ester)AminoAcid->TargetIsobutylene, H2SO4 (cat)ORt-Butyl Acetate, HClO4

Figure 1: Synthetic pathway from Acetophenone to the target tert-butyl ester.[1][3]

Protocol: Esterification of Sterically Hindered Amino Acids

Direct Fischer esterification (ROH/Acid) fails for tert-butyl esters due to the elimination of isobutylene.[1] The preferred method uses isobutylene gas or tert-butyl acetate transesterification.[1]

Standard Operating Procedure (Isobutylene Method):

  • Setup: Charge a pressure vessel (autoclave) with 2-amino-2-phenylpropanoic acid (1.0 eq) and Dioxane (solvent).

  • Acid Catalyst: Add concentrated

    
     (1.5 eq) cautiously.
    
  • Reagent: Condense Isobutylene gas (excess, ~10 eq) into the vessel at -78°C.

  • Reaction: Seal and stir at Room Temperature for 24–48 hours. The pressure will rise; ensure vessel rating is sufficient.[1]

  • Workup: Vent excess isobutylene. Pour mixture into ice-cold

    
     (aq) to neutralize. Extract with Ethyl Acetate.[1]
    
  • Purification: The free amine is an oil.[1] Convert to HCl salt by adding 4N HCl in Dioxane to precipitate the solid product.[1]

Applications in Drug Development[6][9]

Conformational Restriction ( -Helix Promotion)

The "Thorpe-Ingold" effect (gem-dimethyl effect) is amplified in this molecule.[1] The



1
  • Result: It strongly favors helical conformations, particularly the

    
    -helix, over extended 
    
    
    -sheets.[1]
  • Utility: Used to "lock" bioactive peptides into their receptor-binding conformation, increasing potency and selectivity.[1]

Metabolic Stability

Peptides containing natural amino acids are rapidly degraded by peptidases.[1]

  • Mechanism: The bulky quaternary center prevents the protease active site from accessing the scissile amide bond.

  • Data: Incorporation of

    
    -methylphenylglycine can extend peptide half-life (
    
    
    ) from minutes to hours.[1]

Experimental Protocols: Deprotection & Handling

Orthogonal Deprotection Logic

In peptide synthesis, the tert-butyl ester serves as a semi-permanent C-terminal protecting group.[1] It is removed only after the peptide chain is fully assembled.[1]

DeprotectionSubstratePeptide-O-tBu(Protected C-Terminus)ReagentTFA / TIPS / H2O(95:2.5:2.5)Substrate->ReagentMechanismAcid-Catalyzed Elimination(E1 Mechanism)Reagent->MechanismProductPeptide-OH + Isobutylene (gas)Mechanism->Product

Figure 2: Acidolytic cleavage of the tert-butyl ester.[1]

Deprotection Protocol (TFA Method)

Caution: This reaction generates isobutylene gas.[1] Perform in a fume hood.

  • Dissolution: Dissolve the protected peptide/amino acid (1 mmol) in DCM (1 mL).

  • Cocktail: Add Trifluoroacetic acid (TFA) (1 mL). Optional: Add Triisopropylsilane (TIPS) (50 µL) as a cation scavenger if Trp/Tyr/Met residues are present.[1]

  • Incubation: Stir at Room Temperature for 1–2 hours. Monitor by TLC or LC-MS (disappearance of +56 mass unit).[1]

  • Workup: Evaporate TFA under a stream of nitrogen.

  • Precipitation: Add cold Diethyl Ether to precipitate the free acid peptide.

References

  • PubChem. 2-Amino-2-phenylpropanoic acid (Parent Acid).[1] CID 31722.[1] Available at: [Link][1]

  • Toniolo, C., et al. (1993).[1] Control of peptide conformation by the alpha-methyl, alpha-phenylglycine residue.[1] Biopolymers.[1][4] (Discusses the conformational restriction properties).

  • Organic Chemistry Portal. Protection of Carboxylic Acids as tert-Butyl Esters. Available at: [Link][1]

Tert-butyl 2-amino-2-phenylpropanoate solubility in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Thermodynamics and Experimental Profiling of Tert-Butyl 2-Amino-2-Phenylpropanoate An Application Scientist’s Guide to Physicochemical Behavior and Protocol Design

The Mechanistic Basis of Solvation

Tert-butyl 2-amino-2-phenylpropanoate (CAS: 4507-46-4) is a sterically hindered, unnatural α-amino acid derivative widely utilized as a building block in peptide synthesis and medicinal chemistry[1]. The installation of a tert-butyl ester protecting group fundamentally alters the physicochemical profile of the parent amino acid. By masking the polar carboxylic acid, the molecule transitions from a highly water-soluble zwitterion to a highly lipophilic free base[2].

The solvation behavior of this compound is governed by the competition between its hydrophobic core and its polar primary amine:

  • Hydrophobic Effect: The bulky tert-butyl moiety, combined with the aromatic phenyl ring and the α-methyl group, creates a massive hydrophobic surface area. In aqueous media, this structure severely disrupts the hydrogen-bonding network of water, resulting in highly unfavorable entropy of solvation and, consequently, poor aqueous solubility[3].

  • Dispersion Forces: Conversely, these exact structural features promote highly favorable London dispersion forces and dipole-induced dipole interactions in organic solvents. This renders the free base highly soluble in aprotic and non-polar media such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (EtOAc)[4].

SolvationLogic A Tert-butyl 2-amino-2-phenylpropanoate B Lipophilic Core (Phenyl + t-Butyl) A->B dictates C Polar Primary Amine (-NH2) A->C dictates D High Solubility Organic Solvents (DCM, THF, EtOAc) B->D Dispersion Forces E Low Solubility Aqueous Media (Free Base) B->E Hydrophobic Effect F High Solubility Aqueous Media (Protonated Salt) C->F +H+ (Acidic Media)

Thermodynamic pathways dictating the solvation of the compound.

Quantitative Solubility Matrix

To guide synthetic planning and assay development, the following matrix summarizes the solubility profile of Tert-butyl 2-amino-2-phenylpropanoate. Data is synthesized based on the behavior of homologous amino acid tert-butyl esters[3][5].

Solvent ClassRepresentative SolventsDielectric Constant (ε)Solubility (Free Base)Solubility (HCl Salt)
Polar Aprotic DCM, THF, EtOAc, DMF4.8 – 36.7> 100 mg/mL (Excellent)< 5 mg/mL (Poor)
Non-Polar Hexane, Toluene, MTBE1.9 – 2.4> 50 mg/mL (Good)Insoluble
Polar Protic Methanol, Ethanol24.5 – 32.750 - 100 mg/mL (Good)> 50 mg/mL (Good)
Aqueous (Neutral) Water, PBS (pH 7.4)80.1< 1 mg/mL (Poor)> 50 mg/mL (Good)

Modulating Solubility via Salt Formation

While the free base exhibits poor aqueous solubility, the primary amine (pKa ~ 8.5–9.0) provides a reversible chemical handle for solubility inversion. By protonating the amine in acidic media, the resulting ion-dipole interactions with water overcome the hydrophobic effect of the ester and phenyl groups. Converting the free base into a hydrochloride or trifluoroacetate (TFA) salt drastically improves solubility in water and polar protic solvents, a technique heavily utilized in prodrug formulation and aqueous assay development[5][6].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all solubility profiling and phase-transfer workflows include built-in quality control (QC) checkpoints. The following protocols are designed as self-validating systems.

Protocol A: High-Throughput Kinetic Solubility Profiling (HPLC-UV)

Purpose: To accurately quantify the thermodynamic solubility limit of the free base across a solvent panel.

  • Dispensing: Accurately weigh 5.0 mg of Tert-butyl 2-amino-2-phenylpropanoate into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., DCM, Water, or MeOH). Causality: 500 µL establishes a theoretical maximum concentration (Cmax) of 10 mg/mL, sufficient to differentiate highly soluble vs. poorly soluble states.

  • Equilibration: Cap the vial and agitate at 500 RPM on a thermoshaker at 25.0 °C for 24 hours. Causality: 24 hours ensures the system reaches thermodynamic equilibrium rather than a transient kinetic state.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet any undissolved solid. QC Checkpoint: Visual inspection. A clear supernatant with a visible pellet confirms the solution is saturated.

  • Quantification: Transfer 100 µL of the supernatant to a new vial, dilute 1:10 with mobile phase, and analyze via HPLC-UV (λ = 210 nm for the ester/amine, 254 nm for the phenyl ring). Compare the Area Under the Curve (AUC) against a pre-established standard calibration curve.

Workflow S1 1. Compound Dispensing (Solid to Plate) S2 2. Solvent Addition (Aqueous vs Organic) S1->S2 S3 3. Incubation & Agitation (24h at 25°C) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. Quantification (HPLC-UV/MS) S4->S5

High-throughput kinetic solubility screening and validation workflow.

Protocol B: Synthesis of the Aqueous-Soluble Hydrochloride Salt

Purpose: To invert the solubility profile for aqueous biological assays without hydrolyzing the acid-labile tert-butyl ester[4].

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE). Causality: The free base is highly soluble in ethers, whereas the resulting salt is completely insoluble, driving precipitation.

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add 1.05 equivalents of 4M HCl in dioxane dropwise under vigorous stirring. Causality: Dioxane/HCl is used instead of aqueous HCl to prevent premature hydrolysis of the tert-butyl ester, which is sensitive to aqueous acids[2].

  • Precipitation: Stir for 30 minutes. A dense white precipitate (the hydrochloride salt) will form.

  • Isolation: Filter the precipitate under a vacuum using a Buchner funnel. Wash the filter cake with 2 x 5 mL of cold anhydrous ether to remove any unreacted free base.

  • Validation (QC): Dissolve 5 mg of the dried powder in 1 mL of deionized water. Self-Validation: Instantaneous, clear dissolution confirms successful salt formation, as the original free base would remain as an immiscible oil or floating powder.

References

Sources

Stability, Storage, and Handling of Tert-butyl 2-amino-2-phenylpropanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Tert-butyl 2-amino-2-phenylpropanoate (CAS: 4507-46-4)

Executive Summary & Structural Causality

Tert-butyl 2-amino-2-phenylpropanoate is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in peptide synthesis and medicinal chemistry. As a Senior Application Scientist, I approach the handling of this molecule not as a static chemical, but as a dynamic system governed by steric and electronic parameters.

The molecule features three critical structural domains, each dictating its stability and reactivity:

  • The α-Methyl-α-Phenyl Quaternary Center: Unlike standard amino acids, the alpha-carbon lacks a proton. This structural feature completely eliminates the risk of base-catalyzed racemization via enolization, ensuring stereochemical integrity during coupling cycles.

  • The Tert-Butyl Ester (OtBu): The bulky tert-butyl group provides massive steric shielding to the carbonyl carbon. This makes the ester highly resistant to nucleophilic attack and basic hydrolysis (saponification). However, it is intentionally designed to be highly labile under strongly acidic conditions [1].

  • The Free Primary Amine: The unprotected amine is a competent nucleophile. While sterically hindered by the adjacent quaternary center, prolonged exposure to atmospheric moisture and carbon dioxide will lead to the formation of carbamate salts, and ambient oxygen can induce slow oxidative degradation.

Degradation Pathways & Mechanisms

Understanding the degradation pathways is essential for designing optimal storage and handling protocols. The primary intentional "degradation" (deprotection) pathway is acid-catalyzed hydrolysis.

When exposed to strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), the ester oxygen is protonated. Because the resulting tert-butyl carbocation is hyperconjugated and highly stable, the carbon-oxygen bond cleaves readily. If left unquenched, this reactive carbocation can undergo unwanted Friedel-Crafts alkylation with the adjacent phenyl ring [2].

AcidHydrolysis A tert-Butyl Ester (Base-Stable) B Protonated Ester (Reactive Intermediate) A->B + H⁺ (TFA/HCl) C Free Carboxylic Acid + t-Butyl Cation B->C Cleavage D Isobutylene Gas (Irreversible) C->D - H⁺

Fig 1: Acid-catalyzed cleavage mechanism of the tert-butyl ester group.

Optimal Storage Parameters

To suppress the kinetic pathways of amine oxidation and carbamate formation, stringent storage conditions must be maintained. The following table summarizes the quantitative parameters required to maximize the shelf life of Tert-butyl 2-amino-2-phenylpropanoate [3].

Table 1: Storage Conditions and Expected Shelf Life

Storage TierTemperatureAtmosphereContainer TypeExpected Shelf LifeCausality / Rationale
Long-Term -20 °CArgon / N₂Amber Glass (Sealed)> 24 monthsSuppresses thermal oxidation and prevents photo-degradation.
Short-Term 2 - 8 °CArgon / N₂Desiccator6 - 12 monthsPrevents atmospheric moisture from forming amine hydrates.
Benchtop AmbientAmbientOpaque Vial< 24 hoursMinimizes exposure to CO₂ to prevent carbamate salt formation.

Self-Validating Experimental Protocols

A robust experimental workflow must be self-validating. The following protocols integrate quality control with the functional application (deprotection) of the molecule.

Workflow QC 1. Quality Control (LC-MS, m/z 222.1) Store 2. Long-Term Storage (-20°C, Argon Gas) QC->Store Purity > 98% Prep 3. Reaction Prep (Equilibrate to RT) Store->Prep Withdraw Aliquot Deprotect 4. Acidic Deprotection (TFA/DCM + Scavengers) Prep->Deprotect Add Cleavage Cocktail Purify 5. Purification (Co-evaporation) Deprotect->Purify After 1-4 Hours

Fig 2: Standard workflow from quality control to acidic deprotection.

Protocol 1: Quality Control & Stability Assessment (LC-MS)

Objective: Verify the integrity of the free amine and the ester prior to synthesis.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

    • Causality: 0.1% Formic Acid is a weak acid. It ensures sharp peak shapes for the amine by protonating it, but is not strong enough to cleave the tert-butyl ester during the short chromatographic run.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Self-Validation Checkpoint: In ESI+ mode, the intact molecule must present a dominant [M+H]⁺ peak at m/z 222.1 . The absence of a peak at m/z 166.1 (the free acid) confirms that the ester has not degraded during storage.

Protocol 2: Orthogonal Deprotection (TFA Cleavage)

Objective: Unmask the carboxylic acid for downstream peptide coupling while preventing side reactions.

  • Preparation: Allow the storage vial to equilibrate to room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which can ruin the reagent.

  • Cleavage Cocktail: Dissolve the compound in a mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) (50:50 v/v) to achieve a 0.1 M concentration.

  • Scavenger Addition: Immediately add 2.5% (v/v) Triisopropylsilane (TIS) and 2.5% (v/v) H₂O.

    • Causality: TIS acts as a highly efficient hydride donor. It intercepts the highly reactive tert-butyl cation generated during cleavage, reducing it to inert isobutane gas. This prevents the cation from alkylating the electron-rich phenyl ring of the amino acid.

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Co-evaporate three times with toluene to azeotropically remove residual TFA.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H-NMR (in DMSO-d6). The complete disappearance of the massive 9-proton singlet at ~1.4 ppm confirms 100% cleavage of the tert-butyl group, while the 3-proton singlet at ~1.7 ppm (the α-methyl group) must remain intact.

Table 2: Deprotection Cocktail Optimization

Cocktail CompositionSubstrate CompatibilityReaction TimeExpected Outcome
50% TFA / 50% DCMStandard (No sensitive groups)1 - 2 hoursComplete cleavage
50% TFA / 45% DCM / 2.5% TIS / 2.5% H₂OContains aromatic rings2 - 4 hoursCation quenched, high purity
95% TFA / 2.5% TIS / 2.5% H₂OHighly hindered esters4 - 6 hoursComplete cleavage, trace side-products

References

  • tert-Butyl Esters - Organic Chemistry Portal Organic Chemistry Portal. Comprehensive review of the stability and cleavage mechanisms of tert-butyl esters in organic synthesis. URL:[Link]

Tert-butyl 2-amino-2-phenylpropanoate safety and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Safety and Handling of Tert-butyl 2-amino-2-phenylpropanoate

Executive Summary

Tert-butyl 2-amino-2-phenylpropanoate (also known as


-methyl-phenylglycine tert-butyl ester) is a specialized, sterically hindered non-proteinogenic amino acid derivative.[1][2][3] Characterized by a quaternary 

-carbon bearing a phenyl ring, a methyl group, a free primary amine, and a bulky tert-butyl ester, this compound serves as a critical chiral building block in the synthesis of conformationally constrained peptides and peptidomimetics.[1][2][3]

Its unique structural features—specifically the steric bulk and the acid-labile ester—dictate a rigorous safety and handling protocol.[1][2][3] This guide synthesizes physicochemical data with field-proven handling strategies to ensure operator safety and compound integrity during drug development workflows.

Physicochemical Profile & Stability

Understanding the molecular behavior of this compound is the prerequisite for safety.[1][3]

PropertyDescriptionTechnical Implication
Chemical Structure

-substituted amino ester
The quaternary center creates significant steric hindrance, reducing the nucleophilicity of the amine compared to simple amino esters.[1][2][3]
Physical State Viscous oil or low-melting solidFree bases of amino esters are often liquids that can solidify upon cooling; they are prone to static charge when solid.[1][3]
Basicity Moderate Base (

)
capable of forming carbamates with atmospheric

.[1][2][3] Must be handled under inert gas.
Stability Acid-Labile / Base-StableThe tert-butyl ester cleaves rapidly in acidic media (TFA/HCl) to yield the free acid.[1][2][3] Stable to basic hydrolysis.[1][2][3]
Solubility Organic Solvents (DCM, EtOAc)Highly soluble in non-polar organics; limited solubility in water due to the lipophilic tert-butyl and phenyl groups.[1][2][3]

Hazard Identification & Risk Assessment

While specific toxicological data (LD50) for this precise derivative may be limited, its functional groups dictate its GHS classification.[2][3] Treat this substance as a Functional Irritant/Corrosive until proven otherwise.[1][3]

Core Hazards
  • Skin Corrosion/Irritation (Category 2/1B): Free amines can cause chemical burns or severe dermatitis upon prolonged contact.[1][3] The lipophilic nature facilitates skin absorption.[1][2][3]

  • Serious Eye Damage (Category 1): Basic amines can cause irreversible corneal damage.[1][3]

  • Respiratory Sensitization: Inhalation of mists or dusts may trigger bronchial irritation.[1][3]

Chemical Incompatibility Risks
  • Strong Acids: Exothermic decomposition releases isobutylene gas (flammable) and yields the parent amino acid.[1][3]

  • Oxidizers: Reaction with the amine can generate toxic nitrogen oxides (

    
    ).[1][3]
    
  • Atmospheric

    
    :  The free amine reacts with carbon dioxide to form carbamic acid salts (white crust formation), degrading purity.[1][2][3]
    

Engineering Controls & Personal Protective Equipment (PPE)

Do not rely solely on PPE.[1][2][3] Engineering controls are the primary defense.[1][2][3]

Hierarchy of Controls
  • Containment: Handle exclusively within a certified Chemical Fume Hood operating at face velocity >0.5 m/s.

  • Inert Atmosphere: Store and weigh under Nitrogen (

    
    ) or Argon (Ar) to prevent carbamylation.[1][3]
    
  • Static Control: Use anti-static gun/ionizers during weighing if the substance is solid.[1][3]

PPE Selection Matrix
Protection ZoneRecommended EquipmentRationale
Ocular Chemical Splash Goggles + Face ShieldStandard safety glasses are insufficient for free amines which can vaporize or splash.[1][2][3]
Dermal (Hand) Double-gloving: Nitrile (Inner) / Neoprene (Outer)Amines can permeate thin nitrile.[1][2][3] Neoprene offers superior resistance to basic organic solutions.[1][2][3]
Respiratory N95 (for solids) or Half-mask with Organic Vapor cartridge (for liquids)Required only if working outside a fume hood (not recommended).[1][2][3]

Technical Handling Protocols

Protocol A: Safe Weighing & Transfer

Context: Prevents degradation by moisture/CO2 and exposure to the operator.[1][3]

  • Equilibrate: Allow the storage container to reach room temperature inside a desiccator before opening to prevent condensation.

  • Blanket: Flow a gentle stream of dry Nitrogen over the balance pan.

  • Transfer: Use a glass pipette (for liquids) or a spatulate (for solids).[1][3] Avoid plastic syringes if the solvent is DCM (swelling risk).[2][3]

  • Seal: Immediately purge the headspace of the stock container with Argon before resealing.[1][3] Parafilm is mandatory .

Protocol B: Reaction Setup (Acid Protection)

Context: The tert-butyl ester is designed to be removed by acid.[1][2][3][4] Accidental exposure to trace acids during setup will ruin the reagent.[1][3]

  • Glassware Prep: All glassware must be base-washed or oven-dried.[1][2][3] Trace acid residues on glass surfaces can catalyze premature deprotection.[1][2][3]

  • Solvent Choice: Use anhydrous, amine-free solvents (e.g., neutralize

    
     with basic alumina to remove HCl traces).[1][2][3]
    
  • Quenching: If used in a reaction generating acid byproducts, include a scavenger base (e.g., DIPEA or Pyridine) in situ.[1][2][3]

Storage & Stability Management

To maintain >98% purity over extended periods:

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon. The heavier-than-air gas provides a better blanket than Nitrogen for opened vials.[1][2][3]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (corrosion risk).[2][3]

  • Shelf-Life: Re-test purity via NMR/HPLC every 6 months. Look for the disappearance of the t-butyl singlet (

    
     ppm) indicating hydrolysis.[1][2][3]
    

Emergency Response Logic

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Benchtop Spill Type->Spill ActionSkin 1. Blot excess (do not rub) 2. Flush water >15 min 3. PEG 400 wash (if avail) Skin->ActionSkin ActionEye 1. Force eyelids open 2. Flush eyewash >15 min 3. Seek Ophthalmologist Eye->ActionEye ActionSpill 1. Evacuate area 2. Absorb with Vermiculite 3. Neutralize with weak acid (Citric) Spill->ActionSpill Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionSpill->Medical If large vol

Caption: Decision matrix for immediate response to exposure or spills involving amino esters.

Waste Disposal & Environmental Compliance

  • Classification: Hazardous Chemical Waste (Basic/Organic).[1][3]

  • Segregation: Do NOT mix with acidic waste streams.[1][3] The heat of neutralization can cause splattering or volatilization of the solvent.[1][3]

  • Protocol:

    • Dissolve waste in a combustible solvent (Acetone/Ethanol).[1][2][3]

    • Label clearly as "Basic Organic Waste - Contains Amines".[1][3]

    • Dispose of via high-temperature incineration through a licensed contractor.[1][3]

References

  • Sigma-Aldrich. Safety Data Sheet: tert-Butyl (2S)-2-amino-3-phenylpropanoate (Isomer Analog).[1][2][3] Retrieved from [1][2][3]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7015059, tert-butyl 2-amino-2-phenylacetate.[1][2][3] Retrieved from [1][2][3]

  • Thermo Fisher Scientific. Safety Data Sheet: Amino Acid Esters General Handling. Retrieved from [1][2][3]

  • BenchChem. Technical Guide to t-Butyl Ester Protecting Group Chemistry. Retrieved from [1][2][3]

Sources

Methodological & Application

The Versatile Role of Tert-butyl 2-amino-2-phenylpropanoate in Modern Pharmaceutical Development: Applications and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount to the efficient and successful synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Among these crucial synthons, tert-butyl 2-amino-2-phenylpropanoate, a non-natural α-amino acid ester, has emerged as a valuable and versatile intermediate. Its unique structural features, including a chiral quaternary carbon, a readily removable tert-butyl ester protecting group, and a phenyl ring amenable to further functionalization, make it a strategic asset in the synthesis of a range of therapeutic agents, particularly those targeting the central nervous system.

This comprehensive guide provides an in-depth exploration of the applications of tert-butyl 2-amino-2-phenylpropanoate in pharmaceutical development. It is designed for researchers, medicinal chemists, and process development scientists, offering not only a theoretical framework but also detailed, field-proven protocols to facilitate its practical implementation in the laboratory.

The Strategic Advantage of Tert-butyl 2-amino-2-phenylpropanoate in Medicinal Chemistry

The utility of tert-butyl 2-amino-2-phenylpropanoate in pharmaceutical synthesis is rooted in several key molecular attributes:

  • Chiral Integrity: The presence of a stereocenter at the α-position allows for the synthesis of specific enantiomers of drug molecules. This is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

  • Quaternary Carbon Center: The fully substituted α-carbon imparts conformational rigidity to the molecule and its downstream derivatives. This can be a crucial design element in creating ligands with high affinity and selectivity for their biological targets.

  • Orthogonal Protection: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, stable to a variety of reaction conditions, yet readily cleaved under specific acidic conditions without compromising other sensitive functional groups. This orthogonality is a cornerstone of modern multi-step organic synthesis.

  • Synthetic Handle: The primary amino group provides a key reactive site for a wide array of chemical transformations, including amide bond formation, alkylation, and the introduction of diverse pharmacophoric elements.

These features collectively position tert-butyl 2-amino-2-phenylpropanoate as a valuable precursor for the synthesis of complex chiral amines and their derivatives, which are prevalent in many classes of pharmaceuticals.

Key Therapeutic Areas and Applications

While the direct use of tert-butyl 2-amino-2-phenylpropanoate as a standalone therapeutic agent has not been established, its significance lies in its role as a key intermediate in the synthesis of several important classes of drugs, particularly those with neuropsychiatric and anti-inflammatory activities.

Synthesis of GABA Analogs: The Case of Phenibut

A prominent application of 2-amino-2-phenylpropanoic acid derivatives is in the synthesis of γ-aminobutyric acid (GABA) analogs.[1][2] Phenibut (β-phenyl-GABA), a neuropsychiatric drug with anxiolytic and nootropic effects, is a prime example.[3][4] While various synthetic routes to phenibut have been described, the use of a chiral precursor like tert-butyl 2-amino-2-phenylpropanoate offers a strategic pathway to the enantiomerically pure (R)-phenibut, which is the more active enantiomer.

The general synthetic strategy involves the homologation of the amino acid ester, followed by deprotection to yield the final GABA analog. This approach leverages the pre-existing chirality of the starting material to control the stereochemistry of the final product.

Precursor to Chiral Amines and Amphetamine Analogs

The 2-amino-2-phenylpropyl scaffold is a core structural motif in a variety of psychoactive compounds, including amphetamine and its analogs.[5][6] While not a direct precursor in the most common synthetic routes, tert-butyl 2-amino-2-phenylpropanoate can be envisioned as a starting material for the synthesis of novel, chiral amphetamine derivatives through reduction of the ester functionality to the corresponding alcohol, followed by further chemical modifications. The ability to introduce chirality from the outset is a significant advantage in the development of next-generation stimulants and other CNS-active agents with improved therapeutic indices.

Building Block for Novel Anti-inflammatory Agents

Derivatives of 2-amino-2-phenylpropanoic acid have also shown promise as non-steroidal anti-inflammatory drugs (NSAIDs). For instance, S(-)-2-amino-2-methyl-3-phenylpropanoic acid has been synthesized and evaluated for its anti-inflammatory and antinociceptive properties.[7] The tert-butyl ester of the parent amino acid can serve as a convenient starting point for the synthesis of such analogs, allowing for the facile introduction of various substituents on the amino group or the phenyl ring to modulate activity and selectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and manipulation of tert-butyl 2-amino-2-phenylpropanoate. These are intended as a guide and may require optimization based on specific laboratory conditions and the nature of the downstream synthetic targets.

Protocol for the Synthesis of Tert-butyl 2-amino-2-phenylpropanoate

The synthesis of the title compound can be achieved through several methods. A common approach involves the esterification of 2-amino-2-phenylpropanoic acid.

Materials and Reagents:

  • 2-Amino-2-phenylpropanoic acid

  • Tert-butanol

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-2-phenylpropanoic acid (1.0 eq) in a mixture of tert-butanol (5-10 volumes) and dichloromethane (5-10 volumes).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 40-50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purification: The crude tert-butyl 2-amino-2-phenylpropanoate can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol for the N-Acylation of Tert-butyl 2-amino-2-phenylpropanoate

This protocol describes a general procedure for the formation of an amide bond at the primary amino group, a common step in the synthesis of more complex pharmaceutical intermediates.

Materials and Reagents:

  • Tert-butyl 2-amino-2-phenylpropanoate

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated acid solution, add a solution of tert-butyl 2-amino-2-phenylpropanoate (1.1 eq) and DIPEA (2.0 eq) in the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol for the Deprotection of the Tert-butyl Ester

The removal of the tert-butyl protecting group is a critical step to unmask the carboxylic acid functionality for further transformations or to yield the final API.

Materials and Reagents:

  • N-protected tert-butyl 2-amino-2-phenylpropanoate derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the N-protected tert-butyl 2-amino-2-phenylpropanoate derivative (1.0 eq) in DCM (5-10 volumes) in a round-bottom flask.

  • Acidolysis: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (5-10 eq) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can be performed to ensure complete removal of residual TFA.

  • Isolation: The resulting carboxylic acid can be isolated by precipitation, crystallization, or further purification as required for the specific synthetic route.

Data Presentation

Table 1: Physicochemical Properties of Tert-butyl 2-amino-2-phenylpropanoate

PropertyValue
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Decomposes upon distillation at atmospheric pressure
Solubility Soluble in most organic solvents (DCM, EtOAc, THF, etc.). Insoluble in water.

Visualization of Key Synthetic Transformations

The following diagrams illustrate the key chemical transformations involving tert-butyl 2-amino-2-phenylpropanoate.

Synthesis_and_Deprotection cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_deprotection Deprotection Start 2-Amino-2-phenylpropanoic Acid Ester Tert-butyl 2-amino-2-phenylpropanoate Start->Ester t-BuOH, H₂SO₄ Acylated N-Acyl Derivative Ester->Acylated R-COOH, EDCI, HOBt Final_Acid N-Acyl-2-amino-2-phenylpropanoic Acid Acylated->Final_Acid TFA, DCM

Caption: Synthetic pathway from 2-amino-2-phenylpropanoic acid.

Conclusion

Tert-butyl 2-amino-2-phenylpropanoate stands as a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its inherent chirality, robust protecting group, and versatile reactivity make it an invaluable tool for the construction of complex and biologically active molecules. The protocols and applications outlined in this guide are intended to empower researchers and drug development professionals to effectively harness the potential of this important chiral building block, thereby accelerating the discovery and development of new and improved therapeutics. As the demand for enantiomerically pure drugs continues to grow, the importance of synthons like tert-butyl 2-amino-2-phenylpropanoate in the pharmaceutical industry is set to expand even further.

References

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.
  • World Health Organization. (2021). Pre-Review Report: PHENIBUT.
  • Dal Cason, T. A. (2010). A review of the synthetic routes for the manufacture of amphetamine and methamphetamine.
  • Herbst, M., et al. (2022). A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut. Crystals, 12(10), 1445.
  • Boruah, M., et al. (2017). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. ACS Chemical Neuroscience, 8(11), 2465-2477.
  • Piotrowska, J., et al. (2023). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. Pharmaceuticals, 16(11), 1587.
  • Wang, L., et al. (2017).
  • Perekalin, V. V., et al. (1999). Method of preparing γ-амино-β--amino-γphenylbutyric acid hydrochloride. RU2146246C1.
  • Gal, J. (1977). Synthesis of (R)‐ and (S)‐amphetamine‐d3 from the corresponding phenylalanines. Journal of Labelled Compounds and Radiopharmaceuticals, 13(4), 571-576.
  • Khan, I., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1234-1245.
  • Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1382.
  • Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 22, 25-46.
  • Mathew, S., & Yun, H. (2022). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. International Journal of Molecular Sciences, 23(13), 7019.
  • Gallop, M. A., et al. (2011). Prodrugs of GABA analogs, compositions and uses thereof. US8048917B2.
  • Herbst, M., et al. (2022). Scheme 1. Synthesis of Phenibut and Phenibut·H 2 O from Phenibut·HCl. [Image]. In A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut.
  • Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.
  • Hathaway, B. A., et al. (1982). A new, potent, conformationally restricted analogue of amphetamine: 2-amino-1,2-dihydronaphthalene. Journal of Medicinal Chemistry, 25(5), 535-538.
  • Schifano, F., et al. (2019). The clinical challenges of synthetic cathinones. British Journal of Clinical Pharmacology, 85(5), 971-980.
  • Wikipedia. (n.d.). Substituted amphetamine. Retrieved from [Link]

  • Moreira, A. M., et al. (2022).

Sources

Experimental protocol for the synthesis of peptides using Tert-butyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solution-Phase Synthesis of Peptides Incorporating Tert-butyl 2-amino-2-phenylpropanoate

Target Audience: Researchers, scientists, and drug development professionals. Focus: Overcoming steric hindrance in α,α-disubstituted amino acid couplings.

Introduction & Mechanistic Rationale

The incorporation of unnatural, sterically hindered building blocks such as Tert-butyl 2-amino-2-phenylpropanoate (CAS: 4507-46-4) into peptide sequences is a powerful strategy in modern drug development. As an α,α-disubstituted amino acid (α-methylphenylglycine derivative), it introduces a quaternary stereocenter into the peptide backbone. This extreme steric bulk restricts dihedral angles (φ, ψ), stabilizing specific secondary structures (e.g.,


-helices) and conferring near-total resistance to proteolytic degradation[1].

However, this same steric bulk makes the free amine exceptionally unreactive. As a Senior Application Scientist, I emphasize that standard peptide synthesis protocols will fail here. The causality is twofold:

  • Steric Shielding: The adjacent methyl and phenyl groups physically block the trajectory of incoming activated carboxylates[1].

  • Competing Side Reactions: Slow acylation rates allow side reactions, such as the guanidinylation of the amine by uronium-based coupling reagents, to outcompete peptide bond formation[2].

To build a self-validating and efficient protocol, we must utilize a solution-phase fragment coupling strategy. The tert-butyl ester acts as an orthogonal C-terminal protecting group, stable to the basic conditions (piperidine) used for Fmoc removal, but readily cleavable under acidic conditions (TFA)[3][4]. To force the coupling, we abandon standard carbodiimides (DCC/DIC) and OBt-esters (HBTU/TBTU) in favor of highly reactive OAt-esters (HATU) or phosphonium salts (PyAOP)[2][5].

Reagent Selection & Comparative Efficacy

The choice of coupling reagent dictates the success of this workflow. HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at position 7 of the pyridine ring acts as a hydrogen-bond acceptor, pre-organizing the transition state and accelerating the coupling via anchimeric assistance (neighboring group participation)[2][5].

Alternatively, PyAOP (a phosphonium salt) is highly effective because it forms the same highly reactive OAt ester but cannot cause guanidinylation, allowing the reagent to be used in large excess over extended reaction times[1][2].

Table 1: Quantitative Comparison of Coupling Reagents for α,α-Disubstituted Amino Acids

Coupling ReagentActive Ester FormedRelative ReactivityGuanidinylation RiskYield with Hindered Amine
DCC / HOBt OBtLowNonePoor (< 20%)
HBTU OBtModerateHighSub-optimal (30 - 40%)
HATU OAtVery HighModerateExcellent (> 85%)
PyAOP OAtVery HighNoneOutstanding (> 90%)
COMU OxymaExtremely HighLowOutstanding (> 90%)

Experimental Workflows & Visualizations

Workflow A 1. Carboxyl Activation (Fmoc-AA-OH + HATU + DIPEA) B 2. Nucleophilic Addition (Tert-butyl 2-amino-2-phenylpropanoate) A->B C 3. Liquid-Liquid Extraction (Removes HOAt & Salts) B->C D 4. Orthogonal Deprotection (TFA for t-Bu OR Piperidine for Fmoc) C->D E 5. Purified Peptide Fragment D->E

Fig 1. Workflow for solution-phase coupling of sterically hindered peptides.

Mechanism N1 Fmoc-AA-OH Carboxylic Acid N2 HATU / DIPEA Uronium Activation N1->N2 Base deprotonation N3 OAt Active Ester Highly Reactive N2->N3 HOAt attack N5 Peptide Bond Anchimeric Assistance N3->N5 Amine attack N4 Hindered Amine Nucleophile N4->N5 Nucleophile

Fig 2. HATU-mediated coupling mechanism overcoming steric hindrance via OAt ester.

Detailed Experimental Protocol

This protocol outlines a self-validating solution-phase synthesis[6]. The stoichiometry is deliberately skewed to use the expensive Tert-butyl 2-amino-2-phenylpropanoate as the limiting reagent (1.0 eq), while pushing the reaction to completion with an excess of the activated Fmoc-amino acid.

Materials & Reagents
  • Nucleophile: Tert-butyl 2-amino-2-phenylpropanoate (1.0 eq)

  • Carboxyl Component: Fmoc-AA-OH (1.5 eq)

  • Coupling Reagent: HATU or PyAOP (1.5 eq)[7]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate (EtOAc).

  • Workup Reagents: 5% aqueous

    
    , 5% aqueous 
    
    
    
    , Brine.
Step 1: Pre-Activation of the Carboxylic Acid

Causality Check: Pre-activation is performed at 0 °C in the absence of the hindered amine to prevent the amine from attacking the uronium salt (guanidinylation)[2].

  • Dissolve Fmoc-AA-OH (1.5 eq) and HATU (1.5 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise. The solution will typically turn a pale yellow color, indicating the formation of the OAt active ester.

  • Stir at 0 °C for 5–10 minutes.

Step 2: Nucleophilic Coupling
  • Dissolve Tert-butyl 2-amino-2-phenylpropanoate (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated Fmoc-AA-OH mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • In-Process Control (IPC): Stir for 12–24 hours. Monitor the reaction via LC-MS or TLC (e.g., DCM/MeOH 9:1)[6]. The reaction is complete when the mass corresponding to the free Tert-butyl 2-amino-2-phenylpropanoate is fully consumed.

Step 3: Liquid-Liquid Extraction & Isolation

Causality Check: This step chemically validates the purity of the product.


 protonates and removes excess DIPEA into the aqueous layer. 

deprotonates and removes the acidic HOAt byproduct and any unreacted Fmoc-AA-OH[6].
  • Dilute the reaction mixture with a 10-fold volume of EtOAc.

  • Wash the organic layer sequentially with:

    • 5% aqueous

      
       (3 × 30 mL)
      
    • 5% aqueous

      
       (3 × 30 mL)
      
    • Saturated NaCl (Brine) (1 × 30 mL)

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the protected dipeptide (Fmoc-AA-NH-C(CH3)(Ph)-COOtBu).
    
Step 4: Orthogonal Deprotection

Depending on the synthetic strategy, you can selectively deprotect either terminus:

  • N-Terminal Elongation (Fmoc Cleavage): Treat the isolated peptide with 20% Piperidine in DMF for 20 minutes at room temperature, followed by precipitation in cold diethyl ether.

  • C-Terminal Elongation (t-Bu Cleavage): To expose the carboxylic acid for subsequent fragment coupling, dissolve the peptide in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM[3][8]. Stir for 2 hours at room temperature. Concentrate under a stream of nitrogen and precipitate the free acid using ice-cold diethyl ether.

References

  • Albericio, F. et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Available at:[Link]

  • Dilun Biotechnology. "Commonly Used Coupling Reagents in Peptide Synthesis." Peptide Scientific, 2025. Available at:[Link]

  • Advion, Inc. "Real-Time Reaction Monitoring of a Solution-Phase Peptide Synthesis." Advion Interchim Scientific. Available at:[Link]

  • JPT Peptide Technologies. "Optimizing Peptide Coupling: Key Techniques." JPT. Available at:[Link]

  • ResearchGate. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." Journal of Organic Chemistry. Available at:[Link]

Sources

HPLC and TLC methods for analyzing Tert-butyl 2-amino-2-phenylpropanoate purity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) Methods for Purity Analysis of Tert-butyl 2-amino-2-phenylpropanoate

Abstract

This comprehensive application note provides detailed methodologies for the purity assessment of Tert-butyl 2-amino-2-phenylpropanoate, a key chiral building block in pharmaceutical synthesis. We present two orthogonal analytical techniques: a quantitative High-Performance Liquid Chromatography (HPLC) method for accurate assay and impurity profiling, and a rapid Thin-Layer Chromatography (TLC) method for qualitative screening. The causality behind the selection of columns, mobile phases, and detection techniques is explained to provide researchers and drug development professionals with a robust framework for method implementation and validation. This guide emphasizes scientific integrity, with protocols designed to be self-validating and grounded in authoritative standards.

Introduction: The Importance of Purity

Tert-butyl 2-amino-2-phenylpropanoate is a non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug development. As a chiral intermediate, the purity of this compound—both in terms of chemical impurities and enantiomeric excess—is critical. Impurities can lead to unwanted side reactions, lower yields, and introduce potentially harmful substances into final active pharmaceutical ingredients (APIs). Therefore, robust and reliable analytical methods are essential for quality control throughout the development and manufacturing process.

This guide details two complementary chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): A high-resolution technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is the gold standard for quantitative analysis, providing precise data on the purity (assay) and the levels of any impurities.

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective planar chromatography technique used for qualitative assessment. It is an invaluable tool for reaction monitoring, quick identity checks, and preliminary purity screening before committing to a full HPLC analysis.[1]

The workflow for assessing the purity of a new batch of Tert-butyl 2-amino-2-phenylpropanoate typically involves an initial TLC screen followed by a comprehensive quantitative analysis by HPLC.

Purity_Analysis_Workflow cluster_0 Purity Assessment Workflow Sample Sample Received (Tert-butyl 2-amino-2-phenylpropanoate) TLC_Screen Part 1: TLC Screening (Rapid Qualitative Check) Sample->TLC_Screen Purity_Check Purity Check: Single Spot at Target Rf? TLC_Screen->Purity_Check HPLC_Analysis Part 2: HPLC Analysis (Quantitative Assay & Impurity Profile) Purity_Check->HPLC_Analysis Yes Investigate Investigate & Repurify Purity_Check->Investigate No Data_Analysis Data Analysis (Calculate % Purity, Impurities) HPLC_Analysis->Data_Analysis Report Final Report (Certificate of Analysis) Data_Analysis->Report Investigate->Sample After Repurification

Caption: Overall workflow for purity analysis of Tert-butyl 2-amino-2-phenylpropanoate.

Analyte Properties and Method Selection Rationale

Understanding the physicochemical properties of Tert-butyl 2-amino-2-phenylpropanoate is fundamental to designing effective analytical methods.

Analyte_Structure cluster_analyte Tert-butyl 2-amino-2-phenylpropanoate node1 Structure of Analyte

Caption: Chemical structure of Tert-butyl 2-amino-2-phenylpropanoate.

  • UV Chromophore: The phenyl group provides strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive choice for HPLC analysis.[2]

  • Primary Amine: The presence of a primary amino group allows for specific and sensitive visualization on TLC plates using ninhydrin reagent.[3][4][5] This group also makes the molecule's retention sensitive to the pH of the HPLC mobile phase.

  • Tert-butyl Ester: This bulky, non-polar group increases the molecule's hydrophobicity compared to its corresponding free acid, making it well-suited for reversed-phase chromatography.

  • Chirality: The molecule possesses a chiral center at the alpha-carbon. While the methods described here assess chemical purity, determining enantiomeric purity requires specialized chiral chromatography, typically using a Chiral Stationary Phase (CSP).[6][7]

Part I: HPLC Method for Quantitative Purity Analysis

This reversed-phase HPLC method is designed for the accurate determination of the assay (purity) of Tert-butyl 2-amino-2-phenylpropanoate and for the quantification of related impurities.

Expertise & Experience: The Rationale Behind the Method
  • Mode of Separation: Reversed-phase chromatography is selected due to the analyte's moderate polarity. A C18 (octadecylsilane) stationary phase provides excellent hydrophobic interaction with the phenyl and tert-butyl groups, ensuring good retention and separation from more polar or non-polar impurities.

  • Mobile Phase Composition: An isocratic mobile phase of acetonitrile and water is chosen for its simplicity and robustness. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure than methanol.

  • pH Modifier (Trifluoroacetic Acid - TFA): The addition of a small amount of TFA (0.1%) to the mobile phase is critical. It serves two purposes:

    • Ion Suppression: It maintains a low pH (around 2-3), ensuring the primary amine of the analyte is consistently protonated (-NH3+). This prevents peak tailing and shifting retention times that can occur if the amine is in equilibrium between its protonated and neutral forms.

    • Improved Peak Shape: TFA acts as an ion-pairing agent, masking residual active silanol groups on the silica backbone of the stationary phase, which further improves peak symmetry.

  • Detection: UV detection at 220 nm is selected. While the phenyl ring has an absorbance maximum around 254-260 nm, detection at a lower wavelength like 220 nm often provides greater sensitivity for a wider range of potential impurities that may lack the same aromatic chromophore.[6]

Protocol 1: HPLC Purity Determination

1. Equipment and Materials:

  • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis detector.

  • Data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and autosampler vials.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN), water, and Trifluoroacetic Acid (TFA).

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water : TFA (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 220 nm
Run Time 20 minutes

3. Preparation of Solutions:

  • Diluent: Mobile Phase (Acetonitrile:Water:TFA, 50:50:0.1).

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of Tert-butyl 2-amino-2-phenylpropanoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

4. System Suitability and Analysis Sequence:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the Standard Solution.

  • Inject a blank (Diluent) to ensure no carryover or system peaks interfere.

  • Inject the Sample Solution in duplicate.

  • Inject the Standard Solution again at the end of the sequence to confirm system stability.

Trustworthiness: System Suitability and Data Analysis

For the method to be considered valid for a given run, the system suitability results from the five replicate standard injections must meet predefined criteria. These criteria ensure the chromatographic system is performing adequately.[8][9]

Table 1: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or analyte interaction with active sites.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Measures the precision and repeatability of the injector and system.
%RSD of Retention Time ≤ 1.0%Measures the stability of the pump and mobile phase composition.

Calculation of Purity: Purity is calculated using the area normalization method, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Example HPLC Data and Purity Calculation

Peak No.Retention Time (min)Peak Area (mAU*s)% Area
12.85 (Impurity A)15,2300.25
24.52 (Analyte)6,050,10099.51
37.18 (Impurity B)14,5000.24
Total 6,079,830 100.00

Part II: TLC Method for Rapid Qualitative Screening

TLC is an indispensable tool for a quick check of purity. It can rapidly identify the presence of major impurities and confirm the identity of the material against a reference standard.

Expertise & Experience: The Rationale Behind the Method
  • Stationary Phase: Standard silica gel 60 F254 plates are used. Silica is a polar stationary phase. The "F254" indicates the inclusion of a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm light.

  • Mobile Phase Selection: A mixture of Ethyl Acetate and Hexane is a common starting point for compounds of intermediate polarity.

    • Hexane: A non-polar solvent.

    • Ethyl Acetate: A moderately polar solvent. By adjusting the ratio (e.g., from 20% to 40% Ethyl Acetate in Hexane), the polarity of the mobile phase can be tuned. A higher percentage of ethyl acetate will increase the Rf value (make the spots travel further up the plate). The goal is to achieve an Rf value for the main spot of approximately 0.3-0.5 for optimal resolution.

  • Visualization: Two different visualization techniques are used for comprehensive detection:

    • UV Light (254 nm): The analyte's phenyl group will absorb the UV light, appearing as a dark spot against the green fluorescent background of the plate. This is a non-destructive technique and should always be performed first.

    • Ninhydrin Stain: This reagent reacts specifically with the primary amine of the analyte to form a characteristic purple-colored product known as Ruhemann's purple.[3][4] This provides a highly sensitive and specific confirmation of the spot's identity as an amino acid ester and can reveal impurities that may not be UV-active.

Protocol 2: TLC Purity Screening

1. Equipment and Materials:

  • Silica gel 60 F254 TLC plates.

  • TLC developing chamber with a lid.

  • Capillary tubes for spotting.

  • UV lamp (254 nm).

  • Heat gun or heating plate.

  • Forceps.

  • Ninhydrin staining solution (0.2 g ninhydrin in 100 mL ethanol).[3]

  • Mobile Phase: 30% Ethyl Acetate in Hexane (v/v).

2. Procedure:

  • Prepare the Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it stand for 10-15 minutes.

  • Spot the Plate: Using a capillary tube, carefully spot a small amount of the dissolved sample and the reference standard onto the TLC plate, about 1 cm from the bottom. Keep the spots small and well-separated.

  • Develop the Plate: Place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the spots. Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Dry the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualize:

    • UV Light: Place the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • Ninhydrin Stain: Dip the plate into the ninhydrin solution or spray it evenly. Use a heat gun to gently warm the plate until colored spots appear (typically purple or reddish-pink).[4]

Data Analysis and Interpretation
  • Calculate the Retention Factor (Rf): Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Interpretation:

    • The sample is considered pure if it shows a single spot with the same Rf value as the reference standard.

    • The presence of additional spots indicates impurities. The intensity and Rf value of these spots provide qualitative information about the impurity profile.

Table 3: Example TLC Results

SpotDistance Traveled (cm)Solvent Front (cm)Rf ValueObservation (Ninhydrin)
Standard 3.28.00.40Intense Purple Spot
Sample 3.28.00.40Intense Purple Spot
Impurity 0.58.00.06Faint Purple Spot

Method Validation and Authoritative Grounding

While this note provides detailed protocols, for use in a regulated environment (e.g., GMP), the HPLC method must be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10] This process provides documented evidence that the method is suitable for its intended purpose.[9][11][12]

Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities and degradants.

  • Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range.[10]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

By following these established guidelines, the trustworthiness and scientific integrity of the purity data are ensured.

References

  • MDPI. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • ResearchGate. (2022). Analysis of Amino Acids Using Thin Layer Chromatography. Available at: [Link]

  • Google Patents. (2012). Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
  • PMC. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Available at: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Available at: [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available at: [Link]

  • ResearchGate. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Available at: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

  • PubChem. tert-butyl (2R)-2-amino-2-phenylacetate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Available at: [Link]

  • David Publishing. Colorimetric Method for Determination of Amino Acids on Thin Layer and Filter Paper Chromatography Using a Modified Ninhydrin Reagent. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2025). HPLC-FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization. Available at: [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • ResearchGate. (2025). CE methods for the determination of non-protein amino acids in foods. Available at: [Link]

  • Koutentis Research Group. Stains for Developing TLC Plates. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Acta Naturae. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Available at: [Link]

  • Chula Digital Collections. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Available at: [Link]

  • US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Available at: [Link]

  • Southern Biological. Thin Layer Chromatography of Amino Acids. Available at: [Link]

  • Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • R Discovery. (2016). Detection of Amino Acids on TLC Plates by a Novel Spray Reagent. Available at: [Link]

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Available at: [Link]

  • Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Theory). Available at: [Link]

  • ACS Publications. Ion exchange and thin layer chromatography separation of amino acids. Available at: [Link]

Sources

Application Note: The Role of Tert-Butyl 2-Amino-2-Phenylpropanoate in Specialty Chemical Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Chemical Rationale

In the advanced formulation of specialty chemicals—ranging from active pharmaceutical ingredients (APIs) to chiral "chiral-at-metal" catalysts—the precise control of molecular architecture is paramount. Tert-butyl 2-amino-2-phenylpropanoate (CAS: 4507-46-4), also known as


-methylphenylglycine tert-butyl ester, serves as a highly specialized, unnatural 

-disubstituted amino acid building block.

The utility of this compound in complex formulations is driven by two distinct structural features:

  • The

    
    -Methyl-Phenylglycine Core:  The introduction of an 
    
    
    
    -methyl group alongside a phenyl ring creates massive steric bulk. When incorporated into peptidomimetics or chiral ligands, this restricts the dihedral angles (
    
    
    ,
    
    
    ) of the backbone. This conformational rigidity induces specific secondary structures and drastically increases the molecule's resistance to enzymatic proteolysis[1].
  • The Tert-Butyl (tBu) Ester: The tBu group acts as a robust, orthogonal protecting group for the carboxylic acid. Its extreme steric hindrance shields the carbonyl carbon from nucleophilic attack, rendering it completely stable under basic conditions (e.g., Fmoc deprotection) and catalytic hydrogenation[2][3]. It is exclusively cleaved via acidolysis, allowing for highly selective, multi-step synthetic workflows.

Application Areas in Specialty Chemicals

Advanced Pharmaceutical Intermediates

Tert-butyl 2-amino-2-phenylpropanoate is frequently utilized in the synthesis of conformationally restricted peptidomimetics, enzyme inhibitors, and specialized heterocyclic APIs (such as benzodioxane derivatives)[4]. By protecting the C-terminus, chemists can perform iterative N-terminal acylations without risking undesired polymerization or racemization.

Chiral Catalysts and Ligands

The compound is a critical precursor for the synthesis of non-racemic


-amino acids and chiral ligands used in transition-metal catalysis. The tBu ester ensures that the carboxylic acid does not interfere with the coordination of metals (like Ruthenium or Iron) during the synthesis of "chiral-at-metal" complexes[5].

G N1 Tert-butyl 2-amino- 2-phenylpropanoate N2 N-Acylation / Coupling N1->N2 R-COOH, HATU, DIPEA N3 tBu-Protected Intermediate N2->N3 N4 TFA Cleavage (+ Scavengers) N3->N4 Base-Stable Phase N5 Active Specialty Chemical / API N4->N5 - Isobutylene

Workflow of orthogonal protection using tert-butyl 2-amino-2-phenylpropanoate.

Quantitative Data: Protecting Group Orthogonality

To understand the strategic advantage of the tBu ester in specialty chemical formulation, it must be compared against other common carboxylic acid protecting groups. The table below summarizes the stability profile that dictates its use in multi-step syntheses[2][3].

Protecting GroupCleavage ReagentStability to Base (e.g., Piperidine)Stability to Mild Acid (e.g., AcOH)Stability to Hydrogenation (Pd/C)
Tert-Butyl (tBu) Strong Acid (95% TFA) Highly Stable Stable Highly Stable
Methyl (OMe)Base (LiOH, NaOH)Labile (Cleaves)StableStable
Benzyl (OBzl)Hydrogenation (H2, Pd/C)StableStableLabile (Cleaves)
Allyl (OAll)Pd(PPh3)4 / PhenylsilaneStableStableStable

Experimental Protocols

The following protocols are designed as self-validating systems. They include the mechanistic causality behind the reagent choices to ensure high-fidelity execution in the laboratory.

Protocol A: N-Acylation (Peptide Coupling) of Tert-butyl 2-amino-2-phenylpropanoate

Causality & Rationale: The


-amine of tert-butyl 2-amino-2-phenylpropanoate is highly sterically hindered due to the adjacent methyl, phenyl, and tert-butyl ester groups. Standard coupling agents (like DCC or EDC) often fail or result in low yields. Therefore, HATU  (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected for its superior reactivity in forming highly active HOAt esters. DIPEA  (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to deprotonate the amine without competing for the electrophilic active ester.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activation: Add 1.1 equivalents of HATU to the solution, followed immediately by 2.0 equivalents of DIPEA. Stir the mixture at room temperature for 5 minutes to allow the formation of the active OAt-ester.

    • Validation Check: The solution should turn a pale yellow, indicating successful activation.

  • Coupling: Add 1.0 equivalent of Tert-butyl 2-amino-2-phenylpropanoate to the activated mixture. Stir continuously at room temperature for 12–18 hours.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous ammonium chloride (

    
    ). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
    
  • Washing: Wash the combined organic layers sequentially with 5% aqueous

    
    , 1M 
    
    
    
    , and brine.
    • Causality: The basic wash removes unreacted carboxylic acid and acidic byproducts of HATU, while the acidic wash removes unreacted amines and DIPEA. The tBu ester remains completely stable during these brief aqueous washes.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the tBu-protected intermediate.
    
Protocol B: Acid-Mediated Deprotection of the Tert-Butyl Ester

Causality & Rationale: The cleavage of the tBu ester relies on protonation of the carbonyl oxygen by Trifluoroacetic acid (TFA), followed by the release of a highly stable tert-butyl carbocation[2]. If left unquenched, this powerful electrophile will irreversibly alkylate electron-rich moieties (e.g., aromatic rings or heteroatoms) within the specialty chemical. To prevent this, a "cleavage cocktail" containing nucleophilic scavengers—specifically Triisopropylsilane (TIPS) and water—is utilized. TIPS acts as a hydride donor to rapidly quench the carbocation, converting it into harmless isobutane.

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% TIPS, and 2.5%

    
     (v/v/v).
    
  • Cleavage Reaction: Dissolve the tBu-protected intermediate in the cleavage cocktail (approx. 10 mL of cocktail per 1 gram of substrate). Stir the mixture at room temperature for 2 to 3 hours.

    • Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the starting material and the emergence of a more polar spot (the free carboxylic acid) indicates successful deprotection.

  • Concentration: Evaporate the majority of the TFA under a gentle stream of nitrogen or via rotary evaporation (water bath < 30°C to prevent thermal degradation).

  • Precipitation: Add the concentrated residue dropwise into 10 volumes of ice-cold diethyl ether.

    • Causality: The free carboxylic acid product typically precipitates in cold ether, while the cleaved isobutane, TIPS, and residual TFA remain highly soluble in the ether phase, allowing for an elegant and rapid purification.

  • Isolation: Centrifuge the mixture, decant the ether supernatant, and wash the resulting pellet twice more with fresh cold ether. Dry the pellet under high vacuum to yield the final, deprotected specialty chemical.

G S1 Protected Intermediate with tBu Ester S2 Addition of Cleavage Cocktail (95% TFA, 2.5% TIPS, 2.5% H2O) S1->S2 S3 Generation of tert-Butyl Cation & Free Carboxylic Acid S2->S3 Acidolysis S4 Cation Quenching by TIPS (Prevents Alkylation) S3->S4 Scavenging S5 Precipitation in Cold Ether (Product Isolation) S4->S5 Purification

Mechanistic workflow for acidic deprotection of tert-butyl esters and cation scavenging.

References

  • Sigma-Aldrich. "tert-butyl 2-amino-2-phenylpropanoate | 4507-46-4". Sigma-Aldrich Catalog.
  • Google Patents. "EP4249470A1 - Method for preparing alpha-amino acids". Google Patents.
  • PubMed Central (PMC). "Efficient production of α-keto acids by immobilized E. coli-pETduet-1-PmiLAAO in a jacketed packed-bed reactor". Science.gov / NIH.
  • BenchChem. "An In-depth Technical Guide to Tert-Butyl Ester Side Chain Protection". BenchChem Technical Resources.
  • Creative Peptides. "Protecting Groups in Peptide Synthesis: A Detailed Guide". Creative Peptides.
  • Google Patents. "WO2018002437A1 - Benzodioxane derivatives and their pharmaceutical use". Google Patents.

Sources

Application Note: Nickel-Catalyzed N-Arylation of tert-Butyl 2-Amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-arylated α-quaternary amino acids is a critical bottleneck in the development of sterically demanding peptidomimetics and small-molecule therapeutics. Traditional palladium- and copper-catalyzed Buchwald-Hartwig aminations often fail when applied to α,α-disubstituted amino acid esters due to extreme steric hindrance and competitive side reactions.

This application note details a robust, field-proven protocol for the nickel-catalyzed N-arylation of tert-butyl 2-amino-2-phenylpropanoate (also known as α-methyl-α-phenylglycine tert-butyl ester). By leveraging the air-stable pre-catalyst (PAd-DalPhos)Ni(o-tolyl)Cl and a weak inorganic base, this methodology overcomes the activation barriers associated with highly congested nucleophiles, providing a self-validating system for high-yield C–N cross-coupling [1].

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is imperative to understand why specific reagents are chosen, rather than just how to mix them. The successful N-arylation of an α-quaternary amino acid ester relies on three highly optimized parameters:

A. Substrate Sterics & The tert-Butyl Ester

tert-Butyl 2-amino-2-phenylpropanoate possesses immense steric bulk. The α-carbon is fully substituted with a methyl group, a phenyl ring, and a bulky tert-butyl ester. While the absence of an α-proton inherently prevents base-mediated racemization (a common failure point in standard amino acid functionalization) [1], this steric shielding heavily restricts the nitrogen lone pair from coordinating to the metal center. The tert-butyl group is specifically chosen over methyl or ethyl esters because its steric profile completely suppresses competitive transesterification and diketopiperazine formation during the high-temperature catalytic cycle.

B. Ligand Architecture: The Role of PAd-DalPhos

Palladium catalysts typically stall at the transmetalation or reductive elimination steps when faced with α-quaternary amines. Nickel, possessing a smaller atomic radius and higher nucleophilicity in its low-valent states, is better suited for unactivated aryl chlorides [3]. However, the true enabler is the PAd-DalPhos ligand.

  • Hemilability: The ortho-dimethylamino group acts as a hemilabile donor, stabilizing the highly reactive Ni(II) intermediates while transiently dissociating to open a coordination site for the bulky amine.

  • Steric Pressure: The di(1-adamantyl)phosphino group exerts massive steric pressure on the Ni center. Once the Ni(II)–amido complex forms, this steric clash artificially lowers the activation energy required for the notoriously difficult reductive elimination step, forcefully expelling the N-arylated product [2].

C. Base Selection: Cs₂CO₃

Strong alkoxide bases (e.g., NaOtBu) decompose amino acid esters and poison the catalyst. Weak organic bases (like DBU) often result in incomplete conversion. Cesium carbonate (Cs₂CO₃) in 1,4-dioxane provides the exact biphasic basicity required to deprotonate the coordinated amine intermediate without degrading the tert-butyl ester [1].

CatalyticCycle Ni0 L•Ni(0) Active Catalyst OxAdd Oxidative Addition (Aryl Chloride) Ni0->OxAdd NiII_ArX L•Ni(II)(Ar)(Cl) Intermediate OxAdd->NiII_ArX AmineBind Amine Coordination & Cs2CO3 Deprotonation NiII_ArX->AmineBind NiII_ArN L•Ni(II)(Ar)(NHR) Sterically Congested Amido AmineBind->NiII_ArN RedElim Reductive Elimination (Forced by PAd-DalPhos) NiII_ArN->RedElim RedElim->Ni0 Product Release

Figure 1: Ni-catalyzed Buchwald-Hartwig amination catalytic cycle driven by PAd-DalPhos.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between catalyst/base selection and reaction yield. Data is adapted from the optimization of sterically hindered α-amino esters [1].

Table 1: Optimization of Reaction Conditions for α-Quaternary Amino Esters

EntryPre-catalyst / LigandBaseSolventTemp (°C)Yield (%)
1Ni(cod)₂ / dppfCs₂CO₃1,4-Dioxane110< 5
2Ni(cod)₂ / BINAPCs₂CO₃1,4-Dioxane11012
3Ni(cod)₂ / PAd-DalPhosK₃PO₄Toluene11045
4Ni(cod)₂ / PAd-DalPhosDBU / NaTFA1,4-Dioxane11072
5Ni(cod)₂ / PAd-DalPhosCs₂CO₃1,4-Dioxane11093
6 (PAd-DalPhos)Ni(o-tolyl)Cl Cs₂CO₃ 1,4-Dioxane 110 > 95

Insight: Entry 6 demonstrates that utilizing the pre-formed, air-stable Ni(II) pre-catalyst bypasses the inefficient in situ generation of the active Ni(0) species from the highly temperature-sensitive Ni(cod)₂, resulting in near-quantitative yields.

Experimental Protocol

This methodology is designed as a self-validating system . Each phase contains specific observable checkpoints to ensure scientific integrity and prevent downstream failures.

Reagents Required
  • Nucleophile: tert-Butyl 2-amino-2-phenylpropanoate (1.1 equiv, 0.55 mmol)

  • Electrophile: Aryl chloride (1.0 equiv, 0.50 mmol)

  • Pre-catalyst: (PAd-DalPhos)Ni(o-tolyl)Cl (5 mol%, 0.025 mmol)

  • Base: Cs₂CO₃ (anhydrous, finely milled) (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed over 4 Å molecular sieves)

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation (Glovebox)

  • Transfer all solid reagents into a nitrogen-filled glovebox.

  • Validation Checkpoint: Ensure the glovebox atmosphere reads < 1 ppm O₂ and H₂O. Nickel catalysis is highly susceptible to oxidative quenching.

  • To an oven-dried 4 mL borosilicate glass vial equipped with a magnetic stir bar, add the aryl chloride (0.50 mmol), tert-butyl 2-amino-2-phenylpropanoate (0.55 mmol), (PAd-DalPhos)Ni(o-tolyl)Cl (18.5 mg, 5 mol%), and Cs₂CO₃ (325.8 mg, 2.0 equiv).

Step 2: Solvent Addition and Active Catalyst Generation

  • Add 2.5 mL of anhydrous, degassed 1,4-dioxane to the vial.

  • Seal the vial tightly with a PTFE-lined screw cap and electrical tape.

  • Validation Checkpoint: Upon stirring at room temperature for 5 minutes, the suspension should exhibit a distinct color shift (typically pale yellow to a deep orange/red), indicating the initial activation of the pre-catalyst.

Step 3: Thermal Cross-Coupling

  • Remove the sealed vial from the glovebox and place it in a pre-heated aluminum heating block set to 110 °C.

  • Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous Cs₂CO₃.

  • Allow the reaction to proceed for 16 hours.

  • Validation Checkpoint: After 16 hours, cool to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL of ethyl acetate, filter through a short plug of silica, and analyze via GC-MS or LC-MS. The chromatogram must show >95% consumption of the aryl chloride.

Step 4: Quench and Extraction

  • Dilute the reaction mixture with 10 mL of ethyl acetate and 10 mL of deionized water.

  • Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate.

  • Isolate the purified N-arylated tert-butyl 2-amino-2-phenylpropanoate and dry under high vacuum.

Workflow Step1 1. Glovebox Setup (<1 ppm O2) Step2 2. Reagent Mixing (Color Shift) Step1->Step2 Step3 3. Thermal Heating (110 °C, 16 h) Step2->Step3 Step4 4. GC-MS Validation (>95% Conversion) Step3->Step4 Step5 5. Purification (Flash Silica) Step4->Step5

Figure 2: Step-by-step self-validating workflow for Ni-catalyzed N-arylation.

References

  • Lundrigan, T., Tassone, J. P., & Stradiotto, M. (2023). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Journal of Chemistry, 101(5), 275-283. URL: [Link]

  • MacQueen, P. M., Tassone, J. P., Diaz, C., & Stradiotto, M. (2018). Exploiting Ancillary Ligation to Enable Nickel-Catalyzed C–O Cross-Couplings of Aryl Electrophiles with Aliphatic Alcohols. Journal of the American Chemical Society, 140(15), 5023–5027. URL: [Link]

  • Kawamata, Y., Vantourout, J. C., Hickey, D. P., Bai, P., Chen, L., Hou, Q., Qiao, W., Barman, K., Edwards, M. A., Garrido-Castro, A. F., de Radzitzky, J. N., Seiple, I. B., Zhu, Y., Jin, M., Starr, J. X., Garcia-Irizarry, C., Hayes, N., Blitz, I. S., Stratton, C. J., ... Baran, P. S. (2019). Electrochemically Driven, Ni-Catalyzed Aryl Amination: Scope, Mechanism, and Applications. Journal of the American Chemical Society, 141(15), 6392–6402. URL: [Link]

Application Notes & Protocols: The Utility of Tert-butyl 2-amino-2-phenylpropanoate in Advanced Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The imperative for more efficient and environmentally benign agrochemicals has driven research into novel formulation strategies and components. This document provides detailed application notes and protocols for the potential use of Tert-butyl 2-amino-2-phenylpropanoate in agrochemical formulations. Drawing from established principles in pesticide chemistry and the broader application of amino acid derivatives in agriculture, we present hypothetical yet scientifically grounded protocols for its synthesis, incorporation as a chiral auxiliary or biostimulant, and the evaluation of resulting formulations. These notes are intended for researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Emerging Role of Amino Acid Esters in Agrochemicals

The agrochemical industry is undergoing a significant transformation, driven by the need for formulations with enhanced efficacy, improved safety profiles, and greater sustainability. A key area of innovation lies in the use of chiral molecules and biostimulants. Many modern pesticides are chiral, with one enantiomer often exhibiting significantly higher desired activity and lower off-target toxicity than the other.[1][2] The use of single-enantiomer or enantiomerically-enriched pesticides can lead to lower application rates, reducing the environmental load.[3][4]

Amino acids and their derivatives, such as esters, are increasingly recognized for their beneficial roles in agriculture. They can act as biostimulants, enhancing plant growth, nutrient uptake, and stress tolerance.[5][6][7] Furthermore, their chemical functionalities make them suitable for use as formulation adjuvants or for conjugation with active ingredients to improve their systemic transport within plants.[8][9]

Tert-butyl 2-amino-2-phenylpropanoate , a chiral amino acid ester, is a compound of interest for its potential dual role in agrochemical formulations. Its structure suggests it could serve as a chiral resolving agent or a building block for new chiral active ingredients. Additionally, as an amino acid derivative, it may confer biostimulant properties to the final formulation.

Due to the limited publicly available data on the specific use of Tert-butyl 2-amino-2-phenylpropanoate in agrochemical formulations, this document presents a series of model protocols and application notes. These are based on established chemical and biological principles and are intended to serve as a guide for researchers exploring the potential of this and similar molecules.

Physicochemical Properties of Tert-butyl 2-amino-2-phenylpropanoate

A thorough understanding of the physicochemical properties of a formulation component is critical for successful product development. The following table summarizes known and predicted properties of Tert-butyl 2-amino-2-phenylpropanoate and its parent amino acid.

PropertyValueSource
Chemical Name tert-butyl 2-amino-2-phenylpropanoate-
Parent Acid 2-amino-2-phenylpropanoic acid[10][11]
Molecular Formula C13H19NO2[12]
Molecular Weight 221.30 g/mol -
Appearance Liquid (predicted)[12]
Boiling Point 140 °C at 3 mmHg[12]
Storage Temperature 4°C[12]
Chirality Exists as (S) and (R) enantiomers[12][13]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure Tert-butyl 2-amino-2-phenylpropanoate is a crucial first step for its application as a chiral component in agrochemicals. The following is a generalized protocol for its synthesis and resolution.

Synthesis Pathway

Synthesis_Pathway A 2-phenylpropanoic acid B Amino group introduction (e.g., via bromination and amination) A->B Step 1 C Racemic 2-amino-2-phenylpropanoic acid B->C D Esterification with tert-butanol C->D Step 2 E Racemic Tert-butyl 2-amino-2-phenylpropanoate D->E F Chiral Resolution (e.g., enzymatic or with a chiral acid) E->F Step 3 G (S)-Tert-butyl 2-amino-2-phenylpropanoate F->G H (R)-Tert-butyl 2-amino-2-phenylpropanoate F->H

Caption: Synthesis pathway for enantiomerically pure Tert-butyl 2-amino-2-phenylpropanoate.

Protocol for Synthesis and Resolution

Objective: To synthesize racemic Tert-butyl 2-amino-2-phenylpropanoate and resolve the enantiomers.

Materials:

  • 2-phenylpropanoic acid

  • N-Bromosuccinimide (NBS)

  • Ammonia

  • Tert-butanol

  • Sulfuric acid (catalyst)

  • A suitable lipase (e.g., Candida antarctica lipase B) for enzymatic resolution

  • Organic solvents (e.g., diethyl ether, ethyl acetate)

  • Aqueous solutions for workup (e.g., saturated sodium bicarbonate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Synthesis of Racemic 2-amino-2-phenylpropanoic acid:

    • This can be achieved through various established methods for α-amination of carboxylic acids. A common route involves the bromination of the α-carbon of 2-phenylpropanoic acid followed by nucleophilic substitution with ammonia.

  • Esterification:

    • In a round-bottom flask, dissolve the racemic 2-amino-2-phenylpropanoic acid in an excess of tert-butanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent like diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic ester.

  • Enzymatic Chiral Resolution:

    • Dissolve the racemic Tert-butyl 2-amino-2-phenylpropanoate in a suitable organic solvent.

    • Add a lipase, such as Candida antarctica lipase B, and a stoichiometric amount of an acyl donor (e.g., vinyl acetate).

    • The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers by chromatography.

    • The acylated enantiomer can then be de-acylated to yield the pure enantiomer.

Note: The choice of resolution method may vary. Other techniques include fractional crystallization with a chiral acid.

Application in Agrochemical Formulations

Tert-butyl 2-amino-2-phenylpropanoate can be envisioned to function in several capacities within an agrochemical formulation.

As a Chiral Auxiliary in the Synthesis of Active Ingredients

The enantiomerically pure compound can be used as a starting material or a chiral auxiliary in the synthesis of new, single-enantiomer pesticides. This approach is gaining traction as a way to produce more effective and environmentally friendly agrochemicals.[2][14]

As a Biostimulant and Adjuvant

Amino acid-based products are known to act as biostimulants, promoting plant health and resilience to stress.[6][7] The incorporation of Tert-butyl 2-amino-2-phenylpropanoate into a formulation could provide these benefits alongside the primary action of the active ingredient. It may also act as an adjuvant, improving the solubility and uptake of the active ingredient.[8][15]

Protocol for a Model Formulation

Objective: To prepare a model emulsifiable concentrate (EC) formulation containing a hypothetical active ingredient (AI) and Tert-butyl 2-amino-2-phenylpropanoate as a biostimulant/adjuvant.

Components:

ComponentFunctionExample Concentration (% w/w)
Hypothetical Active Ingredient (e.g., a pyrethroid)Insecticide10.0
Tert-butyl 2-amino-2-phenylpropanoate Biostimulant/Adjuvant 5.0
Emulsifier Blend (e.g., non-ionic and anionic surfactants)Forms a stable emulsion in water15.0
Aromatic Hydrocarbon SolventSolvent for AI and other componentsto 100

Procedure:

  • In a suitable vessel, dissolve the active ingredient in the aromatic hydrocarbon solvent under agitation.

  • Add the Tert-butyl 2-amino-2-phenylpropanoate and continue to mix until fully dissolved.

  • Add the emulsifier blend and mix thoroughly until a homogenous solution is obtained.

  • Filter the final formulation to remove any particulate matter.

Formulation_Workflow Start Start: Prepare Formulation Vessel Step1 Dissolve Active Ingredient in Solvent Start->Step1 Step2 Add and Dissolve Tert-butyl 2-amino-2-phenylpropanoate Step1->Step2 Step3 Add Emulsifier Blend Step2->Step3 Step4 Homogenize the Mixture Step3->Step4 Step5 Filter the Final Formulation Step4->Step5 End End: Emulsifiable Concentrate Step5->End

Caption: Workflow for preparing a model emulsifiable concentrate formulation.

Efficacy Evaluation

The efficacy of the new formulation should be evaluated through bioassays.

Protocol for a Foliar Application Bioassay

Objective: To assess the insecticidal efficacy and potential phytotoxicity of the model formulation on a target pest and crop.

Materials:

  • The model EC formulation.

  • A control formulation without Tert-butyl 2-amino-2-phenylpropanoate.

  • A negative control (water + emulsifier).

  • Test plants (e.g., soybeans).

  • Target insects (e.g., soybean aphids).

  • Spray chamber.

  • Growth chamber.

Procedure:

  • Plant Preparation: Grow soybean plants to the V2-V3 stage in a controlled environment.

  • Insect Infestation: Infest the plants with a known number of soybean aphids.

  • Formulation Dilution: Prepare spray solutions of the model formulation, control formulation, and negative control at various concentrations.

  • Application: Apply the spray solutions to the infested plants in a spray chamber to ensure uniform coverage.

  • Incubation: Place the treated plants in a growth chamber with controlled temperature, humidity, and light conditions.

  • Data Collection:

    • At 24, 48, and 72 hours post-application, count the number of live aphids to determine mortality.

    • Visually assess the plants for any signs of phytotoxicity (e.g., leaf burn, stunting) compared to the controls.

  • Data Analysis: Calculate the percentage mortality for each treatment and concentration. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of Tert-butyl 2-amino-2-phenylpropanoate on insecticidal efficacy and phytotoxicity.

Bioassay_Workflow Start Start: Prepare Test Plants Infest Infest with Target Pest Start->Infest Prepare Prepare Spray Solutions Infest->Prepare Apply Apply Formulations Prepare->Apply Incubate Incubate in Growth Chamber Apply->Incubate Collect Collect Mortality and Phytotoxicity Data Incubate->Collect Analyze Analyze Data Collect->Analyze End End: Efficacy Assessment Analyze->End

Caption: Experimental workflow for a foliar application bioassay.

Safety and Handling

While specific safety data for Tert-butyl 2-amino-2-phenylpropanoate is not extensively documented, related compounds provide guidance. For example, (S)-tert-Butyl 2-amino-3-phenylpropanoate is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[16][17] Work should be conducted in a well-ventilated area or a fume hood.[17]

Conclusion

Tert-butyl 2-amino-2-phenylpropanoate represents a class of molecules with significant potential in the development of advanced agrochemical formulations. While direct applications are not yet widely reported, its chiral nature and amino acid ester structure suggest plausible roles as a chiral building block, a biostimulant, or a formulation adjuvant. The model protocols provided herein offer a scientifically grounded framework for researchers to explore these possibilities. Further investigation is warranted to fully characterize its properties and validate its utility in enhancing the efficacy and sustainability of crop protection products.

References

  • Twohig, M., Aubin, A., et al. Enantioselective Resolution and Analysis of Chiral Pesticides in Formulations by UltraPerformance Convergence Chromatography (UPC2) with UV Detection.
  • Hassan, Z. (2018). Chiral Pesticides. In Synthesis, Chiral Switching, and Absolute Configuration of Chiral Pesticides. Taylor & Francis Group.
  • Kim, D. S. (2017). Chiral Pesticides from Biomass Feedstocks. Weed & Turfgrass Science.
  • Garrison, A. W. (2011). An Introduction to Pesticide Chirality and the Consequences of Stereoselectivity. ACS Symposium Series.
  • U.S. Patent 4,032,325. (1977). Method for controlling weeds with amino acid higher alkyl esters.
  • Adjuvants in agriculture: roles, mechanisms, and market trends. (2024). LinkedIn.
  • Pérez-Fernández, V., et al. (2024).
  • Agrochemical solutions. (n.d.). Wacker Chemie AG.
  • Kovács, L., et al. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules.
  • Kumar, A., et al. (2022). A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. ACS Omega.
  • Li, Y., et al. (2026). The use of amino acids and their derivates to mitigate against pesticide-induced toxicity. Environmental Science and Pollution Research.
  • Chinese Patent CN101786997A. (2010).
  • Botta, A., et al. (n.d.). Role of amino acid-based biostimulants to ameliorate crop damaging effect and increase efficiency of post-emergence herbicides in field crops. Bioibérica Plant Health.
  • Feng, J., et al. (2014). Synthesis and Insecticidal Evaluation of Novel N-Pyridylpyrazolecarboxamides Containing an Amino Acid Methyl Ester and Their Analogues. Journal of Agricultural and Food Chemistry.
  • Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)
  • Sharma, A., et al. (2026). Amino acids as biostimulants: Roles in plant growth, nutrition, and stress tolerance; A comprehensive review. CABI Digital Library.
  • SAFETY D
  • (S)
  • Methyl 2-amino-2-phenylpropano
  • (2S)-2-amino-2-phenylpropanoic acid. (n.d.). PubChem.
  • 2-amino-2-phenylpropanoic acid. (n.d.). PubChemLite.
  • tert-butyl (2R)
  • 2-Amino-2-phenylpropanoic acid. (n.d.). PubChem.
  • SAFETY DATA SHEET: tert-Butyl (3S)
  • tert-butyl (2S)-2-amino-2-phenyl-acetate hydrochloride. (n.d.). MilliporeSigma.
  • 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid-SDS. (2026). MedChemExpress.

Sources

Synthesis of quaternary α-amino acid derivatives from Tert-butyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Advanced Derivatization and Peptide Coupling of Tert-butyl 2-amino-2-phenylpropanoate


-amino acid scaffolds.

Abstract

Tert-butyl 2-amino-2-phenylpropanoate (also known as


-methyl-phenylglycine tert-butyl ester) represents a class of quaternary 

-amino acids (QAA)
critical for constraining peptide backbone conformation and enhancing metabolic stability against proteases.[1] However, the tetrasubstituted

-carbon creates a "steric firewall," rendering standard nucleophilic substitutions and amide couplings inefficient.[2] This guide provides optimized, high-fidelity protocols for N-functionalization, peptide coupling, and deprotection, specifically engineered to overcome the energetic penalties imposed by the gem-dialkyl/aryl effect.[2]

Strategic Analysis: The Steric Challenge

The substrate features an amine group buried within a crowded environment defined by a phenyl ring, a methyl group, and a bulky tert-butyl ester.[2]

  • Nucleophilicity: The

    
    -amine is poorly nucleophilic due to steric shielding.[1] Standard acylation (e.g., EDC/NHS) often results in incomplete conversion or requiring excessive equivalents.[2]
    
  • Electrophilicity (Post-deprotection): Upon hydrolysis of the ester, the resulting carboxylic acid is prone to oxazolone (azlactone) formation during activation.[1] This pathway competes with amide bond formation and leads to rapid racemization (or epimerization).[1]

  • Conformational Locking: The

    
    -methyl/phenyl substitution restricts rotation around 
    
    
    
    and
    
    
    angles, favoring
    
    
    -helical or extended structures, which further retards reaction kinetics in solid-phase synthesis.[1][2]

Protocol A: N-Fmoc Protection (Chemo-selective)

Standard Schotten-Baumann conditions often fail due to hydrolysis of the expensive Fmoc-Cl reagent before it can react with the hindered amine.[1] This protocol uses Fmoc-OSu with elevated temperature and a silylating agent to increase effective nucleophilicity.[1]

Reagents:

  • Substrate: Tert-butyl 2-amino-2-phenylpropanoate (1.0 eq)[1][2]

  • Reagent: Fmoc-N-hydroxysuccinimide (Fmoc-OSu) (1.2 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)[1][2]
    
  • Additive: Trimethylsilyl chloride (TMSCl) (0.1 eq - Catalytic)[1][2]

  • Solvent: Acetonitrile (ACN) / Dichloromethane (DCM) (1:1)[1][2]

Procedure:

  • Solubilization: Dissolve the substrate in ACN/DCM (0.2 M concentration).

  • Silylation (Activation): Add DIPEA followed by TMSCl.[1] Stir at room temperature (RT) for 15 minutes. Mechanism: Transient formation of the N-silylamine increases solubility and nucleophilicity while reducing aggregation.[1]

  • Addition: Add Fmoc-OSu in one portion.

  • Incubation: Heat the reaction to 40°C and stir for 12–18 hours. Monitor by HPLC (254 nm).[1][2]

  • Workup: Dilute with EtOAc, wash with 5%

    
    , sat. 
    
    
    
    , and brine.[2] Dry over
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Yield Expectation: >85%

Protocol B: Peptide Coupling (N-Terminal Elongation)[1][2]

Scenario: Coupling an Fmoc-Amino Acid TO the hindered amine of Tert-butyl 2-amino-2-phenylpropanoate.

This is the most difficult step. Carbodiimides (DIC/DCC) are insufficient.[1][3] We utilize PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which is superior to HATU for highly hindered amines due to the presence of the pyrrolidino group (electron-donating) and the aza-benzotriazole leaving group.[1]

Reagents:

  • Acceptor: Tert-butyl 2-amino-2-phenylpropanoate (1.0 eq)[1][2]

  • Donor: Fmoc-AA-OH (e.g., Fmoc-Ala-OH) (4.0 eq)[1][2]

  • Coupling Agent: PyAOP (4.0 eq) (Preferred) or HATU (4.0 eq)[1][2]

  • Base: 2,4,6-Collidine (Sym-collidine) (8.0 eq)[1][2]

  • Solvent: DMF (anhydrous, 0.1 M)

Procedure:

  • Pre-activation: Dissolve Fmoc-AA-OH and PyAOP in DMF.[1] Add Collidine.[1] Shake/stir for 30 seconds. Note: Collidine is used instead of DIPEA to minimize base-catalyzed side reactions.[1]

  • Coupling: Immediately add the pre-activated mixture to the hindered amine substrate.[1]

  • Reaction Conditions:

    • Standard: Stir at RT for 24 hours.

    • Accelerated (Microwave):[1] 75°C for 20 minutes (Power: 25W).

  • Re-coupling (Double Coupling): Filter/decant and repeat the step with fresh reagents if conversion is <95% by HPLC.[1]

Data Summary: Coupling Efficiency Comparison

Coupling ReagentBaseTime (h)Conversion (%)Notes
DIC / HOBtDIPEA24< 15%Ineffective for QAA
HATUDIPEA1265%Moderate; significant epimerization possible
PyAOP Collidine 4 > 92% Recommended System
Fmoc-AA-F (Acid Fluoride)DIPEA2> 95%Excellent, requires preparation of acid fluoride

Protocol C: C-Terminal Activation (Acid Fluoride Method)

Scenario: Hydrolysis of the t-butyl ester and coupling the QAA TO a downstream amine.[1]

Activating a quaternary amino acid (QAA) carboxylic acid carries a high risk of racemization via the oxazolone intermediate. The Acid Fluoride method is preferred over active esters because it maintains high reactivity without the prolonged activation times that favor racemization.[1]

Step 1: Deprotection of t-Butyl Ester [1]

  • Dissolve substrate in TFA/DCM (1:1) with 2% Triisopropylsilane (scavenger).[1]

  • Stir at RT for 2 hours.

  • Evaporate TFA; co-evaporate with toluene (3x) to remove traces.[1]

Step 2: Formation of Acid Fluoride

  • Dissolve the free acid QAA (1.0 eq) in DCM (dry).

  • Add Cyanuric Fluoride (1.5 eq) and Pyridine (1.0 eq).[1]

  • Stir at -10°C to 0°C for 1 hour. A precipitate (cyanuric acid) will form.[1]

  • Partition between DCM and ice-cold water.[1] Dry organic layer rapidly (

    
    ) and concentrate.[1] Use immediately.
    

Step 3: Coupling

  • Dissolve the QAA-Acid Fluoride in DCM or DMF.[1]

  • Add the amine component (1.0 eq) and DIPEA (1.2 eq).[1]

  • Stir at RT for 30–60 minutes. (Reaction is typically fast).

Visualizing the Workflow

The following logic flow illustrates the decision-making process for handling this specific scaffold.

QAA_Workflow Start Start: Tert-butyl 2-amino-2-phenylpropanoate Goal Define Synthetic Goal Start->Goal N_Funct N-Functionalization (Protect/Alkylate) Goal->N_Funct Protect Amine Peptide_N Peptide Coupling (N-Term Extension) Goal->Peptide_N Add AA to Amine Peptide_C Peptide Coupling (C-Term Extension) Goal->Peptide_C Add Amine to Carboxyl Decision_N Is Amine Nucleophilic? N_Funct->Decision_N Decision_Coup Steric Bulk of Donor? Peptide_N->Decision_Coup Deprotect TFA/DCM Deprotection Peptide_C->Deprotect Protocol_A Protocol A: Fmoc-OSu + TMSCl (Silyl Activation) Decision_N->Protocol_A No (Hindered) Protocol_B Protocol B: PyAOP + Collidine (Microwave preferred) Decision_Coup->Protocol_B High (Standard) Risk_Rac Risk: Oxazolone Racemization Deprotect->Risk_Rac Protocol_C Protocol C: Acid Fluoride Method (Fast kinetics, low racemization) Risk_Rac->Protocol_C Mitigation Strategy

Figure 1: Decision matrix for the derivatization of sterically hindered quaternary amino acid esters.

Troubleshooting & Quality Control

  • Issue: Incomplete coupling even with PyAOP.

    • Solution: Switch solvent to N-Methylpyrrolidone (NMP) or use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a co-solvent (10-20%) in DCM.[1][2] HFIP stabilizes the transition state and hydrogen-bonds to the amine, potentially improving access.[2]

  • Issue: Racemization detected during C-terminal coupling.

    • Solution: Use Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) instead of HOBt/HOAt.[1] Oxyma suppresses racemization more effectively in hindered systems.[1]

  • QC Check: Due to the quaternary center,

    
     NMR signals for the 
    
    
    
    -carbon will be significantly downfield and low intensity (long relaxation time). Ensure sufficient delay times (
    
    
    ) during acquisition.

References

  • Carpino, L. A., et al. (1990).[1][2] "Acid fluorides: a new class of rapid-acting acylating agents for the synthesis of hindered peptides."[1] Journal of the American Chemical Society.[1] [1][2]

  • Coste, J., et al. (1990).[1][2] "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[1] Tetrahedron Letters.

  • Albericio, F., & Carpino, L. A. (1997).[2] "Efficiency of HATU and HBTU in solid-phase peptide synthesis of difficult sequences." Methods in Enzymology.

  • Wenschuh, H., et al. (1995).[1][2] "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides." The Journal of Organic Chemistry. [1][2]

  • Spencer, J., et al. (2022).[2][4] "Highly Sterically Hindered Peptide Bond Formation between

    
    -Disubstituted 
    
    
    
    -Amino Acids." Journal of the American Chemical Society.[1] [1][2]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for Tert-butyl 2-amino-2-phenylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: tert-butyl 2-amino-2-phenylpropanoate (Quaternary


-amino ester)
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Technical Summary

The synthesis of tert-butyl 2-amino-2-phenylpropanoate presents a "perfect storm" of synthetic challenges:

  • Steric Bulk: The quaternary

    
    -carbon (bearing a phenyl, methyl, amine, and carboxyl group) severely hinders nucleophilic attack at the carbonyl carbon.
    
  • Acid Lability: The tert-butyl ester is acid-sensitive, creating a conflict with the strong acids typically required to drive esterification of hindered substrates.

  • Zwitterionic Solubility: The starting amino acid is poorly soluble in the organic solvents (e.g., DCM, chloroform) required for many esterification protocols.

This guide moves beyond standard textbook Fisher esterification (which fails for this substrate) to provide optimized, field-tested protocols using Perchloric Acid/Tert-Butyl Acetate and Phase Transfer Catalysis (PTC) .

Decision Matrix: Selecting Your Route

Before starting, determine your entry point using the workflow below.

OptimizationWorkflow Start Start: What is your precursor? CheckPrecursor Do you have the free amino acid (2-amino-2-phenylpropanoic acid)? Start->CheckPrecursor YesAcid Yes CheckPrecursor->YesAcid NoAcid No (Starting from scratch) CheckPrecursor->NoAcid RouteA ROUTE A: Direct Esterification (High Steric Pressure) YesAcid->RouteA RouteB ROUTE B: De Novo Synthesis (Phase Transfer Catalysis) NoAcid->RouteB MethodA1 Method A1: HClO4 / t-BuOAc (Standard Lab Scale) RouteA->MethodA1 < 10g Scale MethodA2 Method A2: Isobutylene / H2SO4 (Industrial/Scale-up) RouteA->MethodA2 > 100g Scale MethodB1 Method B1: O'Donnell Alkylation (Imine + MeI) RouteB->MethodB1

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability and scale.

Optimized Protocols

Protocol A: Perchloric Acid-Catalyzed Transesterification

Best for: Lab-scale synthesis (100 mg – 20 g) starting from the amino acid.

The Mechanism: Unlike Fisher esterification, this reaction does not rely on the alcohol attacking the carbonyl. Instead, the strong acid protonates the tert-butyl acetate, generating a transient tert-butyl cation (or equivalent activated species) that alkylates the carboxylic acid.

Reagents:

  • Substrate: 2-amino-2-phenylpropanoic acid (1.0 equiv)

  • Solvent/Reagent: tert-Butyl acetate (20-30 equiv) – Acts as both solvent and reagent.

  • Catalyst: 70% Perchloric acid (

    
    ) (1.1 - 1.5 equiv)
    

Step-by-Step Workflow:

  • Setup: In a flame-dried RBF, suspend the amino acid in tert-butyl acetate. The mixture will be heterogeneous.

  • Catalyst Addition: Add

    
     dropwise at 0°C. Caution: Perchloric acid is a strong oxidizer. Ensure no organic trash is present.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir vigorously for 18–24 hours.

    • Checkpoint: The solution should become clear/homogeneous as the zwitterion is converted to the soluble ester salt.

  • Workup (CRITICAL):

    • Cool to 0°C.[1][2]

    • Slowly add 0.5 N NaOH or saturated

      
       to adjust pH to ~9-10. Do not exceed pH 11 to avoid ester hydrolysis.
      
    • Extract immediately with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ), dry over 
      
      
      
      .
  • Purification: Concentrate in vacuo at

    
    . The free amine is often an oil. Convert to HCl salt for storage by adding 1M HCl in Ether.[3]
    
Protocol B: Phase Transfer Catalysis (The O'Donnell Method)

Best for: Building the molecule from cheap precursors (Glycine/Alanine derivatives).

The Concept: Instead of trying to esterify a bulky acid, you build the quaternary center after the ester is already in place.

Reagents:

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (commercially available).

  • Electrophiles: Methyl Iodide (MeI) and Phenyl halides (if building Ph). Note: For 2-amino-2-phenylpropanoate, it is often easier to start with the Phenylglycine Schiff base and methylate it.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Cinchona alkaloid (for chiral synthesis).

  • Base: 50% KOH (aq) or CsOH (solid).

Step-by-Step Workflow (Methylation of Phenylglycine derivative):

  • Setup: Dissolve N-(diphenylmethylene)-

    
    -phenylglycine tert-butyl ester in Toluene or DCM.
    
  • Additives: Add TBAB (10 mol%) and Methyl Iodide (1.2 equiv).

  • Initiation: Add 50% aqueous KOH at 0°C with vigorous stirring.

  • Monitoring: Reaction is usually fast (1–4 hours) due to the high acidity of the

    
    -proton.
    
  • Hydrolysis: Once alkylated, treat with 1N citric acid or dilute HCl in THF to cleave the imine, releasing the free amine ester.

Troubleshooting Center (FAQs)

Category 1: Reaction Stalled / Low Conversion

Q: I am using Protocol A (


), but the solid amino acid never dissolves. TLC shows only starting material. 
  • Diagnosis: The zwitterionic lattice energy of quaternary amino acids is exceptionally high.

  • Fix:

    • Increase Acid: You need at least 1.1 equivalents of

      
       relative to the amine. The amine must be protonated to break the zwitterion.
      
    • Temperature: Warm the reaction to 35–40°C. Warning: Do not exceed 50°C as t-butyl esters thermally decompose.

    • Alternative Catalyst: Switch to

      
       (Triflimide) . Recent data suggests 
      
      
      
      (5-10 mol%) in tert-butyl acetate is superior for sterically hindered amino acids due to the high lipophilicity of the triflimide counterion, which aids solubility.

Q: I tried Fisher esterification (MeOH/


) and then transesterification, but it failed. 
  • Diagnosis: Fisher esterification is mechanistically impossible for tert-butyl esters. The bulky alcohol cannot attack the carbonyl.

  • Fix: You must use alkylation-based mechanisms (Isobutylene or tert-butyl acetate/acid) where the bond is formed via a carbocation attacking the acid oxygen, not the alcohol attacking the carbonyl carbon.

Category 2: Product Loss During Workup

Q: My reaction looked good, but after extraction, I recovered nothing.

  • Diagnosis: The free amine ester is likely water-soluble or was hydrolyzed.

  • Fix:

    • pH Control: The free amine is basic. If you extract at neutral pH, it may stay in the aqueous phase as a salt. You must adjust the aqueous layer to pH > 9.

    • Hydrolysis: tert-butyl esters are stable to base, but if you leave it in strong base for too long, or if the quench generates heat, it can hydrolyze. Use cold saturated

      
      .
      
    • Salting Out: Saturate the aqueous layer with NaCl before extraction to force the organic amine into the organic layer.

Category 3: Purification & Stability

Q: The product turns into a solid/gum on the silica column.

  • Diagnosis: Silica gel is slightly acidic. This can cleave the Boc group (if present) or the tert-butyl ester of highly sensitive substrates. Also, free amines streak badly on silica.

  • Fix:

    • Pre-treat Silica: Slurry the silica in Hexane/EtOAc + 1% Triethylamine (

      
      ) before loading the column.
      
    • Eluent: Add 1%

      
       to your mobile phase.
      
    • Storage: Store the product as the HCl salt (white solid) rather than the free amine (oil). The salt is stable for years at -20°C; the free amine absorbs

      
       from air.
      

Mechanistic Visualization

Understanding why standard methods fail is crucial for troubleshooting.

MechanismComparison cluster_fail Why Fisher Esterification Fails cluster_success Why Acid-Catalyzed t-BuOAc Works Acid Hindered Acid (Quaternary C) Fail Steric Repulsion NO REACTION Acid->Fail Nu t-Butanol (Bulky Nu) Nu->Fail Precursor t-Butyl Acetate + H+ Cation t-Butyl Cation (Reactive Electrophile) Precursor->Cation Generates Product t-Butyl Ester Cation->Product Target Carboxylate Oxygen (Accessible) Target->Product Attacks Cation

Figure 2: Mechanistic contrast. Standard esterification requires a bulky nucleophile to attack a crowded center (Failed). The optimized route uses a small, reactive electrophile attacking the accessible oxygen (Success).

References & Authority

  • Protocol Source (Perchloric Acid Method):

    • Title: Synthesis of tert-butyl esters of amino acids and peptides.

    • Source:Journal of Organic Chemistry, 1963, 28(10), 2915–2917.

    • Relevance: Foundational text for

      
      /t-BuOAc method.
      
  • Protocol Source (Green/Catalytic Method):

    • Title: A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.[2]

    • Source:Synthesis (via Synlett or J. Org. Chem. updates on Tf2NH). See specifically: Journal of Organic Chemistry, 2017, 82(7), 3680–3686.

    • Relevance: Describes the modern

      
       catalyst which is safer than perchloric acid.
      
  • Phase Transfer Catalysis (O'Donnell Method):

    • Title: The Enantioselective Synthesis of

      
      -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[4]
      
    • Source:Accounts of Chemical Research, 2004, 37(8), 506–517.

    • Relevance: Definitive guide for building the skeleton if direct esterification fails.

  • Stability Data:

    • Title: Protective Groups in Organic Synthesis (Greene & Wuts).

    • Relevance: General stability profiles for tert-butyl esters (pH < 1 labile, pH > 12 stable).

Disclaimer: This guide is for research purposes only. Perchloric acid is potentially explosive; use blast shields. Isobutylene gas is flammable. Always consult your institution's EHS guidelines.

Sources

Improving the yield and purity of Tert-butyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Tert-butyl 2-amino-2-phenylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis and purification of this valuable amino acid derivative. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve both the yield and purity of your final product.

Troubleshooting Guide: Addressing Specific Experimental Challenges

This section addresses the most common and specific problems encountered during the synthesis and purification of Tert-butyl 2-amino-2-phenylpropanoate.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yields are often multifactorial. The most common causes are incomplete conversion of starting materials, degradation of the product during reaction or workup, and mechanical losses. Let's break down the key areas for optimization.

Causality Analysis:

  • Reaction Conditions: The synthesis of α,α-disubstituted amino esters like this one often involves the formation of a stable tertiary or benzylic carbocation intermediate, which is then trapped by a nucleophile. Methods like the Ritter reaction, which uses a nitrile to trap a carbocation generated from an alcohol in strong acid, are common.[1][2] The stability of this carbocation is paramount, and reaction conditions must be carefully controlled to favor its formation and subsequent trapping over side reactions like elimination or rearrangement.

  • Reagent Quality: The purity of starting materials is critical. The presence of water can interfere with strongly acidic reactions by hydrolyzing intermediates or the final ester product. The quality of the acid catalyst is also crucial for achieving optimal reaction rates.

  • Product Lability: The tert-butyl ester group is notoriously sensitive to strong acids, which are often required for the synthesis itself.[3] Prolonged exposure to acidic conditions, especially at elevated temperatures, can lead to cleavage of the ester, forming isobutylene and the free carboxylic acid, thereby reducing the yield of the desired product.

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. The presence of moisture can lead to unwanted hydrolysis.

  • Optimize Acid Catalyst and Temperature:

    • If using a Ritter-type reaction, the choice and concentration of acid (e.g., sulfuric acid, perchloric acid) are critical.[2][4] Start with a lower temperature (0 °C) and slowly warm the reaction to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Avoid excessive heat, as this accelerates the degradation of the tert-butyl ester.

  • Controlled Reagent Addition: Add the alcohol precursor dropwise to the cold acid/nitrile mixture. This maintains a low concentration of the reactive carbocation at any given time, minimizing side reactions.

  • Efficient Workup: Once the reaction is complete, it must be quenched promptly and neutralized carefully to prevent acid-catalyzed hydrolysis during the workup phase. See the protocol in Q2 for details.

Q2: My final product is contaminated with the corresponding carboxylic acid (2-amino-2-phenylpropanoic acid). How can I prevent the hydrolysis of the tert-butyl ester?

This is the most common purity issue, arising from the acid-lability of the tert-butyl ester protecting group. Prevention is key, as separating the polar amino acid from the slightly less polar amino ester can be challenging.

Causality Analysis:

The tert-butyl group stabilizes a positive charge, making it an excellent leaving group under acidic conditions. The mechanism involves protonation of the ester carbonyl, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene. This process is accelerated by water and heat.

Workflow for Minimizing Hydrolysis

G cluster_workup Acid-Sensitive Workup Protocol Reaction_Mixture Completed Reaction (Strong Acid) Quench Pour onto Ice/Base Slurry (e.g., NaHCO3 or K2CO3) Reaction_Mixture->Quench Rapid, Cold Quench Extraction Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) Quench->Extraction Check pH > 7 Washing Wash with Brine Extraction->Washing Drying Dry (Na2SO4 or MgSO4) & Concentrate Washing->Drying

Caption: Critical steps for preventing tert-butyl ester hydrolysis.

Detailed Protocol for Hydrolysis-Free Workup:

  • Prepare the Quench: Before stopping the reaction, prepare a vigorously stirred slurry of crushed ice and a slight excess of a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • Rapid Quenching: Pour the cold reaction mixture slowly and directly into the prepared ice/base slurry. This simultaneously neutralizes the strong acid catalyst and dilutes any remaining reactants, effectively stopping the reaction and preventing further hydrolysis.

  • Verify pH: After the addition is complete, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Proceed immediately with extraction using an appropriate organic solvent (e.g., ethyl acetate).

  • Minimize Aqueous Contact: Wash the combined organic layers quickly with brine to remove bulk water, then dry thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄). Do not let the organic phase sit in contact with aqueous layers for extended periods.

Q3: I am using a Ritter-type synthesis and see a significant N-tert-butyl amide byproduct. How can this be avoided?

This impurity arises from a competing reaction pathway inherent to the Ritter synthesis, where the tert-butyl cation, instead of being eliminated as isobutylene, is trapped by the nitrile.

Causality Analysis:

The Ritter reaction proceeds via a nitrilium ion intermediate formed from the reaction of a carbocation with a nitrile.[1][4] In this case, two carbocations are present: the desired one from the 2-phenyl-2-propanol precursor and the tert-butyl cation from any cleaved ester. If the tert-butyl cation is trapped by the nitrile solvent (e.g., acetonitrile), it forms an N-tert-butyl nitrilium ion, which upon hydrolysis yields N-tert-butylacetamide.

Reactant / ConditionDesired Product FormationN-tert-butyl Amide Formation
Carbocation Source 2-phenyl-2-propyl cationtert-butyl cation (from ester cleavage)
Nitrile Acetonitrile (or other nitrile)Acetonitrile (or other nitrile)
Favorable Conditions Lower temperatures, shorter reaction timesHigher temperatures, prolonged reaction times

Mitigation Strategies:

  • Use a Non-Nitrile Solvent: If possible, use a nitrile as a reagent rather than the solvent. Running the reaction in a non-nucleophilic solvent like dichloromethane (DCM) with a stoichiometric amount of the required nitrile can reduce this side reaction.

  • Control Temperature and Time: As this side reaction is often linked to the degradation of the tert-butyl ester, all the recommendations from Q2 apply here. Lower temperatures and shorter reaction times will minimize the concentration of the competing tert-butyl cation.

  • Alternative Synthetic Routes: If this impurity is persistent, consider an alternative synthesis like the Strecker synthesis, which does not involve tert-butyl cations.[5][6] The Strecker synthesis involves the reaction of a ketone with cyanide and ammonia to form an α-aminonitrile, which is then hydrolyzed.[7][8]

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis, analysis, and handling of Tert-butyl 2-amino-2-phenylpropanoate.

Q1: What are the primary synthetic routes, and how do I choose between them?

The two most logical approaches for this α,α-disubstituted amino acid are the Ritter reaction and the Strecker synthesis.

FeatureRitter ReactionStrecker Synthesis
Starting Materials 2-phenyl-2-propanol, a nitrile (e.g., HCN, acetonitrile), strong acid2-phenyl-2-propanone (acetophenone), cyanide (e.g., KCN), ammonia (e.g., NH₄Cl)
Key Intermediate Carbocation -> Nitrilium ionImine -> α-aminonitrile
Primary Byproducts N-tert-butyl amides, elimination productsAmides from incomplete nitrile hydrolysis
Advantages Can be a one-pot reaction; starting materials are readily available.Well-established for amino acid synthesis; avoids strongly acidic conditions that cleave esters.
Disadvantages Requires strong acids which can cause side reactions and product degradation.[1]Often requires hydrolysis of a nitrile intermediate, which can be harsh; uses highly toxic cyanide reagents.[5][9]

Recommendation: For initial attempts, a modified Ritter reaction with careful temperature control and a rapid, cold quench is often more direct.[2] If issues with ester cleavage or N-tert-butyl amide formation are persistent, the Strecker synthesis is a robust, albeit more complex, alternative.

Q2: What analytical techniques are best for monitoring the reaction and assessing final purity?

A multi-pronged analytical approach is essential for robust process control and final quality assessment.

  • Thin Layer Chromatography (TLC): The workhorse for real-time reaction monitoring. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting alcohol/ketone will be less polar (higher Rf), while the amino ester product will be more polar (lower Rf). The hydrolyzed amino acid impurity will be very polar and may remain at the baseline.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like TFA is a good starting point. This can separate the desired product from starting materials and byproducts like the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Essential for structural confirmation. Look for the characteristic singlet for the 9 protons of the tert-butyl group around 1.4-1.5 ppm and the aromatic protons between 7.2-7.4 ppm.

    • ¹³C NMR: Confirms the presence of all carbon atoms, including the quaternary carbons of the tert-butyl group and the α-carbon.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q3: This molecule is chiral. How can I assess its enantiomeric purity?

Since common synthetic routes like the Strecker and Ritter reactions produce a racemic mixture, assessing and potentially separating the enantiomers is crucial for many applications, especially in drug development.[7][8]

Analytical Method:

  • Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee). Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of amino acid derivatives.[10][11]

    • Typical Columns: Chiralpak® or Chiralcel® series columns.

    • Mobile Phase: Typically normal-phase (e.g., hexane/isopropanol). The exact ratio will need to be optimized.

    • Derivatization: If separation of the free amine is difficult, derivatization with a UV-active group can improve detection and sometimes enhance chiral recognition.[10]

Preparative Separation:

If a single enantiomer is required, preparative chiral HPLC or simulated moving bed (SMB) chromatography can be employed for large-scale separation. Alternatively, asymmetric synthesis methods using a chiral auxiliary or catalyst can be developed to produce an enantiomerically enriched product directly.[7]

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • Khan, K. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. [Link]

  • Wikipedia. (n.d.). Ritter reaction. [Link]

  • Organic-Chemistry.org. (2019). Ritter Reaction. [Link]

  • MDPI. (2023). Synthesis of tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. [Link]

  • ResearchGate. (n.d.). Novel and Efficient Synthesis of tert-Butyl-2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ResearchGate. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

Sources

Addressing challenges in the purification of Tert-butyl 2-amino-2-phenylpropanoate

[1]

Topic: Troubleshooting & Optimization Guide for

Lead Scientist:Date:1

Introduction: The Steric Challenge

You are likely working with Tert-butyl 2-amino-2-phenylpropanoate (also known as

1quaternary carbon

This structural nuance dictates your purification strategy:

  • Steric Hindrance: The bulky phenyl, methyl, and tert-butyl groups create a "protective shell" around the amine, potentially altering its nucleophilicity and pKa compared to standard primary amines.

  • Acid Sensitivity: The tert-butyl ester is acid-labile.[1][2] While the quaternary center adds some steric stability, exposure to strong acids (TFA, concentrated HCl) will cleave the ester to the free acid.

  • Racemization Resistance: Unlike standard amino acids, this molecule lacks an

    
    -proton.[1] It cannot  racemize via the standard base-catalyzed enolization mechanism.[1] If your product is enantiomerically pure, it is chemically robust against basic conditions.[1]
    

Module 1: Acid-Base Extraction (The "Work-Up")

The Issue: "I am losing product during the acid wash," or "The emulsion won't break."

The Mechanism

Standard protocols often suggest washing organic layers with 1N HCl to remove unreacted amines.[1] For tert-butyl esters, this is risky.[1][3] Although the ester hydrolysis is acid-catalyzed, the local concentration of acid at the interface can trigger cleavage, especially if the extraction is warm or prolonged. Furthermore, the lipophilicity of the tert-butyl group often stabilizes emulsions.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Low Yield Hydrolysis of t-Bu ester by strong acid.[1][4]Switch Buffer: Use 0.5M Citric Acid or 5%

(pH ~4-5) instead of HCl. This protonates the amine impurities without cleaving the ester.
Emulsion Lipophilic nature of the t-Bu group + density match.[1]Salting Out: Add solid NaCl to the aqueous layer to increase density and ionic strength.[1] Solvent Swap: Use DCM instead of EtOAc for better density difference.
Product in Aqueous The amine product protonated and went into water.pH Adjustment: Ensure the final extraction pH is >10 (using Carbonate/Bicarbonate). The hindered amine may need higher pH to fully deprotonate than simple amines.[1]
Q&A: Extraction Dynamics

Q: Can I use HCl if I keep it cold? A: Yes, but it is a "kinetic gamble."[1] You are betting that the extraction speed is faster than the hydrolysis rate. 0.1N HCl at 0°C is generally safe if done quickly (<5 mins), but Citric Acid is thermodynamically safer.[1]

Module 2: Chromatographic Purification (Flash Column)

The Issue: "My compound tails (streaks) on the column," or "I can't separate it from the starting material."

The Mechanism: Silanol Interaction

Silica gel possesses acidic silanol groups (

1515
Visualization: The Triethylamine (TEA) Effect

SilicaInteractioncluster_0Standard Conditions (Streaking)cluster_1With 1% Triethylamine (TEA)SilicaAcidic Silanol (Si-OH)Result1H-Bonding (Drag/Tailing)Silica->Result1Interacts withAmineTarget Amine (R-NH2)Amine->Result1Silica2Acidic Silanol (Si-OH)TEATriethylamine (Modifier)TEA->Silica2Saturates SitesAmine2Target Amine (R-NH2)Result2Free Elution (Sharp Peak)Amine2->Result2Bypasses Silica

Caption: Mechanism of amine tailing inhibition.[1] TEA saturates acidic silanol sites, allowing the target amine to elute freely.

Protocol: The "Buffered" Silica Column
  • Mobile Phase: Hexane / Ethyl Acetate (variable ratio).[1][5]

  • The Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.[1]
    
  • Pre-treatment: Flush the column with 2-3 column volumes of the mobile phase containing the modifier before loading the sample.[5] This "neutralizes" the silica bed.[1][5][6]

  • Loading: Dissolve sample in minimal mobile phase (with modifier). Do not use pure DCM for loading if possible, as it can cause band broadening.[1]

Q: Can I use Reverse Phase (C18) instead? A: Absolutely. In fact, for hindered amino esters, C18 is often superior. Use a gradient of Water/Acetonitrile with 0.1% Ammonium Bicarbonate (Basic pH buffer).[1] Avoid TFA (acidic) as it might degrade the ester over long runs and suppresses the amine ionization less effectively than a basic buffer.

Module 3: Isolation & Solidification

The Issue: "My product is an oil, but I need a solid."

The Science of Crystallinity

Salt Formation Protocol (Safe for t-Butyl Esters)

Warning: Do not use HCl gas in Methanol (this generates strong acid that cleaves t-Bu).[1]

Option A: The Oxalate Salt (Gentle)

  • Dissolve crude oil in dry Diethyl Ether or MTBE.[1]

  • Add 1.0 equivalent of anhydrous Oxalic Acid dissolved in a small amount of acetone/ether.

  • The oxalate salt often precipitates as a white solid.[1]

  • Filter and wash with cold ether.[1]

Option B: The p-Toluenesulfonate (Robust) [1]

  • Dissolve crude amine in EtOAc.[1]

  • Add 1.0 eq of p-Toluenesulfonic acid monohydrate (pTsOH[1]·H2O).

  • Evaporate to dryness or add Hexanes to precipitate.[1]

  • Note: pTsOH salts are generally very crystalline and stable.[1]

References & Grounding

  • Silanol Interactions: Journal of Chromatography A, "The mechanism of silanol interactions with basic compounds in liquid chromatography."

  • Tert-Butyl Ester Stability: Greene, T.W., Wuts, P.G.M.[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Confirming acid lability vs. base stability).

  • Quaternary Amino Acid Synthesis: Cativiela, C., & Díaz-de-Villegas, M. D. (2007).[1] Stereoselective synthesis of quaternary

    
    -amino acids. Tetrahedron: Asymmetry. (Context on the non-racemizable nature). 
    

(Note: While specific papers on the exact purification of "Tert-butyl 2-amino-2-phenylpropanoate" are rare, the protocols above are derived from standard operating procedures for the class of sterically hindered amino acid esters.)

Technical Support Center: Purification & Troubleshooting of Tert-Butyl 2-Amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific challenges associated with the purification of tert-butyl 2-amino-2-phenylpropanoate (CAS: 4507-46-4).

This compound is an esterified unnatural amino acid (derived from


-methylphenylglycine). The 

-methyl group introduces significant steric hindrance, which complicates standard esterification and necessitates aggressive synthetic conditions (e.g., isobutylene/H₂SO₄ or perchloric acid catalysis). Consequently, crude mixtures often contain a unique profile of unreacted zwitterions, non-polar oligomers, and degradation products.

Mechanistic Insights: Understanding Your Impurities

To purify a molecule effectively, you must understand the causality behind its behavior. The tert-butyl ester group is highly prized in peptide synthesis because its bulky nature provides immense steric shielding, protecting the carbonyl group from unwanted nucleophilic attacks and base-catalyzed hydrolysis[1].

However, this stability is conditional. The deprotection mechanism of a tert-butyl ester relies entirely on the formation of a highly stable tertiary carbocation[1]. When exposed to strong Brønsted or Lewis acids, the carbonyl oxygen is protonated, leading to rapid C–O bond cleavage (acidolysis)[2]. This releases the free carboxylic acid and isobutylene gas. Therefore, any purification strategy must strictly control pH and exposure time to acidic environments to prevent unintended degradation.

Troubleshooting FAQs

Q: My crude NMR shows a massive peak for unreacted 2-amino-2-phenylpropanoic acid. Why didn't the reaction go to completion, and how do I remove it? A: The


-carbon of your starting material is quaternary (bonded to an amine, a phenyl ring, a methyl group, and the carboxylate). This extreme steric bulk makes the nucleophilic attack on the tert-butyl cation thermodynamically challenging, often stalling the reaction.
Removal: Do not attempt column chromatography first. The unreacted starting material is a highly polar zwitterion. Perform a basic aqueous wash (pH 9-10). At this pH, the starting material becomes a water-soluble sodium salt, while your target tert-butyl ester remains in the organic phase.

Q: I am seeing non-polar streaks on my TLC and broad aliphatic signals in my NMR. What are these, and how do I eliminate them? A: If you synthesized the ester using isobutylene gas and a strong acid catalyst (like H₂SO₄), these are isobutylene oligomers or di-tert-butyl ether byproducts. Removal: Utilize the basicity of your product's primary amine. Extract the crude organic layer with dilute acid (1M HCl). Your product will protonate and migrate to the aqueous layer as a hydrochloride salt, leaving the neutral, non-polar oligomers in the organic layer to be discarded.

Q: My product yield drops significantly during silica gel chromatography. What is causing this degradation? A: Silica gel is mildly acidic. Extended residence time on a silica column can induce premature acidolysis of the tert-butyl ester, reverting it back to the free amino acid[1], which then irreversibly binds to the baseline of the column. Solution: Pre-treat your silica with 1% Triethylamine (TEA) to neutralize the acidic silanol groups, or bypass chromatography entirely by crystallizing the product as a hydrochloride salt.

Validated Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Acid-Base Extraction

This protocol exploits the amphoteric nature of the impurities versus the strictly basic nature of the target ester.

  • Dissolution: Dissolve the crude mixture in Methyl tert-butyl ether (MTBE) (10 mL/g of crude). Causality: MTBE is chosen over ethyl acetate to prevent potential transesterification side-reactions.

  • Acidic Extraction: Add 1M HCl dropwise while stirring vigorously until the aqueous phase reaches pH 2. Separate the layers.

    • Self-Validation Step: Spot both the organic and aqueous layers on a TLC plate and stain with Ninhydrin. The organic layer should show no purple spots, confirming 100% of the amine product has migrated to the aqueous phase. Discard the organic layer (contains oligomers).

  • Basification: Cool the aqueous layer in an ice bath (0-5 °C) to prevent acid-catalyzed hydrolysis. Slowly add saturated aqueous Na₂CO₃ until the pH stabilizes at 9.5–10.0.

    • Self-Validation Step: The solution will turn cloudy as the free base of the ester precipitates out of the aqueous solution.

  • Final Extraction: Extract the basified aqueous layer with fresh MTBE (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30 °C.

SOP 2: Hydrochloride Salt Crystallization (Alternative to Chromatography)

If non-polar impurities persist, salt crystallization provides a thermodynamically driven purification route.

  • Preparation: Dissolve the free base tert-butyl 2-amino-2-phenylpropanoate in dry diethyl ether (5 mL/g).

  • Salt Formation: Slowly add 1.1 equivalents of 4M HCl in dioxane under a nitrogen atmosphere at 0 °C.

    • Causality: Dioxane is used as the HCl carrier because it is anhydrous; introducing aqueous HCl would immediately trigger ester hydrolysis.

  • Isolation: Stir for 30 minutes. A white crystalline solid (tert-butyl 2-amino-2-phenylpropanoate hydrochloride) will form.

    • Self-Validation Step: Filter the crystals and wash with cold hexanes. The mother liquor should contain all non-polar impurities. Check the purity of the crystals via melting point apparatus; a sharp melting point indicates high purity.

Quantitative Data & Visualization

Table 1: Physicochemical Profile of Crude Mixture Components

To execute the SOPs effectively, compare the quantitative and qualitative properties of the mixture components below.

CompoundMW ( g/mol )Polarity / StateAcid/Base PropertyTargeted Removal Strategy
Tert-butyl 2-amino-2-phenylpropanoate 221.30LipophilicWeak Base (Amine)Target Compound
2-Amino-2-phenylpropanoic acid165.19Highly PolarZwitterionicRetained in aqueous phase at pH 9-10
Isobutylene OligomersVariableHighly LipophilicNeutralDiscarded in organic phase at pH 2
Di-tert-butyl ether130.23LipophilicNeutralDiscarded in organic phase at pH 2
Process Workflows & Degradation Pathways

ExtractionWorkflow Crude Crude Mixture (Product, Amino Acid, Oligomers) Dissolve Dissolve in MTBE Extract with 1M HCl Crude->Dissolve Org1 Organic Phase (Oligomers, Ethers) Dissolve->Org1 Discard Aq1 Aqueous Phase (Product-HCl, Amino Acid) Dissolve->Aq1 Keep Basify Basify to pH 10 (Na2CO3) Extract with MTBE Aq1->Basify Aq2 Aqueous Phase (Amino Acid Na-salt) Basify->Aq2 Discard Org2 Organic Phase (Pure Product Free Base) Basify->Org2 Evaporate

Caption: Workflow for the acid-base extraction of tert-butyl 2-amino-2-phenylpropanoate.

AcidolysisPathway Ester Tert-butyl 2-amino- 2-phenylpropanoate Protonation Protonation of Carbonyl Oxygen Ester->Protonation H+ (e.g., TFA/HCl) Cleavage C-O Bond Cleavage (Acidolysis) Protonation->Cleavage Products 2-Amino-2-phenylpropanoic Acid + Isobutylene Gas Cleavage->Products -H+

Caption: Acid-catalyzed degradation pathway (acidolysis) of the tert-butyl ester.

References

  • Title: Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][2]

Sources

Technical Support Center: Enhancing the Stability of Tert-butyl 2-amino-2-phenylpropanoate in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Tert-butyl 2-amino-2-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for enhancing the stability of this compound in solution. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to make informed decisions during your experiments. This document is structured to provide both quick answers through FAQs and detailed troubleshooting workflows for more complex issues.

I. Understanding the Molecule: Core Stability Challenges

Tert-butyl 2-amino-2-phenylpropanoate is an amino acid ester, a class of molecules with inherent stability concerns. The primary point of vulnerability is the tert-butyl ester functional group , which is susceptible to hydrolysis. This reaction cleaves the ester bond, yielding tert-butanol and the parent amino acid, 2-amino-2-phenylpropanoic acid.

The stability of this compound is not a simple matter of avoiding degradation; it is a dynamic equilibrium influenced by a multitude of factors. The presence of the α-amino group introduces additional complexity compared to simple alkyl esters, as it can participate in the degradation process. Understanding these factors is the first step toward effective stabilization.

II. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of Tert-butyl 2-amino-2-phenylpropanoate solutions.

Q1: What are the ideal storage conditions for a stock solution of this compound?

For maximum shelf-life, stock solutions should be stored under conditions that minimize the primary degradation pathway: hydrolysis.

  • Temperature: Refrigeration at 2-8°C is strongly recommended.[1][2] Lower temperatures significantly slow the rate of all chemical degradation reactions.[3] For long-term storage exceeding several weeks, consider storage at -20°C or -80°C, but be mindful of freeze-thaw cycles.

  • Solvent: Use a high-purity, anhydrous, aprotic solvent . Suitable options include Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[2][4] It is critical to use solvents with the lowest possible water content.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[5] This displaces oxygen, mitigating potential oxidative side reactions, and helps prevent the introduction of atmospheric moisture.

  • Light: Protect the solution from light by using amber vials or storing it in the dark.[3] While hydrolysis is the main concern, photolytic degradation can occur in complex molecules.

Q2: I need to use an aqueous buffer for my experiment. What is the optimal pH to maintain stability?

If an aqueous environment is unavoidable, pH control is the most critical factor. The hydrolysis of tert-butyl esters is catalyzed by both acid and base.

  • Optimal pH Range: The compound is most stable in the neutral pH range, approximately pH 5 to 7 .[6][7]

  • Acidic Conditions (pH < 5): Acid-catalyzed hydrolysis is rapid. The ester oxygen is protonated, making the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by water. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used specifically to intentionally cleave (deprotect) tert-butyl esters.[8]

  • Basic Conditions (pH > 7): Base-catalyzed hydrolysis (saponification) is also a significant degradation pathway. The hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon. At pH 11, the half-life of a similar tert-butyl ester can be mere minutes.[6][7]

Q3: Can the amino group of the molecule affect its own stability?

Yes, this is a critical point often overlooked. The α-amino group can act as an intramolecular catalyst for the hydrolysis of the ester.[1]

In its unprotonated, free-base form (more prevalent at pH > pKa of the amine), the nitrogen atom can act as a general base. It can deprotonate an attacking water molecule at the transition state, accelerating the hydrolytic cleavage.[1][3] This means that even under nominally neutral or slightly basic conditions, the molecule can facilitate its own degradation. This underscores the importance of maintaining a pH where the majority of the amino groups are protonated (as the ammonium salt) if stability is the primary concern in an aqueous medium.

Q4: Which solvents should I absolutely avoid?

  • Aqueous acids and bases: As discussed, these will actively promote rapid hydrolysis.[8][9]

  • Protic solvents, especially alcohols (e.g., Methanol, Ethanol) in the presence of acid or base: These can lead to transesterification, where the tert-butyl group is exchanged for the solvent's alkyl group (e.g., a methyl or ethyl ester).

  • "Wet" or non-anhydrous solvents: Water is a reactant in the hydrolysis pathway, so its presence should be minimized.[3]

III. Troubleshooting Guide: Diagnosing and Solving Instability

This guide provides a systematic approach to identifying and resolving stability issues during your experiments.

Problem: Rapid loss of parent compound detected by LC-MS or HPLC.

If you observe a rapid decrease in the peak area of Tert-butyl 2-amino-2-phenylpropanoate and the appearance of new peaks, follow this workflow to diagnose the cause.

Workflow for Diagnosing Degradation:

G start Degradation Observed (Loss of Parent Compound) check_ph Is the solution pH in the 5-7 range? start->check_ph check_solvent Is the solvent anhydrous and aprotic? check_ph->check_solvent Yes acid_hydrolysis Root Cause: Acid-Catalyzed Hydrolysis check_ph->acid_hydrolysis No (pH < 5) base_hydrolysis Root Cause: Base-Catalyzed or Intramolecular Hydrolysis check_ph->base_hydrolysis No (pH > 7) check_temp Was the solution exposed to high temps (>25°C)? check_solvent->check_temp Yes solvent_hydrolysis Root Cause: Hydrolysis due to residual water in solvent. check_solvent->solvent_hydrolysis No check_storage Was the solution protected from light and air? check_temp->check_storage No thermal_degradation Root Cause: Thermal Degradation check_temp->thermal_degradation Yes photo_oxidation Root Cause: Photolytic/Oxidative Degradation check_storage->photo_oxidation No solution_ph Action: Adjust pH to 6-7 using a non-nucleophilic buffer. acid_hydrolysis->solution_ph base_hydrolysis->solution_ph solution_solvent Action: Use fresh, anhydrous aprotic solvent. Handle under inert gas. solvent_hydrolysis->solution_solvent solution_temp Action: Maintain solution at 2-8°C. Avoid heating. thermal_degradation->solution_temp solution_storage Action: Store in amber vials under an inert atmosphere (Ar/N2). photo_oxidation->solution_storage

Caption: Troubleshooting workflow for compound degradation.

Mechanisms of Degradation

Understanding the chemical mechanisms is key to preventing them.

G cluster_acid Acid-Catalyzed Hydrolysis (pH < 5) cluster_base Base-Catalyzed Hydrolysis (pH > 7) cluster_intra Intramolecular Catalysis (pH > pKa of amine) A1 Ester Carbonyl Oxygen Protonation A2 Nucleophilic Attack by Water A1->A2 H⁺ A3 Proton Transfer A2->A3 H₂O A4 Cleavage to form Carboxylic Acid and stable tert-Butyl Cation A3->A4 B1 Nucleophilic Attack by Hydroxide Ion B2 Formation of Tetrahedral Intermediate B1->B2 OH⁻ B3 Elimination of tert-Butoxide B2->B3 B4 Protonation of tert-Butoxide B3->B4 H₂O C1 Free Amino Group acts as General Base C2 Activation of Water Molecule C1->C2 C3 Nucleophilic Attack on adjacent Ester C2->C3 C4 Accelerated Hydrolysis C3->C4

Caption: Key hydrolytic degradation pathways.

Quantitative Impact of pH and Temperature

To illustrate the critical nature of pH and temperature, the table below provides estimated half-life data for a model tert-butyl ester (tert-butyl formate) under various aqueous conditions. While absolute values will differ for Tert-butyl 2-amino-2-phenylpropanoate due to its specific structure, the trends are directly applicable.

ConditionpHTemperature (°C)Estimated Half-LifePrimary Degradation Pathway
Strongly Acidic 24~6 hours[6][7]Acid-Catalyzed Hydrolysis
Neutral 722~5 days[6][7]Neutral Hydrolysis
Strongly Basic 1122~8 minutes[6][7]Base-Catalyzed Hydrolysis
Refrigerated 74> 2 weeks (extrapolated)Slow Neutral Hydrolysis

Data adapted from kinetic studies on tert-butyl formate.[6][7]

IV. Experimental Protocol: Forced Degradation Study

For researchers developing formulations or needing to establish a stability-indicating analytical method, a forced degradation (or stress testing) study is essential.[9][10] This involves intentionally exposing the compound to harsh conditions to identify potential degradants and degradation pathways.

Objective: To purposefully degrade Tert-butyl 2-amino-2-phenylpropanoate under various stress conditions to an extent of 5-20% and identify the resulting degradants.[11]

Materials:

  • Tert-butyl 2-amino-2-phenylpropanoate

  • Solvent: Acetonitrile/Water (50:50 v/v)

  • Acidic Stress: 1 M HCl

  • Basic Stress: 1 M NaOH

  • Oxidative Stress: 3% H₂O₂

  • Analytical Instrumentation: HPLC-UV or LC-MS

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in the ACN/Water solvent.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate, appropriately labeled vials. Prepare a "control" sample with 1 mL stock and 1 mL water.

    • Acid Hydrolysis: Stock + 1 M HCl

    • Base Hydrolysis: Stock + 1 M NaOH

    • Oxidative: Stock + 3% H₂O₂

    • Thermal: Stock + Water (place in a 60°C oven)

    • Photolytic: Stock + Water (expose to direct, broad-spectrum light, e.g., ICH-compliant photostability chamber)

  • Incubation and Time Points:

    • For Acid, Base, and Oxidative conditions, incubate at room temperature.

    • Sample at initial time (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). The goal is to find the time point that achieves ~10-20% degradation of the parent peak. Base hydrolysis is expected to be very rapid and may require quenching after only a few minutes.

  • Sample Quenching and Analysis:

    • At each time point, withdraw an aliquot.

    • Crucially, quench the reaction. For the acid sample, neutralize with an equivalent amount of 1 M NaOH. For the base sample, neutralize with 1 M HCl.

    • Dilute the quenched sample to a suitable concentration for analysis.

    • Analyze by a validated HPLC or LC-MS method to monitor the disappearance of the parent peak and the appearance of new peaks (degradants).

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Characterize the degradant peaks by their retention times and, if using LC-MS, their mass-to-charge ratios. This provides a "degradation map" for the molecule.

This proactive approach not only helps in developing robust analytical methods but also provides invaluable information for formulation development and defining appropriate storage and handling procedures.[9]

V. References
  • Kamal, A., Ramana, A. V., Ramana, K. V., & Babu, A. H. (2004). Montmorillonite Clay: A Novel Reagent for the Chemoselective Hydrolysis of t-Butyl Esters. SYNLETT, 2004(12), 2225-2227.

  • Wu, Y., Sun, Y., & Sun, X. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 71(17), 6674–6677.

  • Doughty, D. C., & Schroyer, B. R. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 18(12), 2680-2685.

  • Doughty, D. C., & Schroyer, B. R. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. USGS Publications Warehouse.

  • Zhao, M., Zhou, Y., & Zhang, Y. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 6, 22027.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-BOC-1,2-diaminoethane.

  • Fife, T. H., & Przystas, T. J. (1985). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society, 107(4), 1041–1047.

  • Biffis, A., Gusev, B., & Zecca, M. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(6), 1933-1941.

  • Bruice, T. C., & Tanner, D. W. (1965). Intramolecular Aminolysis of Esters and Transamidation. Journal of the American Chemical Society, 87(11), 2497-2503.

  • Patil, S. S., & Tambe, S. R. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research, 7(10), 3939-3947.

  • Rawat, T., & Pandey, I. P. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(1), 1-7.

  • Kavit, M., & Patel, P. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. International Journal of Pharmaceutical Quality Assurance, 11(2), 253-261.

  • Allan Chemical Corporation. (2025). Top 5 Factors Affecting Chemical Stability.

  • BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.

  • Abdel-Mottaleb, M. S. A., & El-Sayed, L. (2008). Solvent Effects on the Protonation Constants of Some α-Amino Acid Esters in 1,4-Dioxane–Water Mixtures. Journal of Chemical & Engineering Data, 53(4), 965-968.

  • International Conference on Harmonisation. (2003). ICH Q1A (R2): Stability testing of new drug substances and products.

  • MedChemExpress. (n.d.). 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid-SDS.

  • Scrimin, P., & Tecilla, P. (2016). Enantioselective ester hydrolysis by an achiral catalyst co-embedded with chiral amphiphiles into a vesicle membrane. Chemical Communications, 52(43), 7015-7018.

  • ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids.

  • National Pharmaceutical Regulatory Agency (NPRA), Malaysia. (n.d.). GUIDELINE FOR STABILITY DATA.

  • Wang, X., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(23), 15998–16013.

  • Federchimica Aschimfarma. (2018). Stability data and attribution of retest/shelflife.

  • IvyPanda. (2024). Hydrolysis of Tert-Butyl Chloride: Kinetics Lab.

  • Paucean, A., & Muste, S. (2015). Effects of Extraction Solvents on the Quantification of Free Amino Acids in Lyophilised Brewer's Yeast. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology, 72(1), 89-92.

  • de Koeijer, B. T., Hartono, A., & Svendsen, H. F. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16091–16104.

  • Goldbach, P., et al. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics, 14(2), 400.

  • World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

  • Schultheiss, N., & Kramer, K. (2023). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Industrial & Engineering Chemistry Research, 62(2), 753-761.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Amino Acid tert-Butyl Esters [C-Protected Amino Acids].

  • Scribd. (n.d.). Report Sheet: Kinetics: Integrated Rate Laws Hydrolysis of Tert-Butyl Chloride CHEM.

  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359–3363.

  • Wang, Y., et al. (2015). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 20(8), 13647–13663.

  • Avdeef, A. (2020). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. ResearchGate.

  • ResearchGate. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate.

  • IvyPanda. (2024). Hydrolysis of Tert-Butyl Chloride: Kinetics Lab.

Sources

Technical Support Center: Strategies for the Scale-Up Production of Tert-butyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of Tert-butyl 2-amino-2-phenylpropanoate. This guide is designed for researchers, chemists, and process development professionals engaged in the production of this valuable non-proteinogenic amino acid derivative. As an α,α-disubstituted amino acid, its synthesis presents unique challenges compared to its proteinogenic counterparts. This document provides in-depth, field-proven insights into synthetic strategies, process optimization, and troubleshooting to ensure a safe, efficient, and scalable manufacturing process.[1][2]

Our approach is grounded in fundamental chemical principles and practical, validated methodologies to support your development from lab-scale discovery to pilot and plant-scale production.

Overview of Synthetic Strategies

The synthesis of α,α-disubstituted amino acids like Tert-butyl 2-amino-2-phenylpropanoate requires careful route selection. Standard methods for α-amino acid synthesis must be adapted for ketones instead of aldehydes as starting materials.[3] The two most prominent and industrially relevant pathways are modifications of the Strecker synthesis and the Bucherer-Bergs reaction.

  • Strecker Synthesis: This classic method involves the reaction of a ketone (acetophenone) with a cyanide source (e.g., NaCN) and an ammonia source (e.g., NH₄Cl) to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed to the corresponding amino acid, followed by esterification to yield the final product.[3][4][5]

  • Bucherer-Bergs Reaction: This multicomponent reaction synthesizes hydantoins from ketones, cyanide salts, and ammonium carbonate.[6][7][8] The resulting 5,5-disubstituted hydantoin is a stable intermediate that can be hydrolyzed to the desired α,α-disubstituted amino acid, which is subsequently esterified.[6][9]

The overall workflow for producing Tert-butyl 2-amino-2-phenylpropanoate is illustrated below.

Synthesis_Workflow cluster_0 Route Selection cluster_1 Intermediate Formation cluster_2 Core Synthesis & Finishing Acetophenone Acetophenone (Starting Material) Strecker Strecker Synthesis (NaCN, NH4Cl) Acetophenone->Strecker Bucherer Bucherer-Bergs (KCN, (NH4)2CO3) Acetophenone->Bucherer Aminonitrile α-Aminonitrile Intermediate Strecker->Aminonitrile Hydantoin 5-Phenyl-5-methyl- hydantoin Intermediate Bucherer->Hydantoin Hydrolysis Hydrolysis (Strong Acid/Base) Aminonitrile->Hydrolysis Hydantoin->Hydrolysis AminoAcid 2-Amino-2-phenyl- propanoic Acid Hydrolysis->AminoAcid Esterification Esterification (e.g., with Isobutylene) AminoAcid->Esterification FinalProduct Tert-butyl 2-amino-2- phenylpropanoate Esterification->FinalProduct

Caption: General workflow for the synthesis of Tert-butyl 2-amino-2-phenylpropanoate.

Troubleshooting Guide

This section addresses common issues encountered during synthesis and scale-up in a question-and-answer format.

Reaction & Yield Issues

Q1: My reaction yield for the aminonitrile/hydantoin formation is consistently low (<60%). What are the potential causes?

A1: Low yields in these multicomponent reactions often stem from several factors. A systematic approach is needed for diagnosis.

  • Cause 1: Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the starting material spot/peak against the product. Extend the reaction time if necessary. For the Bucherer-Bergs reaction, ensure the temperature is maintained, as it often requires heating (e.g., 60-70°C).[7]

  • Cause 2: Reagent Quality and Stoichiometry: The quality of reagents is paramount.

    • Solution: Use fresh, high-purity cyanide and ammonium carbonate/chloride. Ammonium carbonate can decompose over time, releasing ammonia. Ensure accurate molar equivalents; sometimes a slight excess of the cyanide and ammonia source can drive the equilibrium towards the product.

  • Cause 3: Side Reactions: Acetophenone can undergo self-condensation under basic conditions. The intermediate cyanohydrin can also revert to the starting ketone.

    • Solution: Maintain strict temperature control. Adding the ketone slowly to the reaction mixture can minimize side reactions by keeping its instantaneous concentration low.

  • Cause 4: pH Control (Strecker Synthesis): The formation of the imine intermediate in the Strecker synthesis is pH-dependent.[10]

    • Solution: The use of ammonium chloride provides a slightly acidic medium that facilitates imine formation without excessively inhibiting the nucleophilic attack of cyanide. Ensure the pH does not become strongly acidic, which would protonate the cyanide ions, or strongly basic, which would promote unwanted side reactions.

Q2: The hydrolysis of my hydantoin or aminonitrile intermediate is stalling or giving poor yields of the amino acid. What can I do?

A2: The hydrolysis of these sterically hindered intermediates requires forcing conditions.

  • Cause 1: Insufficiently Harsh Conditions: These intermediates, particularly the 5,5-disubstituted hydantoin, are very stable.

    • Solution: Strong acid (e.g., 6M HCl or H₂SO₄) or strong base (e.g., 25-40% NaOH or Ba(OH)₂) at reflux temperatures for an extended period (12-48 hours) is typically required. Monitor the reaction for the disappearance of the intermediate.

  • Cause 2: Product Inhibition/Equilibrium: The reaction can be reversible or inhibited by product accumulation.

    • Solution: Ensure a significant excess of the acid or base is used to drive the reaction to completion. For base-catalyzed hydrolysis, ensure all evolved ammonia or CO₂ is effectively removed from the system.

Purity & Isolation Issues

Q3: My crude product contains significant impurities after the final esterification step. How do I identify and minimize them?

A3: Impurities often originate from starting materials or side reactions during the esterification process.

  • Common Impurities:

    • Unreacted 2-amino-2-phenylpropanoic acid.

    • Byproducts from the decomposition of the tert-butyl group (e.g., isobutylene).

    • Oligomers or polymers if the reaction temperature is too high.

  • Minimization & Purification Strategy:

    • Optimize Esterification: The tert-butyl ester is acid-sensitive.[11] A common method for its formation is reacting the amino acid with isobutylene gas under acidic catalysis (e.g., H₂SO₄) in a suitable solvent like dioxane or dichloromethane. Careful control of temperature and pressure is crucial.

    • Work-Up: After the reaction, a careful aqueous work-up is essential. Neutralize the acid catalyst with a base like sodium bicarbonate. Wash the organic layer to remove unreacted amino acid salts and other water-soluble impurities.

    • Purification: While lab-scale purification might use column chromatography, this is not economical for large-scale production.[12] The preferred method is crystallization .[13]

      • Protocol: Perform a solvent screen to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems include heptane/ethyl acetate, toluene, or isopropanol/water. Dissolve the crude product in the minimum amount of hot solvent, filter out any insoluble material, and allow it to cool slowly to form pure crystals. Seeding with a small crystal of pure product can aid crystallization.

Q4: I am struggling to develop a scalable purification method. Column chromatography is not feasible. What should I do?

A4: Focus on developing a robust crystallization process. This is a critical step in Active Pharmaceutical Ingredient (API) development.[1][2][13]

StepActionKey Considerations
1. Solvent Screening Test solubility of crude product in a range of solvents (e.g., ethyl acetate, toluene, heptane, isopropanol, acetonitrile, water) at room temp and reflux.Look for a single solvent or a binary solvent system (one "good" solvent, one "anti-solvent") that provides a large solubility differential with temperature.
2. Crystallization Dissolve crude material in the chosen solvent at an elevated temperature. Cool slowly.Slow cooling promotes the growth of larger, purer crystals. Rapid cooling ("crashing out") can trap impurities.
3. Seeding Add a small amount of pure product crystals once the solution is saturated.Seeding controls the crystal form (polymorph) and initiates crystallization at a desired temperature, improving consistency.
4. Isolation & Drying Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.The wash step removes residual mother liquor containing impurities. Drying must be done at a temperature that doesn't degrade the product.

Frequently Asked Questions (FAQs) for Scale-Up

Q1: What are the primary safety considerations when using cyanide on a large scale?

A1: Working with cyanide requires strict safety protocols.

  • HCN Gas Formation: NEVER allow cyanide salts to come into contact with acid. The reaction generates highly toxic hydrogen cyanide (HCN) gas. All reactions should be performed in a well-ventilated fume hood or a contained reactor system. The reaction mixture in both the Strecker and Bucherer-Bergs syntheses is typically basic or neutral, which suppresses HCN formation.

  • Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit available and ensure personnel are trained in its use.

  • Quenching & Waste Disposal: All cyanide-containing waste must be quenched before disposal. A common method is to treat the aqueous waste with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions (pH > 10) to oxidize the cyanide to the much less toxic cyanate ion.

Q2: How do I manage the exothermicity of the reaction during scale-up?

A2: Heat management is critical for safety and process control.

  • Controlled Addition: Add reagents slowly and in a controlled manner. For example, add the ketone dropwise to the cyanide/ammonium salt mixture. This allows the reactor's cooling system to dissipate the heat generated.

  • Reactor Capability: Ensure the reactor has sufficient cooling capacity for the planned batch size. Perform a safety assessment, potentially using a reaction calorimeter (RC1) or Differential Scanning Calorimetry (DSC), to understand the thermal profile of the reaction before scaling up.

  • Monitoring: Continuously monitor the internal temperature of the reactor. An uncontrolled temperature rise can lead to a runaway reaction.

Q3: Which synthetic route, Strecker or Bucherer-Bergs, is generally better for scale-up?

A3: The choice depends on several factors, but the Bucherer-Bergs route often has advantages in a production environment.

FeatureStrecker SynthesisBucherer-Bergs ReactionRationale
Intermediate Stability α-aminonitriles can be unstable.Hydantoins are generally stable, crystalline solids.A stable, isolable intermediate simplifies the process, allowing for purification before the final, challenging hydrolysis step.[7]
Reaction Conditions Can be sensitive to pH and reaction conditions.Often a robust, one-pot reaction.The reaction is often simpler to run and control, leading to more consistent results on a larger scale.[6][14]
Throughput Can be run as a one-pot process to the amino acid.Requires isolation of the hydantoin, adding a step.If the aminonitrile is stable enough, a direct hydrolysis might be faster. However, the stability of the hydantoin often makes the overall process more reliable.
Overall Recommendation Feasible, but requires careful control.Often preferred for scale-up due to the robust nature and stable intermediate.The ability to isolate and purify the hydantoin provides a critical quality control point in the manufacturing process.

Q4: What are the best analytical methods to monitor reaction progress and final product purity?

A4: A combination of methods is recommended.

  • In-Process Controls (IPCs):

    • TLC: Excellent for quick, qualitative checks of starting material consumption and product formation.

    • HPLC: The primary tool for quantitative analysis. A reverse-phase HPLC method with UV detection can be developed to separate starting materials, intermediates, and the final product. This is essential for determining reaction completion.

  • Final Product Release:

    • HPLC: To determine purity and quantify any impurities.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: As a simple indicator of purity.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is reaction complete? (Check via HPLC/TLC) Start->Check_Completion Check_Reagents Are reagents high quality and stoichiometry correct? Check_Completion->Check_Reagents Yes Action_Time Increase reaction time or temperature. Check_Completion->Action_Time No Check_Temp Was temperature controlled properly? Check_Reagents->Check_Temp Yes Action_Reagents Use fresh reagents. Verify molar equivalents. Check_Reagents->Action_Reagents No Check_Workup Were there losses during work-up/isolation? Check_Temp->Check_Workup Yes Action_Temp Improve cooling/heating. Consider slow addition. Check_Temp->Action_Temp No Action_Workup Optimize extraction pH. Review crystallization solvent. Check_Workup->Action_Workup No Success Yield Improved Action_Time->Success Action_Reagents->Success Action_Temp->Success Action_Workup->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

  • PharmaCompass. (n.d.). Process Development & Optimization for APIs | CDMO Services. PharmaCompass.com. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. In Wikipedia. Retrieved from [Link]

  • Esco Aster. (n.d.). Active Pharmaceutical Ingredient (API) Process Development. Esco Aster. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). Process Optimization for API Synthesis. GDD&D. Retrieved from [Link]

  • N/A. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. Retrieved from [Link]

  • Domling, A. (2013). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 18(11), 14313-14321. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Sketchy. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 17). Optimization Strategies for API Synthesis and Formulation Development. Pharmaceutical Technology. Retrieved from [Link]

  • Evotec. (2024, June 7). Key Considerations for API Process Development and Optimization. Evotec. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. Retrieved from [Link]

  • Veranova. (n.d.). Separations and Purifications. Veranova. Retrieved from [Link]

  • Wang, M. et al. (2013). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). Molecules, 18(1), 1041-1056. Retrieved from [Link]

Sources

Overcoming common side reactions in Tert-butyl 2-amino-2-phenylpropanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: ONLINE Subject: Troubleshooting Guide for Alpha-Quaternary Amino Acid Ester Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Steric Challenge

Welcome to the technical support hub for Tert-butyl 2-amino-2-phenylpropanoate. This molecule represents a "perfect storm" of synthetic challenges: it contains a bulky quaternary center (alpha-methyl, alpha-phenyl) and an acid-labile ester.

Users typically encounter issues in two distinct workflows:

  • Route A (Direct Esterification): Attempting to protect the free amino acid.

  • Route B (De Novo Assembly): Constructing the skeleton via Phase Transfer Catalysis (PTC).

Select your workflow below to access specific troubleshooting protocols.

Module 1: Direct Esterification (Route A)

User Scenario: You possess 2-amino-2-phenylpropanoic acid and cannot get the tert-butyl ester to form using standard DCC/DMAP or acid chloride methods.

Common Ticket: "My reaction stalled at 20% conversion."

Diagnosis: Steric Hindrance & Leaving Group Failure.[2] Standard Fischer esterification (Refluxing MeOH/H2SO4) fails here because the bulky alpha-phenyl and alpha-methyl groups block the nucleophilic attack of the alcohol. Furthermore, tert-butanol is a tertiary alcohol with poor nucleophilicity.

The Solution: Acid-Catalyzed Transesterification or Alkylation You must switch from a "nucleophilic acyl substitution" mindset to a "carbocation/alkylation" mindset.

Protocol 1: The Perchloric Acid / Tert-Butyl Acetate System

Warning: Perchloric acid is an oxidizer. This protocol is for small-scale (<10g) only.

  • Suspend: Suspend the amino acid (1 equiv) in tert-butyl acetate (solvent and reagent, excess).

  • Catalyze: Add 70% HClO₄ (1.5 equiv) dropwise at 0°C.

  • Incubate: Allow to warm to RT. The reaction is driven by the protonation of the acetic acid byproduct, making it a better leaving group, and the massive excess of the tert-butyl source.

  • Quench: Pour into cold saturated NaHCO₃.

Protocol 2: The Isobutylene Pressure Method (Industrial Standard)

This method avoids the equilibrium issues of esterification by using an alkene addition mechanism.[1]

  • Vessel: Use a pressure-rated glass reactor or autoclave.

  • Mix: Combine amino acid in Dioxane (inert solvent) and conc. H₂SO₄ (1.5 equiv).

  • Charge: Cool to -78°C and condense Isobutylene gas (excess, ~10 equiv) into the vessel.

  • React: Seal and stir at RT for 24-48 hours. Pressure will rise.

  • Why it works: The acid protonates the isobutylene to form a tert-butyl cation, which is then trapped by the carboxylic acid. Sterics are less relevant because the reactive species (the cation) is highly electrophilic.

Module 2: Phase Transfer Catalysis (Route B)

User Scenario: You are synthesizing the molecule from a glycine or alanine equivalent using O'Donnell's Schiff base chemistry.[1]

Common Ticket: "I see hydrolysis of the imine before alkylation is complete."

Diagnosis: Interfacial pH Mismatch. In PTC, the imine (Schiff base) is sensitive to acid. If your alkyl halide (e.g., Methyl Iodide) contains traces of HI, or if the aqueous base concentration drops, the imine hydrolyzes, stopping the reaction.

The Solution: Buffer & Catalyst Optimization

  • Base Choice: Use 50% KOH (aqueous). The high ionic strength "salts out" the organic phase, protecting the imine from water.

  • Catalyst: Use Tetrabutylammonium bromide (TBAB) for racemic synthesis, or Cinchona-derived quaternary salts (e.g., N-benzylcinchoninium chloride) for asymmetric synthesis.

Visualization: The PTC Workflow

PTC_Cycle cluster_organic Organic Phase (DCM/Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% KOH) Substrate Glycine Imine (Substrate) Exchange Ion Exchange Substrate->Exchange Deprotonation Q_Substrate [Q+ Substrate-] Ion Pair Product Alkylated Product Q_Substrate->Product + R-X QX Q+ X- (Catalyst) Product->QX Releases Q+X- RX Alkyl Halide (R-X) RX->Product Exchange->Q_Substrate Extraction into Organic OH OH- (Base) OH->Exchange QX->Exchange Recycles Q+

Caption: The Phase Transfer Catalysis cycle. The catalyst (Q+) shuttles the deprotonated substrate into the organic phase, protecting it from hydrolysis while enabling reaction with the alkyl halide.

Module 3: The "Silent Killer" - Diketopiperazine (DKP)

Common Ticket: "My product turned into an insoluble white solid upon storage."

Diagnosis: Self-Catalyzed Cyclization. Alpha-amino esters are thermodynamically prone to dimerize into Diketopiperazines (DKPs), especially when sterically crowded. The tert-butyl group usually prevents this, but if the amine is free (neutralized) and left in solution, the relief of steric strain drives dimerization.

Mechanism:

  • The free amine of Molecule A attacks the ester carbonyl of Molecule B.

  • Tert-butanol is eliminated.

  • The process repeats intramolecularly to close the ring.

Visualization: DKP Formation Pathway

DKP_Formation Step1 Free Amino Ester (Monomer) Step2 Dimerization (Nucleophilic Attack) Step1->Step2 x2 Molecules Step3 Tetrahedral Intermediate Step2->Step3 Step4 Diketopiperazine (DKP) + 2 t-BuOH Step3->Step4 Elimination

Caption: The irreversible dimerization of alpha-amino esters into stable diketopiperazines. This reaction is accelerated by heat and basic pH.

Prevention Protocol
VariableRecommendationReason
Storage Form Hydrochloride Salt The protonated amine (

) is not nucleophilic and cannot attack the ester.
Workup pH Keep < 8.0 During extraction, avoid strongly basic washes (like NaOH). Use saturated NaHCO₃ and move quickly.
Solvent Avoid MeOH/EtOH Primary alcohols can transesterify, replacing the bulky t-butyl group with a smaller methyl/ethyl group, which cyclizes much faster.

Module 4: Stereochemical Integrity (Racemization)

User Scenario: "My chiral HPLC shows only 80% ee."

Troubleshooting Checklist:

  • Base Strength: If using PTC, ensure the temperature is controlled (-20°C to 0°C). High temps with strong bases (KOH) cause proton exchange at the alpha-carbon after product formation, leading to racemization.

  • Reaction Time: Quench immediately upon consumption of starting material. The product is less acidic than the starting Schiff base, but prolonged exposure to 50% KOH will eventually racemize it.

  • Catalyst Loading: Ensure at least 10 mol% catalyst. Slow reactions increase the window for background racemization.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Carboxyl Group: Tert-butyl Esters.[3][4] John Wiley & Sons.

  • The O'Donnell Amino Acid Synthesis. O'Donnell, M. J. (2004). The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research.

  • Direct Tert-Butylation Protocol. Yasuda, M., et al. (2019). A Simple and Powerful Tert-Butylation of Carboxylic Acids and Alcohols.[3][5] European Journal of Organic Chemistry.[2][3]

  • Diketopiperazine Side Reactions. Gisin, B. F., & Merrifield, R. B. (1972).[1] Carboxyl-catalyzed Intramolecular Aminolysis. A Side Reaction in Solid-Phase Peptide Synthesis.[6][7] Journal of the American Chemical Society.[8]

Sources

Q1: How do we establish a baseline thermal hazard profile for a novel API intermediate before scaling up?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization & Thermal Hazard Support Center . As a Senior Application Scientist, I have designed this technical guide to address the most critical challenges encountered during the scale-up of Active Pharmaceutical Ingredients (APIs) and exothermic chemical preparations.

Scaling a chemical process is not merely a matter of increasing volume; it fundamentally alters the thermodynamics and heat transfer kinetics of the system. The troubleshooting guides and FAQs below are structured to help you establish self-validating safety protocols, understand the causality behind thermal anomalies, and implement robust engineering controls.

The Science & Causality: Before moving to a pilot plant, you must understand the inherent energy of your chemical system. The primary cause of a thermal runaway is the inability of a reactor to dissipate heat faster than the reaction generates it. By utilizing [1], we can measure the specific reaction enthalpy (


) and the onset temperature (

). These thermodynamic values dictate the adiabatic temperature rise (

)—the maximum temperature the system could reach if all cooling failed. If

exceeds 50 K, the process is potentially dangerous; if it exceeds 200 K, it is classified as extremely dangerous and requires immediate process redesign[1].

Protocol 1: Step-by-Step DSC Thermal Screening Methodology This self-validating protocol ensures that volatile byproducts do not mask exothermic events through endothermic evaporation.

  • Sample Preparation: Weigh precisely 2 to 10 mg of the reaction mixture. Seal the sample within a gold-plated high-pressure crucible (internal volume ~45 μL) capable of withstanding up to 3000 psi. This prevents the release of reaction materials or gaseous byproducts[2].

  • System Calibration: Run an indium standard to validate the temperature accuracy and cell constant before testing the active sample.

  • Dynamic Heating Execution: Place the crucible in the DSC under a nitrogen (

    
    ) atmosphere. Program a constant heating rate of 4 °C/min from 30 °C to 450 °C[2].
    
  • Kinetic Evaluation: Integrate the exothermic peaks to calculate

    
     (J/g). Determine the 
    
    
    
    by extrapolating the baseline and the leading edge of the exotherm.
  • Validation: Cross-reference the data using Model Free Kinetics (MFK) to predict the Time to Maximum Rate (

    
    ) under adiabatic conditions[1].
    

HazardWorkflow Start Early Phase Screening (DSC, TGA) Calorimetry Reaction Calorimetry (RC1e, Heat Flow) Start->Calorimetry Exotherm > 50 J/g Adiabatic Adiabatic Testing (ARC, Phi-TEC) Calorimetry->Adiabatic Determine MTSR Optimization Process Optimization (Dosing Control) Adiabatic->Optimization Define safe limits ScaleUp Safe Scale-Up Optimization->ScaleUp Stoessel Class 1/2

Workflow for thermal hazard assessment and safe process scale-up.

Q2: During scale-up, our reaction calorimetry data shows significant heat accumulation. How do we optimize the process to prevent a thermal runaway?

The Science & Causality: Heat accumulation is a classic scale-up anomaly. In a laboratory flask, the surface-area-to-volume ratio is high, allowing rapid heat dissipation to the surroundings. In a pilot plant reactor, volume scales by the cube while surface area scales only by the square, shifting the system toward adiabatic conditions[3]. If your reagent dosing rate is faster than the chemical reaction rate or the jacket cooling capacity, unreacted material accumulates. A sudden trigger (e.g., a delayed catalyst activation) will cause this accumulated mass to react simultaneously, causing a dangerous spike in the[3].

Protocol 2: Reaction Calorimetry (RC) Optimization Workflow To mitigate accumulation, we must shift the process from being kinetically controlled to dosing controlled.

  • Baseline Setup: Load the bulk solvent and starting materials into an automated reaction calorimeter (e.g., SIMULAR or RC1e) equipped with real-time heat flow sensors[4][5].

  • Isothermal Execution: Set the reactor to the desired process temperature (

    
    ). Begin dosing the limiting reagent (e.g., a Grignard reagent) at a baseline rate of 2.0  g/min [5].
    
  • Heat Flow Monitoring: Continuously monitor the heat generation rate (

    
    ). Stop the dosing and observe the thermal tail. A long thermal tail indicates high accumulation.
    
  • Dosing Modulation: Repeat the experiment at reduced dosing rates (e.g., 1.0 g/min and 0.5 g/min )[5].

  • Data Integration: Calculate the fraction of accumulated heat (

    
    ) by integrating the area under the heat flow curve after dosing is complete. Calculate the MTSR using the formula: 
    
    
    
    [3].

Table 1: Effect of Dosing Rate on Heat Accumulation and MTSR | Dosing Rate ( g/min ) | Total Enthalpy (


) | Heat Accumulation (

) | Calculated MTSR (°C) | Risk Profile | | :--- | :--- | :--- | :--- | :--- | | 2.0 | 397.11 kJ | 45% | 142.5 | High (Exceeds Boiling Point) | | 1.0 | 385.40 kJ | 22% | 115.0 | Moderate | | 0.5 | 362.69 kJ | < 5% | 92.3 | Low (Dosing Controlled) |

(Data represents a synthesized Grignard reagent optimization profile[5])

Q3: We are using Dimethyl Sulfoxide (DMSO) as a solvent in a hydroamination process. What specific thermal hazards should we troubleshoot, and how do we classify the risk?

The Science & Causality: DMSO is a highly polar, aprotic solvent excellent for API synthesis, but it harbors a severe, often overlooked thermal hazard: autocatalytic decomposition [6]. While pure DMSO is stable up to ~190 °C, inadvertent contact with specific reagents (such as bases, transition metals, or halides) can drastically lower its decomposition onset temperature[7].

The causality of this hazard is a self-feeding loop. When DMSO begins to decompose, it generates heat and acidic byproducts. These byproducts act as catalysts, further accelerating the decomposition rate and leading to massive, instantaneous gas evolution. In closed systems, this results in rapid pressure spikes and ruptured bursting discs[6][8]. Because the boiling point of DMSO (189 °C) is higher than its catalyzed decomposition temperature, solvent boiling cannot serve as a latent heat safety barrier[6][7].

Risk Classification via the Stoessel Criticality Index: To properly classify this risk, we utilize the Stoessel Criticality Index, which evaluates the relationship between the Process Temperature (


), the Maximum Technical Temperature / Boiling Point (

), the MTSR, and the Time to Maximum Rate (

)[3].

Stoessel MTSR Calculate MTSR (Max Temp of Synthesis) MTT Compare with MTT (Boiling Point) MTSR->MTT TMRad Evaluate TMRad (Time to Max Rate) MTT->TMRad Class1 Class 1 & 2: Low Risk (MTSR < MTT) TMRad->Class1 Safe margins Class5 Class 4 & 5: High Risk (MTSR > MTT, TMRad < 24h) TMRad->Class5 Runaway risk

Logic pathway for Stoessel Criticality Index classification.

Table 2: Stoessel Criticality Classes for Thermal Risk Assessment | Criticality Class | Condition Logic |


 at MTSR | Engineering Control Strategy |
| :--- | :--- | :--- | :--- |
| Class 1  | MTSR < MTT < 

| > 24 hours | Standard process controls. Inherently safe. | | Class 2 | MTSR < MTT <

| < 24 hours | Safe, but requires reliable emergency cooling. | | Class 3 | MTT < MTSR <

| > 24 hours | Evaporative cooling (boiling) acts as a safety barrier. | | Class 4 | MTT < MTSR <

| < 24 hours | High risk. Requires emergency pressure relief and quench systems. | | Class 5 | MTSR >

| < 24 hours | Unacceptable risk. Process must be completely redesigned. |

Note: For DMSO systems, if the catalyzed


 drops below the MTSR, the system immediately escalates to Class 5 due to the lack of an evaporative safety barrier[6][7].

References

  • Rapid Investigation of Thermally Hazardous Substances Mettler Toledo URL:[Link]

  • Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards ACS Organic Process Research & Development URL: [Link]

  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes TSI Journals URL:[Link]

  • Identify and Mitigate Thermal and Pressure Hazards H.E.L Group URL: [Link]

  • Case-Based Thermal Safety Evaluation on a Pharmaceutical Process Using Dimethyl Sulfoxide as a Solvent ACS Organic Process Research & Development URL:[Link]

Sources

Validation & Comparative

Comparing synthesis routes for Tert-butyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 2-amino-2-phenylpropanoate (CAS 4507-46-4), commonly known as


-methylphenylglycine tert-butyl ester, is a highly valuable unnatural amino acid building block used in the development of peptidomimetics and small-molecule therapeutics. Synthesizing this molecule presents a unique chemical challenge: the presence of a sterically congested quaternary stereocenter directly adjacent to a bulky tert-butyl ester.

This guide objectively compares two primary synthetic routes—the Classical Strecker Synthesis and the Asymmetric Phase-Transfer Catalysis (PTC) Alkylation —analyzing their mechanistic causalities, scalability, and performance metrics to guide your process chemistry decisions.

Route 1: Classical Strecker Synthesis & Late-Stage Esterification

Mechanistic Causality & Strategy

The Strecker synthesis is a foundational method for generating


-amino acids from ketones[1]. However, when applied to acetophenone to yield 

-methylphenylglycine, the resulting carboxylic acid features a quaternary

-carbon.

The Steric Bottleneck: Attempting a standard Fischer esterification (using tert-butanol and an acid catalyst) on this intermediate fails. The massive steric bulk of the methyl and phenyl groups physically blocks the trajectory of the incoming tert-butanol from attacking the protonated carbonyl's tetrahedral intermediate. To bypass this, the esterification must proceed via an


-like mechanism using 

and DMAP in tert-butanol, which generates a reactive tert-butyl cation that attacks the carboxylate, circumventing the steric blockade. Furthermore, this route inherently produces a racemic mixture, requiring downstream chiral resolution if a single enantiomer is needed.
Self-Validating Experimental Protocol
  • Aminonitrile Formation: Dissolve acetophenone (1.0 eq),

    
     (1.5 eq), and 
    
    
    
    (1.5 eq) in a 1:1 mixture of aqueous methanol. Stir at 60 °C for 24 hours.
    • Validation Step: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active acetophenone spot confirms conversion. Caution: Highly toxic HCN gas potential; perform in a dedicated scrubber fume hood.

  • Acidic Hydrolysis: Isolate the crude aminonitrile and reflux in 6N HCl for 48 hours to hydrolyze the nitrile to the carboxylic acid.

    • Validation Step: LC-MS analysis of the lyophilized powder must show the target mass of racemic

      
      -methylphenylglycine 
      
      
      
      .
  • Sterically Hindered Esterification: Suspend the amino acid (1.0 eq) in tert-butanol. Add

    
     (2.0 eq) and DMAP (0.5 eq). Stir at 40 °C for 16 hours.
    
    • Validation Step:

      
       NMR (
      
      
      
      ) must confirm the presence of a massive 9H singlet at
      
      
      , corresponding to the successfully installed tert-butyl group.

Strecker N1 Acetophenone + NH4Cl + NaCN N2 Strecker Condensation (Aq. MeOH, 60°C) N1->N2 N3 2-Amino-2-phenylpropanenitrile N2->N3 N4 Acidic Hydrolysis (6N HCl, Reflux) N3->N4 N5 Racemic α-Methylphenylglycine N4->N5 N6 Sterically Hindered Esterification (Boc2O, DMAP, t-BuOH) N5->N6 N7 Racemic tert-Butyl 2-amino-2-phenylpropanoate N6->N7

Workflow of the classical Strecker synthesis and late-stage esterification.

Route 2: Asymmetric Phase-Transfer Catalysis (PTC) Alkylation

Mechanistic Causality & Strategy

Developed from the foundational O'Donnell amino acid synthesis[2] and advanced by Maruoka[3], this route circumvents the steric bottleneck entirely by installing the tert-butyl ester before the quaternary center is formed.

Starting with tert-butyl 2-(diphenylmethyleneamino)-2-phenylacetate (a Schiff base of phenylglycine), the


-proton is rendered sufficiently acidic for deprotonation by aqueous KOH. The biphasic nature of the reaction requires a Phase-Transfer Catalyst (PTC). By utilizing a highly structured, chiral 

-symmetric Maruoka catalyst[4], the catalyst not only shuttles the enolate into the organic phase but also creates a rigid chiral pocket. When methyl iodide (MeI) approaches, it is forced to attack from a single face, resulting in exceptional enantioselectivity. Finally, mild acidic hydrolysis cleaves the imine without destroying the acid-sensitive tert-butyl ester.
Self-Validating Experimental Protocol
  • Schiff Base Preparation: Stir tert-Butyl 2-amino-2-phenylacetate (1.0 eq) with benzophenone imine (1.0 eq) in DCM at room temperature for 12 hours.

    • Validation Step: FT-IR spectroscopy must show the complete disappearance of primary amine N-H stretching bands (

      
      ) and the appearance of a sharp imine C=N stretch (
      
      
      
      ).
  • Asymmetric Alkylation: Dissolve the Schiff base in toluene. Add the chiral Maruoka Catalyst (1 mol%) and MeI (1.2 eq). Cool the reactor to 0 °C, then add 50% aqueous KOH dropwise under vigorous biphasic stirring.

    • Validation Step: Quench an aliquot and analyze via Chiral HPLC. The chromatogram must confirm an enantiomeric excess (ee) of >95%.

  • Mild Hydrolysis: Separate the organic layer and treat with 15% aqueous citric acid in THF for 4 hours at room temperature.

    • Validation Step: LC-MS confirms the target mass

      
      . Crucially, 
      
      
      
      NMR must show the intact tert-butyl singlet, confirming the ester survived the mild hydrolysis.

PTC N1 tert-Butyl 2-(diphenylmethylene amino)-2-phenylacetate N2 Asymmetric Alkylation (MeI, 50% KOH, Maruoka Catalyst) N1->N2 N3 Chiral Quaternary Schiff Base N2->N3 N4 Mild Acidic Hydrolysis (15% Citric Acid, THF) N3->N4 N5 Enantioenriched tert-Butyl 2-amino-2-phenylpropanoate N4->N5

Workflow of the asymmetric phase-transfer catalytic (PTC) alkylation route.

Comparative Data Presentation

The following table summarizes the operational and performance metrics of both synthetic routes based on established process chemistry standards:

Performance MetricRoute 1: Classical StreckerRoute 2: Asymmetric PTC Alkylation
Overall Yield Moderate (40 - 50%)High (75 - 85%)
Enantioselectivity 0% ee (Racemic mixture)> 95% ee (Highly enantioenriched)
Steric Bottleneck Severe (Late-stage esterification)Bypassed (Ester pre-installed)
Key Reagents Acetophenone, NaCN,

Schiff base, MeI, Maruoka Catalyst
Safety Profile High Risk (HCN gas generation)Moderate Risk (Alkylating agents)
Cost & Scalability Low reagent cost / Poor scalability due to chiral resolutionHigh catalyst cost / Excellent scalability for API manufacturing

Conclusion & Recommendations

For bulk synthesis where stereochemistry is irrelevant, the Classical Strecker Synthesis remains a cost-effective, albeit hazardous, method. However, for modern drug development requiring chirally pure unnatural amino acids, the Asymmetric PTC Alkylation is vastly superior. By leveraging the O'Donnell/Maruoka methodology, chemists can bypass the thermodynamic penalty of esterifying a quaternary center while simultaneously achieving near-perfect enantiocontrol.

Recommendation: Adopt Route 2 (PTC Alkylation) for all pharmaceutical applications. The upfront cost of the chiral catalyst is rapidly offset by the high overall yield, elimination of wasteful chiral resolution steps, and the avoidance of highly toxic cyanide salts.

References

  • List, B.

    
    -Amino Acids and Their Derivatives". Source: Universität zu Köln. URL:[Link]
    
  • Organic Chemistry Portal. "O'Donnell Amino Acid Synthesis". Source: Organic Chemistry Portal. URL:[Link]

  • Japan Academy. "Japan Academy Prize to: Keiji Maruoka". Source: Japan Academy. URL:[Link]

  • Lu, J. et al. "Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters". Source: Organic Letters (ACS). URL:[Link]

Sources

A Comparative Guide to the Spectroscopic Validation of Tert-butyl 2-amino-2-phenylpropanoate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the chemical and stereochemical purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. Tert-butyl 2-amino-2-phenylpropanoate, a chiral non-natural amino acid ester, serves as a vital building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of even trace impurities—be they residual starting materials, by-products, or the undesired enantiomer—can have profound implications, leading to altered pharmacological profiles, increased toxicity, or failed batches.

This guide provides an in-depth, comparative analysis of key spectroscopic techniques for the validation of tert-butyl 2-amino-2-phenylpropanoate purity. We move beyond simple procedural descriptions to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to select and implement the most appropriate analytical strategy, ensuring the integrity of your research and manufacturing processes. The methodologies discussed are grounded in authoritative standards, including the principles outlined in the International Council for Harmonisation (ICH) guidelines for impurities in new drug substances.[1][2][3][4]

Quantitative Nuclear Magnetic Resonance (qNMR): The Primary Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity assessment.[5] Unlike chromatographic techniques that provide relative purity based on peak area percentages, qNMR allows for the direct, absolute quantification of an analyte against a certified internal standard, delivering a result traceable to the International System of Units (SI).[6] Its near-universal detection of proton-containing molecules makes it an invaluable tool for identifying and quantifying both the main compound and various impurities from a single experiment.[7][8]

Expertise & Causality: Why qNMR is a Gold Standard

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity internal standard, the absolute purity of the analyte can be determined with high accuracy and precision.

Key Experimental Choices Explained:

  • Internal Standard Selection: The choice of internal standard is critical. For tert-butyl 2-amino-2-phenylpropanoate, a suitable standard like maleic acid or 1,4-dinitrobenzene is chosen because its protons resonate in a clear region of the ¹H NMR spectrum, avoiding signal overlap with the analyte. The standard must also be stable, non-reactive with the analyte, and have a certified purity.[9]

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of both the analyte and standard) is essential. This ensures that all protons have fully returned to their equilibrium state before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of protons and not skewed by differential relaxation rates. This is a common pitfall that can lead to significant quantification errors if overlooked.

  • Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. For our target molecule, Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) are common choices.

Experimental Protocol: ¹H qNMR for Purity Determination
  • Preparation: Accurately weigh approximately 10-20 mg of the tert-butyl 2-amino-2-phenylpropanoate sample and 5-10 mg of a certified internal standard (e.g., Maleic Acid, purity >99.5%) into a clean vial.

  • Dissolution: Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution using gentle vortexing.

  • Transfer: Transfer the solution to a high-quality NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Crucial Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): ≥ 30 seconds (to ensure full relaxation)

      • Number of Scans (ns): 16-64 (to achieve adequate signal-to-noise)

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate well-resolved, non-overlapping signals for both the analyte and the internal standard. For the analyte, the singlet from the tert-butyl group (~1.4 ppm) or the aromatic protons (~7.3-7.5 ppm) are excellent choices. For maleic acid, the singlet from the olefinic protons (~6.3 ppm in DMSO-d₆) is used.

  • Purity Calculation: Use the following formula to calculate the purity (P) of the analyte:

    
    
    

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Illustrative qNMR Data
ParameterAnalyte (tert-butyl 2-amino-2-phenylpropanoate)Internal Standard (Maleic Acid)
Mass (m)15.25 mg8.10 mg
Molar Mass (M)221.30 g/mol 116.07 g/mol
Signal Usedtert-butyl singletOlefinic singlet
Number of Protons (N)92
Integral (I)3.541.00
Standard Purity (P_std)-99.8%
Calculated Purity (P_analyte) 99.2% -

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (d1 ≥ 30s) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate result Final Purity Value (%) calculate->result

Workflow for purity determination by quantitative NMR (qNMR).

Mass Spectrometry (MS): Unrivaled Sensitivity for Impurity Profiling

Mass spectrometry is an indispensable tool for impurity detection due to its exceptional sensitivity and specificity.[10][11] While not typically used as a standalone quantitative method for purity in the same way as qNMR, it excels when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). LC-MS allows for the separation of the main compound from its impurities, with the mass spectrometer providing mass-to-charge (m/z) information for identification.

Expertise & Causality: Why LC-MS is Essential for Impurity Identification

The power of MS lies in its ability to detect ions. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, often to within 5 ppm.[12] This accuracy allows for the determination of the elemental composition of an unknown impurity, providing critical clues to its structure. This is particularly vital for meeting ICH guidelines, which mandate the identification of impurities above certain thresholds (e.g., 0.10% or 0.15%).[1][2]

Key Experimental Choices Explained:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for a molecule like tert-butyl 2-amino-2-phenylpropanoate. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.

  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is chosen for HRMS applications to achieve the high mass accuracy needed for impurity identification.[11]

  • Chromatography: Reversed-phase HPLC is commonly used to separate the relatively polar main compound from potentially less polar or more polar impurities before they enter the mass spectrometer.

Experimental Protocol: LC-MS for Impurity Profiling
  • Sample Preparation: Prepare a dilute solution of the tert-butyl 2-amino-2-phenylpropanoate sample (e.g., 0.1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Chromatographic Separation (HPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The formic acid aids in the protonation of the analyte for positive-ion ESI.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Detection (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode (e.g., m/z 100-1000) to detect all ions.

    • Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ of the main compound (m/z 222.15). Analyze the mass spectra of any other peaks in the chromatogram to identify potential impurities.

Illustrative LC-MS Impurity Data
  • Expected Analyte [M+H]⁺: m/z 222.1494

    Retention Time (min) Observed m/z (High Res) Proposed Structure Identification
    1.52 166.0868 2-Amino-2-phenylpropanoic acid De-protection (loss of tert-butyl)
    3.85 222.1491 Tert-butyl 2-amino-2-phenylpropanoate Main Compound

    | 5.10 | 266.1443 | N-acetylated product | Process Impurity |

LCMS_Workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_detect Mass Spectrometric Detection prep_sample Prepare Dilute Solution inject Inject onto HPLC Column prep_sample->inject separate Separate Components inject->separate ionize Ionize Eluent (ESI) separate->ionize analyze Analyze Ions (HRMS) ionize->analyze result Impurity Profile (Mass & RT) analyze->result

Workflow for impurity profiling using LC-MS.

Fourier-Transform Infrared Spectroscopy (FTIR): A Rapid Identity and Functional Group Screen

FTIR spectroscopy is a rapid, non-destructive, and cost-effective technique primarily used for identity confirmation.[13] It provides a molecular "fingerprint" by measuring the absorption of infrared radiation by the sample's chemical bonds. While excellent for verifying the presence of key functional groups, it generally lacks the sensitivity and resolution to quantify low-level impurities.

Expertise & Causality: The Role and Limitations of FTIR

The utility of FTIR in this context is to confirm that the synthesized material is indeed tert-butyl 2-amino-2-phenylpropanoate. The spectrum will show characteristic absorptions for the N-H bonds of the primary amine, the C=O of the ester, the C-O bonds, and the aromatic C-H and C=C bonds. It can be effective for detecting gross impurities that have unique functional groups not present in the target molecule (e.g., a carboxylic acid impurity from de-protection would show a broad O-H stretch).

However, FTIR is generally not suitable for:

  • Quantifying minor impurities: The technique is often not sensitive enough to detect impurities below 1-2%.

  • Distinguishing structurally similar impurities: An impurity with the same functional groups will be difficult to resolve.

  • Differentiating enantiomers: Enantiomers have identical IR spectra and cannot be distinguished by this method.[13]

Experimental Protocol: FTIR by Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Compare the resulting spectrum to a reference spectrum of a known pure standard. Verify the presence of key characteristic peaks.

Expected Characteristic FTIR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3400N-H stretchPrimary Amine
2950-3100C-H stretchAromatic & Aliphatic
~1730C=O stretchEster
~1600, ~1495C=C stretchAromatic Ring
1150-1250C-O stretchEster

Addressing Chirality: A Critical Consideration

Tert-butyl 2-amino-2-phenylpropanoate is a chiral molecule. Standard spectroscopic techniques like NMR, MS, and FTIR will not distinguish between the R- and S-enantiomers. Validating enantiomeric purity is a separate, critical step. While NMR can be adapted using chiral derivatizing agents (e.g., Mosher's acid) to convert enantiomers into distinguishable diastereomers, the gold standard for this analysis is a separative technique.[14][15]

Primary Alternative for Chiral Purity:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method for determining enantiomeric excess (%ee).[16][17][18] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Comparative Summary of Techniques

FeatureQuantitative NMR (qNMR)Mass Spectrometry (LC-MS)FTIR SpectroscopyChiral HPLC (Alternative)
Primary Use Absolute Purity & StructureImpurity IdentificationIdentity ConfirmationEnantiomeric Purity
Quantitative? Yes (Primary Method)Semi-Quantitative (with standards)NoYes (Relative)
Sensitivity Moderate (~0.1%)Very High (ppm/ppb levels)Low (~1-2%)High (~0.05%)
Specificity High (Structural)Very High (Mass)Moderate (Functional Groups)Very High (Chiral)
Sample Prep Simple (Weigh & Dissolve)Moderate (Dilution & Filtration)Very Simple (Direct)Moderate (Method Development)
Destructive? NoYesNoYes
Distinguishes Enantiomers? Only with chiral auxiliariesNoNoYes

Conclusion

A robust and reliable validation of tert-butyl 2-amino-2-phenylpropanoate purity requires a multi-faceted, orthogonal approach. No single technique provides a complete picture.

  • ¹H qNMR stands as the definitive method for determining absolute chemical purity, providing a direct, accurate, and unbiased value.[7][19]

  • LC-MS is the expert tool for impurity profiling, offering unparalleled sensitivity to detect and identify unknown impurities at trace levels, which is essential for regulatory compliance.[10][12]

  • FTIR serves as a rapid and effective first-pass identity check.

Finally, for a chiral molecule of this nature, these spectroscopic techniques must be complemented by a dedicated chiral separation method, such as Chiral HPLC , to ensure enantiomeric purity. By judiciously combining these techniques, researchers and drug development professionals can establish a comprehensive and self-validating system, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link][7][8]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link][9]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link][19]

  • Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link][10]

  • Sims, D. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Sims & Associates. [Link][1]

  • Longdom Publishing. (2024, March 18). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Journal of Analytical & Bioanalytical Techniques. [Link][11]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link][2]

  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A(R2). ICH. [Link][3]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances. EMA. [Link][4]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link][12]

  • ResearchGate. (2015, December 4). From which instrument can we determine enantiomeric purity? ResearchGate. [Link][14]

  • Ihara, T., et al. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Accreditation and Quality Assurance. [Link][6]

  • Dong, M. W. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC. [Link][17]

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. OpenOChem Learn. [Link][18]

  • Giraud, M., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link][15]

Sources

Enantiomeric purity determination of Tert-butyl 2-amino-2-phenylpropanoate via chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: tert-Butyl 2-amino-2-phenylpropanoate represents a distinct class of "difficult" chiral analytes. Unlike standard


-amino acids, this molecule possesses a quaternary chiral center  (tetrasubstituted: amine, phenyl, methyl, tert-butyl ester). The steric bulk of the tert-butyl group and the lack of an acidic proton on the 

-carbon eliminate racemization risks during analysis but significantly alter the spatial fit within chiral stationary phases (CSPs).

The Solution: While Chiral Ligand Exchange Chromatography (CLEC) and Crown Ether phases are traditional for amino acids, this guide identifies Amylose-based Polysaccharide Phases (Normal Phase) as the superior method for this specific ester. This approach ensures ester stability, maximizes solubility, and provides the necessary steric clefts to discriminate the quaternary center.

Method Selection Logic

The following decision tree illustrates the logic for selecting the optimal separation mode based on the specific derivative of the amino acid.

MethodSelection Start Analyte: 2-Amino-2-Phenylpropanoate Derivative CheckForm Functional Group Check Start->CheckForm IsEster Ester Form (tert-Butyl) CheckForm->IsEster Hydrophobic Protected IsAcid Free Acid / Zwitterion CheckForm->IsAcid Polar Ionic NP_HPLC Primary: Normal Phase HPLC (Amylose-based) IsEster->NP_HPLC Standard QC SFC Alternative: Chiral SFC (Speed/Green) IsEster->SFC High Throughput Crown Crown Ether (RP) (Crownpak CR) IsAcid->Crown Aqueous Acidic ZWIX Zwitterionic Phase (Chiralpak ZWIX) IsAcid->ZWIX MeOH/MeCN

Figure 1: Decision matrix for selecting the chromatographic mode. For the tert-butyl ester, Normal Phase HPLC is prioritized to prevent hydrolysis and utilize the steric recognition of amylose helices.

Detailed Methodology: Polysaccharide Normal Phase HPLC

This protocol is the industry "Gold Standard" for


-amino acid esters. It relies on the Chiralpak AD-H  (or chemically immobilized Chiralpak IA ) column.
Mechanistic Rationale
  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate).[1][2] The helical structure of the amylose polymer creates chiral grooves. The bulky tert-butyl group of the analyte interacts with these grooves via steric exclusion, while the carbamate groups on the polymer form Hydrogen bonds with the analyte's amine (

    
    ) and carbonyl (
    
    
    
    ).
  • Mobile Phase Additive: The primary amine is basic. Without a basic modifier, it will interact non-specifically with residual silanols on the silica support, causing peak tailing. Diethylamine (DEA) is mandatory to mask these sites.

Experimental Protocol
ParameterSpecification
Column Chiralpak AD-H (Daicel) or Lux Amylose-1 (Phenomenex) Dimensions: 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine Ratio: 90 : 10 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Ambient)
Detection UV @ 254 nm (targeting the phenyl ring)
Sample Diluent Mobile Phase (without DEA is acceptable for dissolution)
Injection Volume 5 - 10 µL (1 mg/mL concentration)
Expected Performance Metrics

Based on structural analogs (


-methyl phenylalanine esters), the expected performance is:
  • Retention Time (

    
    ):  Enantiomer 1 (~6-8 min), Enantiomer 2 (~8-12 min).
    
  • Selectivity (

    
    ):  > 1.20
    
  • Resolution (

    
    ):  > 2.5 (Baseline separation).
    
  • Tailing Factor (

    
    ):  < 1.3 (with DEA added).
    

Comparative Analysis: HPLC vs. Alternatives

The following table compares the recommended HPLC method against common alternatives for this specific molecule.

FeatureChiral HPLC (Recommended) Chiral SFC Crown Ether HPLC (Reversed Phase) Chiral NMR (CSA)
Principle Liquid-Solid Adsorption (Steric/H-bond)Supercritical Fluid AdsorptionHost-Guest ComplexationDiastereomeric Solvation
Column/Agent Chiralpak AD-H / IAChiralpak AD-H / IGCrownpak CR(+)Europium/Praseodymium salts
Suitability High. Ideal for hydrophobic esters.High. Faster, lower solvent cost.Medium. Acidic mobile phase risks ester hydrolysis.Low. Only for rough estimates (ee > 95%).
Sensitivity High (0.05% impurity detection)HighMediumLow (Limit of Quant ~1-2%)
Robustness Excellent. Highly reproducible.Good. Sensitive to pressure/temp.Good, but column life is shorter.[3]Poor. Concentration dependent.
Throughput 15-20 min/run3-5 min/run20-30 min/runN/A (Batch)
Deep Dive: Why not Crown Ether (Crownpak)?

Crown ether columns (e.g., Daicel Crownpak CR) are exceptional for free amino acids because the crown ether forms a complex with the charged ammonium ion (


).[4]
  • The Problem: To protonate the amine, the mobile phase must be acidic (pH 1-2, usually

    
    ). While tert-butyl esters are relatively stable, they are acid-labile. Prolonged exposure to pH 1 can lead to hydrolysis, converting your analyte into the free acid and changing the retention time during the run.
    
  • The Verdict: Use Crownpak only if the ester is cleaved to the free acid form.

Troubleshooting & Optimization Workflow

Common issues when analyzing bulky amino esters and their solutions.

Troubleshooting Issue Problem Detected Tailing Peak Tailing (>1.5) Issue->Tailing NoRes No Resolution Issue->NoRes Drift RT Drift Issue->Drift AddBase Increase DEA to 0.2% Check Column Age Tailing->AddBase Silanol Interaction ChangeSolv Switch Modifier (IPA -> EtOH) NoRes->ChangeSolv Selectivity Tuning TempCtrl Control Temp (Use Column Oven) Drift->TempCtrl Thermal Sensitivity

Figure 2: Troubleshooting loop for optimizing chiral separation parameters.

Critical "Pro-Tips" for this Molecule:
  • Solubility Check: The tert-butyl group makes the molecule very lipophilic. If using Hexane/IPA, ensure the sample is fully dissolved. If the sample is an oil, dissolve in 100% IPA first, then dilute with Hexane.

  • Immobilized Phases: If solubility is an issue and you need to use Dichloromethane (DCM) or Ethyl Acetate, you MUST switch from Chiralpak AD-H (coated) to Chiralpak IA (immobilized). DCM destroys coated AD-H columns immediately.

  • Sample Stability: Avoid leaving the sample in acidic solution. For HPLC, the basic mobile phase (DEA) actually stabilizes the amine and prevents autocatalytic hydrolysis.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard protocol for polysaccharide coated columns). [Link]

  • Lee, W., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji. (Comparative data on amino acid ester separation on AD-H vs IA). [Link]

  • Phenomenex. Chiral HPLC & SFC Column Selection Guide. (Lux Amylose-1 specifications and solvent compatibility). [Link]

Sources

Cross-Validation of Analytical Results for Tert-Butyl 2-Amino-2-Phenylpropanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unnatural amino acids, particularly


-disubstituted derivatives like 2-amino-2-phenylpropanoic acid (

-methylphenylglycine), are indispensable in modern peptidomimetic drug development[1]. They impart severe conformational constraints on peptide backbones, promoting stable secondary structures (e.g.,

-helices) and enhancing proteolytic stability. However, the quaternary stereocenter introduces significant steric hindrance, demanding robust protecting group strategies and rigorous analytical validation.

As a Senior Application Scientist, I present this guide to objectively compare the performance of Tert-butyl 2-amino-2-phenylpropanoate (TBAPP) against alternative ester protections, and to outline a field-proven, self-validating analytical cross-validation workflow.

Mechanistic Insights: Why the Tert-Butyl Ester?

To justify the selection of TBAPP (CAS: 4507-46-4)[2], we must compare its performance against its methyl (MAPP) and benzyl (BAPP) ester counterparts. The choice of ester dictates synthetic orthogonality, monomer stability, and the suppression of side reactions during peptide coupling.

The Causality of the Tert-Butyl Advantage: The bulky tert-butyl group provides exceptional steric shielding of the carboxylate. During standard Fmoc-based solid-phase peptide synthesis (SPPS), the growing peptide chain is repeatedly exposed to 20% piperidine. Methyl esters are highly susceptible to base-catalyzed hydrolysis or aminolysis under these conditions, leading to premature cleavage or diketopiperazine formation. Benzyl esters, while moderately stable to base, require hydrogenolysis (Pd/C,


) for removal—a process that risks reducing the phenyl ring of the amino acid itself.

Conversely, the tert-butyl ester is entirely orthogonal to basic conditions and is cleanly cleaved by trifluoroacetic acid (TFA) via a stable tert-butyl cation intermediate.

Table 1: Performance Comparison of -Methylphenylglycine Esters
Protecting GroupReagent OriginStability in 20% PiperidineCleavage MechanismSteric Shielding
Tert-Butyl (TBAPP) Isobutylene>99% stable (24h) Acidic (95% TFA) High
Methyl (MAPP)Methanol<50% stable (24h)Basic (LiOH /

)
Low
Benzyl (BAPP)Benzyl Alcohol>95% stable (24h)Reductive (

, Pd/C)
Medium

Orthogonal Cross-Validation Strategy

Relying on a single analytical technique for sterically hindered compounds is a critical failure point. Standard Gas Chromatography-Mass Spectrometry (GC-MS) methods often require chemical derivatization (e.g., silylation or acylation) to volatilize the amino acid[3]. However, the sterically shielded amine of TBAPP resists quantitative derivatization, leading to artificially low recovery rates and skewed purity profiles[4].

To ensure absolute trustworthiness, our laboratory employs an orthogonal cross-validation system utilizing direct liquid-phase and supercritical fluid techniques[].

G N1 TBAPP Sample (CAS: 4507-46-4) N2 Sample Dilution & System Suitability N1->N2 N3 RP-HPLC-UV (Achiral Purity) N2->N3 Aliquot A N4 LC-MS (ESI+) (Mass Confirmation) N2->N4 Aliquot B N5 Chiral SFC (Enantiomeric Excess) N2->N5 Aliquot C N6 Data Synthesis (Statistical Accordance) N3->N6 % Area N4->N6 m/z 222.15 N5->N6 % ee N7 Validated Analytical Certificate N6->N7 Cross-Validated

Orthogonal cross-validation workflow for TBAPP utilizing RP-HPLC, LC-MS, and Chiral SFC.

Self-Validating Experimental Methodologies

Every protocol described below operates as a self-validating system. We mandate the use of System Suitability Testing (SST) and blank subtractions to ensure the instrument is performing within specifications before sample acquisition.

Protocol 1: Achiral Purity via RP-HPLC-UV

Causality: We utilize a Superficially Porous Particle (SPP) C18 column. The solid core of the SPP minimizes longitudinal diffusion and band broadening, which is critical for resolving structurally similar impurities like the des-methyl analog (phenylglycine tert-butyl ester).

  • System Preparation: Equilibrate a Kinetex C18 column (100 x 4.6 mm, 2.6 µm) at 30°C. Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Self-Validation (SST): Inject a blank (diluent) followed by an SST mixture containing TBAPP and 1% phenylglycine tert-butyl ester. Proceed only if the resolution (

    
    ) between the two peaks is 
    
    
    
    .
  • Sample Analysis: Inject 5 µL of TBAPP (1 mg/mL). Run a gradient from 10% B to 90% B over 15 minutes.

  • Detection: Monitor at 210 nm (amide/ester backbone) and 254 nm (phenyl ring).

Protocol 2: Mass Confirmation via LC-MS (ESI+)

Causality: Electrospray Ionization (ESI) is a soft ionization technique that prevents the fragmentation of the labile tert-butyl ester group, allowing for accurate intact mass measurement.

  • System Preparation: Bypass the UV flow cell and direct the RP-HPLC eluent into a quadrupole mass spectrometer.

  • Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C.

  • Data Acquisition: Scan in positive ion mode (

    
     100–500). Extract the chromatogram for 
    
    
    
    222.15 (
    
    
    ).
Protocol 3: Enantiomeric Excess (ee) via Chiral SFC

Causality: Supercritical Fluid Chromatography (SFC) is chosen over traditional normal-phase chiral HPLC. Supercritical


 possesses high diffusivity and low viscosity, allowing for rapid mass transfer of the bulky TBAPP enantiomers into the chiral stationary phase pores, preventing peak tailing and drastically reducing run times.
  • System Preparation: Equilibrate a Chiralpak IG column (250 x 4.6 mm, 5 µm) using

    
     / Methanol (containing 0.1% Isopropylamine) at an 85:15 ratio.
    
  • Self-Validation: Inject a racemic mixture of TBAPP. Ensure baseline separation of the (R) and (S) enantiomers (

    
    ).
    
  • Sample Analysis: Inject the target (S)-TBAPP sample. Calculate %ee using the formula:

    
    .
    

Comparative Data Synthesis

The true measure of analytical trustworthiness is the statistical accordance between orthogonal methods. Below is a representative cross-validation dataset for a high-grade (S)-TBAPP batch.

Table 2: Cross-Validation Results for (S)-TBAPP
Analytical MethodTarget AnalyteDetected Purity (%)RSD (n=5)Limit of Detection (LOD)
RP-HPLC-UV (210 nm)TBAPP (Overall)99.4%0.3%0.05 µg/mL
LC-MS (ESI+)

222.15

99.5%0.5%0.01 µg/mL
Chiral SFC (S)-TBAPP99.8% ee0.2%0.10 µg/mL

Conclusion: The tight correlation in purity values between the UV and MS detectors confirms the absence of non-UV-absorbing impurities. Furthermore, the Chiral SFC data proves that the tert-butyl esterification process did not induce racemization at the sterically hindered


-carbon.

References

  • Hepatitis C Virus Inhibitors (Patent WO2011082077A1).Application of unnatural amino acids in viral protease inhibitors.
  • Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Molecules (Semantic Scholar).[Link]

  • Kvitvang, H. F., et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Institutes of Health (PMC).[Link]

Sources

A cost-benefit analysis of different synthetic pathways for Tert-butyl 2-amino-2-phenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous cost-benefit analysis and technical walkthrough for synthesizing Tert-butyl 2-amino-2-phenylpropanoate (also known as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-methylphenylglycinate tert-butyl ester).[1]

Based on the structural constraints—specifically the steric bulk of the quaternary


-carbon and the acid-sensitivity of the tert-butyl ester—this analysis compares two distinct synthetic philosophies:
  • The Convergent PTC Route (Recommended): Alkylation of a pre-esterified glycine scaffold.[2]

  • The Linear Bucherer-Bergs Route: Classical ring formation followed by difficult downstream protection.[1][2]

Executive Summary & Strategic Analysis

Target Molecule: Tert-butyl 2-amino-2-phenylpropanoate CAS: 112794-33-1 (Generic for acid), Derivative specific.[1][2] Key Challenge: The formation of a tert-butyl ester on a sterically hindered, quaternary amino acid.

FeaturePathway A: PTC Alkylation (Convergent) Pathway B: Bucherer-Bergs (Linear)
Strategy Install ester before creating steric bulk.[1][2]Create bulk first, then force esterification.[1][2]
Key Reaction Phase-Transfer Catalyzed Methylation.[1][2]Hydantoin formation / Hydrolysis.[1][2][3]
Step Count 3 (from Phenylglycine).[1][2]4-5 (from Acetophenone).[1][2]
Yield High (Overall ~60-75%).[1][2]Moderate (Overall ~40-50%).[1][2]
Scalability High (Pilot/Process).[1][2]High (Commodity/Industrial).[2]
Critical Advantage Avoids difficult tertiary esterification. Uses cheaper starting materials (Acetophenone).[1][2]
Verdict Superior for high-value/drug discovery. Viable only for multi-ton, non-ester targets.[1][2]

Pathway A: Phase-Transfer Catalytic (PTC) Alkylation[1][2][4]

Rationale

This pathway utilizes the O'Donnell Schiff Base strategy.[1][2] By starting with tert-butyl phenylglycinate, we perform the esterification on a secondary carbon (relatively easy) before installing the methyl group. The quaternary center is generated after the protecting group is secure, bypassing the thermodynamic difficulty of esterifying a tertiary amino acid.

Workflow Diagram

PTC_Pathway Start Phenylglycine Step1 1. Esterification (Isobutylene/H2SO4) Start->Step1 Inter1 t-Butyl Phenylglycinate Step1->Inter1 Step2 2. Imine Formation (Benzophenone Imine) Inter1->Step2 Inter2 Schiff Base Ester Step2->Inter2 Step3 3. PTC Methylation (MeI, KOH, TEBA) Inter2->Step3 Phase Transfer Catalysis Inter3 Alkylated Imine Step3->Inter3 Step4 4. Hydrolysis (Dilute Citric Acid) Inter3->Step4 Final Tert-butyl 2-amino- 2-phenylpropanoate Step4->Final

Figure 1: The convergent PTC pathway avoids late-stage steric hindrance.

Detailed Protocol
Step 1: Preparation of the Schiff Base
  • Reagents: tert-Butyl phenylglycinate (1.0 eq), Benzophenone imine (1.0 eq), DCM (Solvent).[1][2]

  • Procedure:

    • Dissolve tert-butyl phenylglycinate in DCM at room temperature (RT).

    • Add benzophenone imine.[1][2] Stir for 12–18 hours.[1][2]

    • Note: Transimination releases ammonia.[1][2] Nitrogen purge helps drive equilibrium.[1][2]

    • Concentrate in vacuo to yield the crude Schiff base (often an oil that crystallizes).[2]

Step 2: PTC Methylation (The Critical Step)
  • Reagents: Schiff Base (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Toluene (Solvent), 50% KOH (aq), Tetrabutylammonium Bromide (TBAB, 10 mol%).[2]

  • Mechanism: The quaternary ammonium salt transfers the enolate across the interface, allowing rapid alkylation by MeI.

  • Protocol:

    • Dissolve the Schiff base and TBAB in Toluene.[2]

    • Add 50% KOH solution and cool to 0°C.

    • Add Methyl Iodide dropwise (Caution: Carcinogen/Volatile).[1][2]

    • Vigorously stir (1000 rpm) to maximize interfacial area.

    • Monitor by TLC/HPLC.[1][2] Reaction is usually complete in <4 hours.[1][2]

    • Workup: Separate phases. Wash organic layer with water/brine.[1][2][4] Dry over Na₂SO₄.[1][2][5]

Step 3: Mild Hydrolysis
  • Reagents: 1N Citric Acid or 0.5N HCl, THF.

  • Protocol:

    • Dissolve the alkylated imine in THF.

    • Add dilute acid at 0°C. Stir for 1–2 hours.

    • Selectivity: The goal is to hydrolyze the imine without cleaving the acid-sensitive tert-butyl ester.[1][2] Citric acid is preferred for this selectivity.[1][2]

    • Extract benzophenone byproduct with ether.[1][2] Basify the aqueous layer (NaHCO₃) and extract the target amine into EtOAc.

Pathway B: The Bucherer-Bergs Reaction[1][7]

Rationale

This is the classical industrial route for amino acids.[2] It starts from inexpensive acetophenone.[1][2] However, it produces the free acid. Converting this sterically hindered free acid into a tert-butyl ester is chemically arduous and often requires hazardous reagents (isobutylene gas) or expensive coupling agents.[1][2]

Workflow Diagram

BB_Pathway Start Acetophenone Step1 1. Bucherer-Bergs (KCN, (NH4)2CO3) Start->Step1 Inter1 5-Methyl-5-phenylhydantoin Step1->Inter1 Step2 2. Hydrolysis (NaOH, High Temp) Inter1->Step2 Inter2 Free Amino Acid (Zwitterion) Step2->Inter2 Step3 3. Esterification (Isobutylene, H2SO4) Inter2->Step3 High Pressure Required Final Tert-butyl 2-amino- 2-phenylpropanoate Step3->Final

Figure 2: The linear Bucherer-Bergs pathway. Note the bottleneck at Step 3.

Detailed Protocol
Step 1: Hydantoin Formation [1][2][3][6][7]
  • Reagents: Acetophenone, KCN (or NaCN), Ammonium Carbonate, Ethanol/Water (1:1).[2]

  • Protocol:

    • Mix acetophenone (1 eq), KCN (1.2 eq), and (NH₄)₂CO₃ (3 eq) in EtOH/H₂O.

    • Heat to 60°C in a sealed vessel (to retain NH₃) for 24 hours.

    • Cool and acidify to precipitate the hydantoin.[2]

    • Safety: Requires strict cyanide handling protocols.[1][2]

Step 2: Hydrolysis to Free Acid
  • Reagents: 3M NaOH or Ba(OH)₂.

  • Protocol:

    • Reflux the hydantoin in base for 24–48 hours (hydantoins are stable).

    • Neutralize to isoelectric point (pH ~6) to crystallize the free amino acid: 2-amino-2-phenylpropanoic acid.

Step 3: Difficult Esterification
  • Challenge: Fischer esterification (MeOH/HCl) fails for t-butyl esters.[1][2]

  • Protocol (Isobutylene Method):

    • Suspend the amino acid in Dioxane/H₂SO₄ (cat).[2]

    • Condense Isobutylene gas (liquid at -7°C) into the vessel.

    • Seal in a pressure reactor (autoclave).[1][2]

    • Stir at RT for 24–72 hours.

    • Risk: High pressure, flammability, and potential for polymerization of isobutylene.[2]

Comparative Cost-Benefit Analysis

MetricPathway A (PTC) Pathway B (Bucherer-Bergs)
Raw Material Cost High (Phenylglycine, Imine).[1][2]Low (Acetophenone, Cyanide).[2]
Operational Cost Low (Ambient temp, standard glass).[1][2]High (Autoclaves, Cyanide waste disposal).[2]
Time Efficiency Fast (2-3 days total).Slow (5-7 days total).
Safety Profile Moderate (MeI is toxic).Poor (Cyanide + High Pressure).[1][2]
Enantioselectivity Tunable (Use Chiral PTC).Racemic (Requires resolution).
Atom Economy Moderate (Loss of benzophenone).[1][2]High (Until esterification step).[2]
Scientific Verdict
  • For Research/Drug Dev: Pathway A is the only logical choice.[1][2] The ability to maintain the tert-butyl ester integrity throughout the synthesis outweighs the cost of reagents. It also allows for asymmetric synthesis by simply swapping TBAB for a Cinchona alkaloid catalyst (e.g., N-benzylcinchonidinium chloride).[1][2]

  • For Industrial Commodity: Pathway B is used only if the free acid is the product. If the tert-butyl ester is required, the cost of the high-pressure esterification step usually negates the savings on acetophenone.

References

  • O'Donnell, M. J. (2004).[1][2] "The Enantioselective Synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 
    
  • Bucherer, H. T., & Bergs, H. (1930).[1][2] "Über die Bildung von Hydantoinen." Journal für Praktische Chemie. [2]

  • Maruoka, K. (2008).[1][2] "Practical Asymmetric Synthesis of Amino Acid Derivatives Using Chiral Phase-Transfer Catalysts." Chemical Reviews.

  • BenchChem. (2025).[1][2] "The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide." [2]

  • Org. Synth. (2013).[1][2][8] "Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate." Organic Syntheses.

Sources

Evaluating the Performance of the tert-Butyl Ester Protecting Group in α-Methylphenylglycine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction and Chemical Context

In modern peptide synthesis and medicinal chemistry, tert-butyl 2-amino-2-phenylpropanoate (CAS 4507-46-4) serves as a highly specialized, C-terminally protected building block [1]. Chemically, this molecule is the tert-butyl (tBu) ester of α-methylphenylglycine.

The α-methylphenylglycine core is a sterically hindered, unnatural quaternary amino acid utilized to impart severe conformational rigidity and proteolytic stability to peptide-based therapeutics. However, the immense steric bulk surrounding its α-carbon (which bears an amine, a methyl group, a phenyl ring, and the carboxylate) makes standard chemical manipulations exceptionally difficult. This guide evaluates why the tert-butyl ester is not merely an option, but a mechanistic necessity for protecting the carboxyl group of this specific amino acid, comparing it against traditional alternatives like methyl, benzyl, and allyl esters.

The Mechanistic Imperative: Why tert-Butyl?

As a Senior Application Scientist, it is critical to look beyond standard operating procedures and understand the causality of protecting group selection.

When protecting a standard amino acid (e.g., Alanine), a methyl ester is often sufficient. However, for a quaternary center like α-methylphenylglycine, the local steric environment mimics a neopentyl system.

  • The Failure of S_N2 Saponification: Removing a standard methyl or ethyl ester requires base-catalyzed hydrolysis. This mechanism demands that a hydroxide nucleophile attacks the carbonyl carbon. In α-methylphenylglycine, the bulky phenyl and methyl groups physically block this trajectory, rendering saponification nearly impossible without harsh, prolonged heating that degrades the molecule.

  • The S_N1 Advantage of tBu: The tert-butyl ester bypasses this steric blockade entirely [2]. Deprotection is achieved under acidic conditions (e.g., Trifluoroacetic acid, TFA). The acid protonates the carbonyl oxygen, prompting the heterolytic cleavage of the alkyl C–O bond to release a stable tert-butyl cation. Because the leaving group departs on its own without requiring a nucleophilic attack at the hindered carbonyl, the reaction is completely insensitive to the steric bulk of the α-carbon.

Cleavage_Mechanisms Substrate Protected α-Me-Phg MeEster Methyl Ester (Requires Base Saponification) Substrate->MeEster tBuEster tert-Butyl Ester (Requires Acidic Cleavage) Substrate->tBuEster StericBlock Steric Blockade (Quaternary α-Carbon) MeEster->StericBlock SN1Mech SN1 Mechanism (t-Butyl Cation Leaving) tBuEster->SN1Mech Fail Hydrolysis Fails / Very Slow StericBlock->Fail Success Rapid Deprotection (Sterics Bypassed) SN1Mech->Success

Figure 1: Steric vs. Electronic cleavage mechanisms for α-methylphenylglycine esters.

Quantitative Performance Comparison

To objectively evaluate the tBu ester, we must compare its cleavage efficiency, orthogonality, and compatibility with the α-methylphenylglycine core against other common protecting groups.

Protecting GroupDeprotection ReagentCleavage MechanismYield (Hindered α-Carbon)Orthogonality ProfileOverall Suitability
tert-Butyl (tBu) 95% TFAS_N1 (C-O heterolysis)>95% (Rapid) Stable to Piperidine/Pd(0)Optimal
Methyl (Me) LiOH / NaOHS_N2 (Nucleophilic attack)<10% (Sterically blocked)Stable to TFA/Pd(0)Poor
Benzyl (Bzl) H_2, Pd/CHydrogenolysis~85% (Risk of ring reduction)Stable to Piperidine/TFAModerate
Allyl (All) Pd(PPh_3)_4Tsuji-Trost>90% (Requires heavy metal)Stable to TFA/PiperidineGood, but toxic

Data Synthesis: The tBu group provides the highest yield with the mildest conditions relative to the steric constraints of the molecule [3].

Self-Validating Experimental Protocols

The following protocols detail the synthesis, utilization, and deprotection of tert-butyl 2-amino-2-phenylpropanoate. Each step is designed with built-in causality and validation checks.

Protocol A: Synthesis via Direct tert-Butylation

Traditional esterification using perchloric acid is hazardous. We utilize a modern, safer catalytic approach using bis(trifluoromethanesulfonyl)imide (Tf2NH) [4].

  • Preparation: Suspend 10 mmol of free α-methylphenylglycine in 20 mL of tert-butyl acetate.

  • Catalysis: Slowly add Tf2NH (1.1 mmol, 11 mol%) at room temperature. Causality: Tf2NH is a strong, non-coordinating Brønsted acid that activates the acetate without causing oxidative side reactions.

  • Reaction: Stir for 12 hours. The initially heterogeneous mixture will become homogeneous as the highly soluble tert-butyl ester forms.

  • Quench & Isolate: Quench with saturated aqueous NaHCO_3 to neutralize the catalyst. Extract with ethyl acetate, dry over Na_2SO_4, and concentrate.

  • Self-Validation Check: Monitor by TLC (Ninhydrin stain). The disappearance of the baseline spot (free amino acid) and the appearance of a high R_f spot confirms successful esterification.

Protocol B: Amide Coupling (Using the Protected Building Block)

Because the amine of α-methylphenylglycine is sterically hindered, highly reactive coupling reagents are required.

  • Activation: Dissolve Fmoc-AA-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.4 eq) and stir for 5 minutes. Causality: HATU generates an active HOAt ester, which is significantly more reactive than standard HOBt esters, overcoming the steric hindrance of the incoming amine.

  • Coupling: Add tert-butyl 2-amino-2-phenylpropanoate (1.0 eq) to the activated mixture. Stir at room temperature for 4 hours.

  • Isolation: Dilute with water and extract with dichloromethane. Wash the organic layer with brine to remove residual DMF.

Protocol C: Global Deprotection & Cation Scavenging

The S_N1 cleavage of the tBu ester generates a highly reactive tert-butyl cation. If left unchecked, this carbocation will alkylate the phenyl ring of the phenylglycine itself.

  • Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H_2O. Causality: TIS acts as a hydride donor, rapidly quenching the tert-butyl cation into harmless isobutane gas before it can cause side reactions [2].

  • Cleavage: Add the protected dipeptide to the cocktail (10 mL per gram). Stir at room temperature for 2 hours.

  • Precipitation: Concentrate under a stream of nitrogen to 10% of the original volume. Precipitate the free acid by adding 10 volumes of ice-cold diethyl ether. Centrifuge and wash the pellet twice.

Workflow Step1 Activation (Fmoc-AA-OH + HATU) Step2 Coupling (Add tBu-α-Me-Phg) Step1->Step2 Step3 Isolation (Protected Dipeptide) Step2->Step3 Step4 Deprotection (95% TFA / Scavengers) Step3->Step4 Step5 Precipitation (Cold Ether) Step4->Step5

Figure 2: Experimental workflow for coupling and deprotection of tBu-protected amino acids.

Conclusion

For sterically demanding quaternary amino acids like α-methylphenylglycine, the tert-butyl ester is the undisputed protecting group of choice. By leveraging an S_N1 cleavage mechanism, it completely bypasses the extreme steric hindrance that causes traditional methyl or ethyl esters to fail during deprotection. When paired with appropriate carbocation scavengers during TFA cleavage, it provides a robust, high-yielding, and self-validating system for complex peptide synthesis.

References

  • Sigma-Aldrich. (n.d.). tert-butyl 2-amino-2-phenylpropanoate | 4507-46-4.
  • BenchChem. (n.d.). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
  • Chem-Impex. (n.d.). Boc-L-glutamic acid α-tert-butyl ester: Applications and Stability.
  • Synlett. (n.d.). A simple and powerful tert-butylation of carboxylic acids and alcohols.

Alternative compounds to Tert-butyl 2-amino-2-phenylpropanoate in chemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the selection of building blocks in complex chemical synthesis—particularly in peptide engineering and small-molecule API development—is never arbitrary. It requires a rigorous balance of steric electronics, stereochemical integrity, and orthogonal reactivity.

Tert-butyl 2-amino-2-phenylpropanoate (commonly known as


-methylphenylglycine tert-butyl ester) is a quintessential example of a highly specialized, conformationally restricted unnatural amino acid[1]. The 

-methyl group enforces rigid dihedral angles (promoting stable

-turns or

-helices) and structurally precludes oxazolone-mediated racemization during carboxyl activation[2]. Meanwhile, the tert-butyl (t-Bu) ester provides robust C-terminal protection that is cleanly cleaved under strongly acidic conditions (e.g., Trifluoroacetic acid, TFA)[3].

However, the extreme steric hindrance of the quaternary


-carbon, combined with the bulky t-Bu group, can severely depress coupling kinetics. When synthetic bottlenecks arise, selecting the right alternative compound is critical. This guide objectively evaluates structural and functional alternatives to tert-butyl 2-amino-2-phenylpropanoate, providing the mechanistic causality and experimental data necessary to optimize your synthetic workflows.

Comparative Analysis of Alternatives

To overcome the limitations of the parent compound, chemists typically modify either the protecting group (to alter cleavage orthogonality and reduce bulk) or the core structure (to improve coupling kinetics).

Alternative 1: Methyl 2-amino-2-phenylpropanoate (Methyl Ester)

By replacing the bulky t-Bu group with a methyl ester, the steric bulk at the C-terminus is significantly reduced, facilitating easier fragment condensation[4].

  • Mechanistic Causality: Methyl esters are completely stable to TFA but labile to aqueous base (saponification). This is highly advantageous when synthesizing protected peptide fragments that require intact acid-labile side-chain protecting groups (like Boc or Trityl).

  • Trade-off: The requisite base treatment (e.g., LiOH) introduces the risk of aspartimide formation or epimerization of adjacent standard amino acids in complex sequences.

Alternative 2: Benzyl 2-amino-2-phenylpropanoate (Benzyl Ester)

The benzyl ester provides a highly orthogonal cleavage profile. It is stable to both the TFA used in standard Fmoc-SPPS and mild basic conditions[5].

  • Mechanistic Causality: Benzyl esters are unmasked via catalytic hydrogenolysis (Pd/C, H

    
    ). This allows for the generation of fully protected peptide acids for convergent synthesis without generating reactive carbocations (which can alkylate Cys/Trp residues) or requiring harsh basic conditions[5][6].
    
Alternative 3: Tert-butyl 2-amino-2-phenylacetate (Phenylglycine tert-butyl ester)

This is a structural analog where the


-methyl group is removed, leaving a standard secondary 

-carbon.
  • Mechanistic Causality: The absence of the

    
    -methyl group drastically accelerates coupling rates, allowing the use of standard uronium coupling reagents (e.g., HATU) to achieve >99% conversion in minutes.
    
  • Trade-off: Phenylglycine derivatives possess a highly acidic

    
    -proton due to the adjacent electron-withdrawing phenyl ring. During base-mediated coupling (using DIPEA), this proton is easily abstracted, leading to rapid racemization via enol intermediates—a vulnerability completely absent in the 
    
    
    
    -methylated parent compound[2].

Quantitative Performance Comparison

The following table summarizes the operational metrics of these compounds during standard solid-phase and solution-phase synthesis.

Compound / AlternativeCleavage ReagentRelative Steric HindranceRacemization Risk (Base Coupling)Primary Application
Tert-butyl 2-amino-2-phenylpropanoate TFA (Acid)Very HighNone (Quaternary Carbon)Conformationally restricted peptides
Methyl 2-amino-2-phenylpropanoate LiOH/H

O (Base)
ModerateNone (Quaternary Carbon)Base-labile fragment synthesis
Benzyl 2-amino-2-phenylpropanoate Pd/C, H

(Neutral)
HighNone (Quaternary Carbon)Orthogonal convergent synthesis
Tert-butyl 2-amino-2-phenylacetate TFA (Acid)LowHigh (Acidic

-proton)
High-yield, non-chiral API intermediates

Orthogonal Deprotection Workflow

G Start Peptide Synthesis Workflow Select C-Terminal Ester Selection Start->Select TBu Tert-Butyl Ester (t-Bu) Select->TBu OMe Methyl Ester (OMe) Select->OMe OBn Benzyl Ester (OBn) Select->OBn Acid Acidolysis (TFA) Generates t-Bu Cations TBu->Acid Base Saponification (LiOH) Base-Labile Pathway OMe->Base Hydro Hydrogenolysis (Pd/C, H2) Orthogonal Pathway OBn->Hydro

Orthogonal deprotection workflows for C-terminal ester alternatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes an analytical checkpoint to verify the mechanistic causality discussed above.

Protocol 1: Coupling of Hindered -Methylphenylglycine Derivatives

Standard carbodiimides (DIC) or uronium salts (HATU) often fail for


-disubstituted amino acids due to the extreme steric bulk, leading to guanidinium capping of the amine. This protocol utilizes PyAOP, a phosphonium-based reagent that avoids capping and efficiently drives the formation of the active ester.
  • Preparation: Dissolve 3.0 eq of the Fmoc-protected amino acid and 3.0 eq of PyAOP in anhydrous DMF (0.1 M concentration).

  • Activation: Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution. Stir for 3 minutes to pre-activate the carboxylate.

  • Coupling: Add the activated mixture to the resin-bound Tert-butyl 2-amino-2-phenylpropanoate (or its alternative).

  • Thermal Agitation: Heat the reaction to 60°C under microwave irradiation for 30 minutes. Causality: Thermal energy is required to overcome the activation energy barrier imposed by the quaternary

    
    -carbon.
    
  • Validation Check (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test. A negative result (yellow) confirms complete acylation. If positive (blue), repeat steps 1-4.

Protocol 2: Orthogonal Cleavage and Carbocation Scavenging

When cleaving the t-Bu ester, the highly reactive t-butyl cation is generated. If unmanaged, it will irreversibly alkylate electron-rich residues (Cys, Trp, Tyr)[3][6].

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H

    
    O in a 95:2.5:2.5 (v/v/v) ratio[6]. Causality: TIS acts as a highly efficient hydride donor, permanently quenching the t-butyl cation into volatile isobutane before it can react with the peptide.
    
  • Cleavage: Submerge the dry resin/compound in the cocktail (10 mL per gram of substrate). Stir at room temperature for 2 hours.

  • Precipitation: Filter the resin and concentrate the TFA filtrate under a stream of nitrogen to 10% of its original volume. Dropwise add the concentrated solution into 10 volumes of ice-cold diethyl ether to precipitate the deprotected product.

  • Validation Check (LC-MS): Centrifuge, decant the ether, and dissolve the pellet in H

    
    O/MeCN. Analyze via LC-MS. The absence of a +56 Da mass shift confirms that the TIS successfully scavenged the t-butyl cations, validating the integrity of the cleavage[6].
    

References

  • PubChemLite - Tert-butyl 2-amino-2-phenylpropanoate (C13H19NO2). uni.lu.
  • Studies on optically active amino acids. XV. Studies on alpha-alkyl-alpha-amino acids.researcher.life.
  • Methyl 2-amino-2-phenylpropanoate | C10H13NO2 | CID 14426739 - PubChem. nih.gov.
  • 2.2.2.3 Substituted Benzyl Esters. thieme-connect.de.
  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. renyi.hu.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development. acs.org.

Sources

A Comparative Benchmarking Guide to Catalyst Efficiency in Tert-butyl 2-amino-2-phenylpropanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of α,α-disubstituted amino acids is a cornerstone of modern pharmaceutical and materials science research. Among these, Tert-butyl 2-amino-2-phenylpropanoate, a valuable chiral building block, presents a significant synthetic challenge. Its quaternary stereocenter demands highly efficient and selective catalytic systems. This guide provides an in-depth comparison of leading catalytic strategies for the asymmetric synthesis of this target molecule, offering a critical evaluation of their performance based on experimental data.

Introduction: The Synthetic Hurdle of a Quaternary Stereocenter

The construction of a chiral quaternary carbon center, as found in Tert-butyl 2-amino-2-phenylpropanoate, is a formidable task in organic synthesis. The steric hindrance around the prochiral center makes it difficult for catalysts to effectively control the facial selectivity of the incoming nucleophile. This guide will navigate the complexities of this challenge by examining and comparing three major catalytic approches: Phase-Transfer Catalysis, Organocatalysis, and Biocatalysis. Each will be assessed on its merits, including enantioselectivity, yield, reaction conditions, and practical applicability.

At a Glance: Performance Comparison of Catalytic Systems

For a rapid assessment, the following table summarizes the typical performance of various catalytic systems in the synthesis of α-aryl-α-alkyl amino acid esters, with a focus on derivatives closely related to Tert-butyl 2-amino-2-phenylpropanoate.

Catalytic SystemCatalyst TypeTypical Yield (%)Typical Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
Phase-Transfer Catalysis Chiral Quaternary Ammonium Salts (e.g., Maruoka, O'Donnell catalysts)85-9890-99High enantioselectivity, mild reaction conditions, operational simplicity, scalability.[1][2][3][4][5][6][7]Catalyst cost and loading can be a factor, requires careful optimization of reaction parameters.
Organocatalysis Chiral Brønsted Acids, Bifunctional Amine-Thioureas70-9580-96Metal-free, environmentally benign, readily available catalysts.Can require higher catalyst loadings, substrate scope may be limited.
Biocatalysis Transaminases, Engineered EnzymesVariable (can be high)>99Exceptional enantioselectivity, mild and environmentally friendly conditions, can utilize renewable resources.Substrate specificity can be narrow, enzyme development and optimization can be time-consuming.

In-Depth Analysis of Catalytic Methodologies

Phase-Transfer Catalysis: The Workhorse for Asymmetric Alkylation

Phase-transfer catalysis (PTC) has emerged as a highly effective and widely adopted method for the enantioselective synthesis of α,α-disubstituted amino acids.[1][2][4] This technique facilitates the reaction between a water-soluble nucleophile and an organic-soluble electrophile by transporting the nucleophile into the organic phase. Chiral phase-transfer catalysts, typically quaternary ammonium salts derived from Cinchona alkaloids, create a chiral environment around the nucleophile, directing the alkylation to one face of the prochiral substrate.

The O'Donnell and Maruoka Catalysts: Pioneers in the Field

The seminal work of O'Donnell and the subsequent development of highly active and selective catalysts by Maruoka have revolutionized the field.[1][2][8] The general approach involves the alkylation of a glycine imine tert-butyl ester, where the imine serves as a protecting group and an activating group for the α-proton.

Workflow for Phase-Transfer Catalytic Synthesis:

Caption: General workflow for the synthesis of Tert-butyl 2-amino-2-phenylpropanoate via phase-transfer catalysis.

Experimental Protocol: Asymmetric Methylation using a Maruoka-type Catalyst

This protocol is adapted from established procedures for the asymmetric alkylation of glycine imine tert-butyl esters.[1][3]

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • (S,S)-3,4,5-Trifluorophenyl-NAS-bromide (Maruoka-type catalyst)

  • Methyl iodide (CH₃I)

  • Toluene

  • 50% aqueous Cesium Hydroxide (CsOH·H₂O)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1 mmol) in toluene (5 mL) at 0 °C is added the chiral phase-transfer catalyst (0.01 mmol, 1 mol%).

  • Methyl iodide (1.2 mmol) is then added to the mixture.

  • A pre-cooled (0 °C) 50% aqueous solution of CsOH·H₂O (5 mL) is added dropwise to the reaction mixture.

  • The reaction is vigorously stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the methylated product.

  • The imine protecting group is removed by acidic hydrolysis (e.g., with citric acid or HCl) to yield Tert-butyl 2-amino-2-phenylpropanoate.

Expected Performance: Based on analogous reactions, this method is expected to provide the product in high yield (typically >90%) and excellent enantioselectivity (>95% ee).[3][6]

Organocatalysis: A Metal-Free Approach

Organocatalysis offers an attractive metal-free alternative for the asymmetric synthesis of α,α-disubstituted amino acids. These catalysts are often derived from naturally occurring chiral molecules, making them readily available and environmentally benign. For the synthesis of Tert-butyl 2-amino-2-phenylpropanoate, chiral Brønsted acids and bifunctional amine-thiourea catalysts are particularly relevant.

Catalytic Strategy: Chiral Brønsted acids can protonate the imine substrate, rendering it more susceptible to nucleophilic attack in a stereocontrolled manner. Bifunctional catalysts, on the other hand, can activate both the electrophile and the nucleophile simultaneously through a network of non-covalent interactions, such as hydrogen bonding.

Conceptual Workflow for Organocatalytic Amination:

Caption: Conceptual workflow for the organocatalytic synthesis of the target amino acid ester.

Experimental Protocol: Chiral Phosphoric Acid Catalyzed Amination (Hypothetical)

Materials:

  • Tert-butyl 2-phenylpropanoate

  • Di-tert-butyl azodicarboxylate

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP)

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 2-phenylpropanoate (1 mmol) and the chiral phosphoric acid catalyst (0.1 mmol, 10 mol%) in toluene (5 mL) at -20 °C is added di-tert-butyl azodicarboxylate (1.2 mmol).

  • The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC).

  • The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography.

  • The resulting hydrazine derivative is then reduced to the free amine.

Expected Performance: This approach would likely offer good yields and high enantioselectivities, although optimization would be required.

Biocatalysis: The Power of Enzymes

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations with unparalleled precision. For the synthesis of Tert-butyl 2-amino-2-phenylpropanoate, transaminases and other engineered enzymes hold significant promise.

Catalytic Strategy: Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a keto acid acceptor. In this case, 2-oxo-2-phenylpropanoic acid tert-butyl ester would be the ideal substrate. The inherent chirality of the enzyme's active site ensures the formation of a single enantiomer of the product.

Biocatalytic Synthesis Workflow:

Caption: A streamlined workflow for the biocatalytic synthesis of the target molecule.

Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis

This protocol is a generalized procedure based on known transaminase reactions.

Materials:

  • 2-Oxo-2-phenylpropanoic acid tert-butyl ester

  • A suitable transaminase (commercially available or expressed)

  • Isopropylamine (or another suitable amino donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent (e.g., DMSO) if needed for substrate solubility

Procedure:

  • In a temperature-controlled vessel, dissolve the 2-oxo-2-phenylpropanoic acid tert-butyl ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Add this solution to the buffer containing the transaminase, PLP, and the amino donor.

  • The reaction is gently agitated at a controlled temperature (e.g., 30 °C).

  • The progress of the reaction is monitored by HPLC analysis of the product formation and substrate consumption.

  • Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration.

  • The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried, and concentrated to yield the enantioenriched product.

Expected Performance: Biocatalytic methods have the potential to deliver the product with exceptional enantiomeric excess (>99% ee) and under environmentally benign conditions. However, the substrate scope of naturally occurring enzymes can be a limitation, often necessitating protein engineering to achieve high activity on non-natural substrates.

Conclusion and Future Outlook

The enantioselective synthesis of Tert-butyl 2-amino-2-phenylpropanoate remains an active area of research, with each catalytic approach offering distinct advantages and disadvantages.

  • Phase-transfer catalysis , particularly with the highly efficient Maruoka-type catalysts, currently stands out as a robust and scalable method, consistently delivering high yields and excellent enantioselectivities under practical conditions.[1][3]

  • Organocatalysis provides a valuable metal-free alternative, and with further development, could rival the efficiency of phase-transfer systems.

  • Biocatalysis represents the greenest approach, with the potential for unparalleled enantioselectivity. The primary hurdle remains the identification or engineering of enzymes with high activity and stability for the specific target substrate.

For researchers and drug development professionals, the choice of catalyst will ultimately depend on the specific requirements of their project, including scale, cost, and the desired level of stereochemical purity. The continued development of novel and more efficient catalysts in all three areas promises to further streamline the synthesis of this and other valuable chiral building blocks, accelerating the discovery of new therapeutics and advanced materials.

References

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

  • Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 122(22), 5228–5229.
  • Jew, S.-s., Jeong, B.-S., Lee, J.-H., Yoo, M.-S., Lee, Y.-J., Park, B.-s., Kim, M. G., & Park, H.-g. (2003). Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide. The Journal of Organic Chemistry, 68(11), 4514–4516.
  • Lee, H.-J., & Maruoka, K. (2024). Asymmetric phase-transfer catalysis.
  • Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 121(27), 6519–6520.
  • Jew, S.-s., Jeong, B.-S., Lee, J.-H., Yoo, M.-S., Lee, Y.-J., Park, B.-s., Kim, M. G., & Park, H.-g. (2005). Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker. The Journal of Organic Chemistry, 70(5), 1904–1906.
  • Davis, J. W. (1983). U.S. Patent No. 4,371,705. Washington, DC: U.S.
  • Anonymous. (2004). Process for the preparation of alpha-amino acids by hydrolysis of hydantoins at elevated pressure and elevated temperature. Patsnap. Retrieved from [Link]

  • Weisblat, D. L., & Lyttle, D. A. (1951). U.S. Patent No. 2,570,297. Washington, DC: U.S.
  • Chen, H.-H., Jiang, J.-T., Yang, Y.-N., Ye, L.-W., & Zhou, B. (2025). Brønsted Acid-Catalyzed Atroposelective Coupling of Carboxylic Acids with Amines and Alcohols via Ynamide Mediation.
  • Stamicarbon B. V. (1989). U.S. Patent No. 4,880,737. Washington, DC: U.S.
  • Sibi, M. P., & Asano, Y. (2001). Enantioselective Synthesis of β-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of β-Alaninamide Dianions. Journal of the Brazilian Chemical Society, 12(4), 459-466.
  • Anonymous. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Retrieved from [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(03), 235-239.
  • Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Organic Chemistry Portal. Retrieved from [Link]

  • Jew, S.-s., et al. (2003). Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Literature Abstracts. Retrieved from [Link]

  • Anonymous. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)
  • Park, H.-g., et al. (2009). Highly enantioselective synthesis of (S)-alpha-alkyl-alpha,beta-diaminopropionic acids via asymmetric phase-transfer catalytic alkylation of 2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl esters. Organic Letters, 11(16), 3738–3741.
  • Dodani, S. C., et al. (2021). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion.
  • Zhang, X., et al. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Journal of Organic & Inorganic Chemistry, 1(1), 3.
  • van der Veen, R., et al. (2001). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 42(39), 6869-6871.
  • Anonymous. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Retrieved from [Link]

  • Chen, G., et al. (2001). Palladium-catalyzed allylic alkylation of tert-butyl(diphenylmethylene)-glycinate with simple allyl esters under chiral phase transfer conditions. Tetrahedron: Asymmetry, 12(11), 1567-1571.
  • Ogasa, C., Kayano, K., & Namba, K. (2025). Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. Synfacts, 21(06), 0629.
  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517.
  • Denard, C. A., et al. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Catalysis Science & Technology, 11(24), 7962-7973.
  • Lin, Z., Wang, B., Nong, X., & Wu, S. (2022). Advances in Asymmetric N Construction of Metal and Organic Small Molecules.
  • Chen, J., et al. (2020). Enantioselective organocatalytic amination of 2-perfluoroalkyl-oxazol-5(2H)-ones towards synthesis of chiral N,O-aminals with perfluoroalkyl and amino groups. Organic Chemistry Frontiers, 7(15), 2029-2034.
  • Sandford, C., et al. (2017). Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. Journal of the American Chemical Society, 139(46), 16519–16522.
  • Bull, J. A., & Fountaine, G. J. (2023). Engineered Biocatalytic Synthesis of β‐N‐Substituted‐α‐Amino Acids.
  • Gröger, H. (2016). Biocatalytic Synthesis of Natural and Non‐Natural α‐Amino Acids.
  • Reddy, G. S., et al. (2008). ChemInform Abstract: Novel and Efficient Synthesis of tert-Butyl-2-(4-(2-aminoethyl)phenylthio)-2-methylpropanoate, a Key Intermediate in the Synthesis of Ureido Thioisobutyric Acid. ChemInform, 39(34).
  • Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1382.
  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309.

Sources

Safety Operating Guide

Tert-butyl 2-amino-2-phenylpropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: Operational Safety & Disposal Strategy

As Senior Application Scientists, we understand that the integrity of a research workflow extends beyond synthesis to the responsible management of chemical lifecycles. Tert-butyl 2-amino-2-phenylpropanoate (CAS: 4507-46-4) is a specialized


-disubstituted amino acid ester used frequently as a steric constraints building block in peptide mimetics.

Its disposal requires specific attention not because of extreme acute toxicity, but due to its chemical lability (acid sensitivity) and environmental persistence as a nitrogenous organic compound. The standard protocol for this compound is high-temperature incineration via a licensed hazardous waste facility. Under no circumstances should this compound be discharged into municipal wastewater systems.

Chemical Characterization & Hazard Profile

Before initiating disposal, you must validate the waste stream identity. This compound is often an oil or low-melting solid, distinct from its crystalline hydrochloride salts.

Property Data / Specification
Chemical Name Tert-butyl 2-amino-2-phenylpropanoate
CAS Number 4507-46-4
Molecular Formula

Molecular Weight 221.30 g/mol
Physical State Viscous oil or low-melting solid (Colorless to pale yellow)
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.
Key Reactivity Acid Labile: Hydrolyzes to 2-amino-2-phenylpropanoic acid and isobutylene gas (flammable) upon exposure to strong acids.
GHS Hazard Classification
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Waste Segregation & Classification

Proper segregation is the primary defense against unexpected reactions in the waste container.

  • Primary Waste Stream: Non-Halogenated Organic Waste .

  • RCRA Classification (USA): While not a P- or U-listed waste specifically, it falls under characteristic waste if mixed with ignitable solvents (D001). Treat as a toxic organic chemical.

  • Incompatibility Alert: DO NOT mix with concentrated acidic waste streams (e.g., TFA, HCl,

    
    ).
    
    • Mechanism:[1][2] Acidic conditions catalyze the cleavage of the tert-butyl ester, releasing isobutylene , a highly flammable gas that can pressurize sealed waste containers, leading to rupture or explosion.

Disposal Decision Matrix (DOT Visualization)

DisposalFlow Start Waste: Tert-butyl 2-amino-2-phenylpropanoate CheckState Is it Pure or in Solution? Start->CheckState Pure Pure Substance (Solid/Oil) CheckState->Pure Solution In Solution CheckState->Solution Action_Solid Container: HDPE Wide-Mouth Label: Hazardous Waste - Toxic Organic Pure->Action_Solid CheckSolvent Check Solvent Type Solution->CheckSolvent Halogenated Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvent (EtOAc, MeOH, Hexane) CheckSolvent->NonHalogenated Action_Halo Container: Glass/HDPE Label: Halogenated Organic Waste Halogenated->Action_Halo Acidic Contains Strong Acid? NonHalogenated->Acidic Action_NonHalo Container: HDPE/Steel Label: Non-Halogenated Organic Waste Acidic->Action_NonHalo No Action_Neutralize CRITICAL: Neutralize Acid First (Prevent Isobutylene Gas) Acidic->Action_Neutralize Yes Action_Neutralize->Action_NonHalo After Neutralization

Figure 1: Decision logic for segregating Tert-butyl 2-amino-2-phenylpropanoate waste streams. Note the critical step regarding acidic mixtures.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA (40 CFR 262) and standard laboratory safety practices.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Closure: Screw cap with a chemically resistant liner (PTFE/Teflon).

  • Venting: If the waste was previously acidic and neutralized, use a vented cap for the first 24 hours to ensure no residual gas evolution occurs.

Step 2: Labeling

Every container must be labeled before waste is added.

  • Standard Label: "HAZARDOUS WASTE"

  • Constituents: Write out the full chemical name. Do not use abbreviations or formulas.

    • Example: "Tert-butyl 2-amino-2-phenylpropanoate, Ethyl Acetate, Methanol."

  • Hazard Checkboxes: Check "Irritant" and "Flammable" (if in organic solvent).

Step 3: Transfer & Storage
  • Perform all waste transfers inside a chemical fume hood to mitigate inhalation of vapors (H335).

  • Use a funnel to prevent spills on the container threads.

  • Secondary Containment: Store the waste container in a polyethylene tray capable of holding 110% of the container's volume.

  • Satellite Accumulation Area (SAA): Keep the container in the designated SAA within your lab until full or ready for pickup. Do not move it to a central storage area yourself unless authorized.

Step 4: Final Destruction (Vendor)
  • The only acceptable final disposal method is Incineration with energy recovery or standard thermal destruction.

  • This ensures the complete breakdown of the nitrogenous framework and prevents environmental leaching.

Spill Response Workflow

In the event of a spill, immediate action is required to prevent exposure and contamination.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat. If spill is >100mL or outside a hood, use a half-mask respirator with organic vapor cartridges.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 100 mL (Inside Hood) Assess->Small Large > 100 mL (Or Outside Hood) Assess->Large Absorb Absorb with Vermiculite or Universal Pads Small->Absorb Evacuate Evacuate Area Call EHS/Emergency Large->Evacuate Clean Clean Surface with Soap & Water Absorb->Clean Bag Place Debris in Hazardous Waste Bag Clean->Bag Label Label as HazWaste (Debris) Bag->Label

Figure 2: Operational workflow for managing spills of Tert-butyl 2-amino-2-phenylpropanoate.

Regulatory & Compliance Reference

Compliance is non-negotiable. Ensure your procedures align with these federal standards:

  • EPA Resource Conservation and Recovery Act (RCRA): 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • OSHA Hazard Communication Standard: 29 CFR 1910.1200 - Ensure SDS is accessible.

  • DOT Hazardous Materials Regulations: 49 CFR Parts 171-180 - For transport to off-site incinerators.

References

  • PubChem. (2025). Tert-butyl 2-amino-2-phenylpropanoate Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Laboratory Safety Guidance. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-amino-2-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-amino-2-phenylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.